5-Methylpyridazine-4-carboxylic acid
Description
Properties
IUPAC Name |
5-methylpyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-2-7-8-3-5(4)6(9)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJUEUVYZDSDES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291978 | |
| Record name | 5-Methyl-4-pyridazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108712-51-1 | |
| Record name | 5-Methyl-4-pyridazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1108712-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-4-pyridazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methylpyridazine-4-carboxylic Acid: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-Methylpyridazine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is not extensively available in public literature, this document consolidates the known information and provides expert insights into its potential properties, synthesis, and applications based on the chemistry of related pyridazine derivatives. This guide is intended to serve as a foundational resource for researchers and drug development professionals, highlighting the compound's potential as a versatile building block and offering guidance for its further investigation and utilization.
Introduction: The Pyridazine Scaffold in Modern Chemistry
The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Pyridazine and its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, analgesic, anti-inflammatory, and anticancer properties[1]. The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, contributing to strong interactions with biological targets[1]. This compound, as a substituted pyridazine, combines the features of this bioactive heterocycle with the versatile reactivity of a carboxylic acid group, making it a promising candidate for the development of novel therapeutics and functional materials.
Molecular and Physicochemical Profile
This section details the fundamental properties of this compound, providing a foundation for its handling, characterization, and application.
Chemical Identity
-
IUPAC Name: this compound
-
CAS Number: 1108712-51-1
-
Molecular Formula: C₆H₆N₂O₂
-
Molecular Weight: 138.12 g/mol
-
Canonical SMILES: CC1=C(C(=O)O)C=NN=C1
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not widely reported. However, based on its structure and the properties of analogous compounds, the following can be inferred:
| Property | Value | Source/Comment |
| Melting Point | Not available | Experimental determination is recommended. Similar pyridine carboxylic acids exhibit a wide range of melting points. |
| Boiling Point | Not available | Likely to decompose upon heating at atmospheric pressure. |
| Solubility | Not available | Expected to have some solubility in polar organic solvents such as DMSO and methanol. Solubility in water is likely to be pH-dependent due to the carboxylic acid group. |
| pKa | Not available | The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. The pyridazine nitrogens are weakly basic. |
Note to Researchers: The lack of publicly available, experimentally determined physicochemical data underscores the need for thorough characterization of this compound before its use in any application.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals:
-
A singlet for the methyl protons (CH ₃), likely in the range of 2.3-2.7 ppm.
-
A singlet for the proton on the pyridazine ring (CH ), likely in the downfield region of 8.5-9.5 ppm, influenced by the adjacent nitrogen atoms and the carboxylic acid group.
-
A broad singlet for the carboxylic acid proton (COOH ), which could appear over a wide range of chemical shifts (typically >10 ppm) and may be solvent-dependent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework. Expected approximate chemical shifts are:
-
Methyl Carbon (CH₃): ~15-25 ppm
-
Pyridazine Ring Carbons: Four distinct signals in the aromatic region (~120-160 ppm). The carbon attached to the carboxylic acid group will be significantly deshielded.
-
Carboxylic Acid Carbon (COOH): ~165-175 ppm
Infrared (IR) Spectroscopy
Key vibrational modes expected in the IR spectrum include:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.
-
C=N and C=C Stretches (Pyridazine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-H Bends: In the fingerprint region below 1500 cm⁻¹.
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (138.12). Fragmentation patterns would likely involve the loss of CO₂ (44 Da) from the carboxylic acid group.
Synthesis and Reactivity
Proposed Synthetic Strategies
While a specific, detailed protocol for the synthesis of this compound is not readily found in the literature, general methods for the synthesis of pyridazine carboxylic acids can be adapted. A plausible approach could involve the following conceptual steps:
Figure 1. Conceptual synthetic workflow.
Experimental Protocol - A General Approach:
-
Cyclization: A suitable 1,4-dicarbonyl precursor could be reacted with hydrazine hydrate to form the pyridazine ring. The choice of the dicarbonyl compound would be critical to install the methyl and a precursor to the carboxylic acid group at the desired positions.
-
Oxidation/Hydrolysis: If the substituent at the 4-position is a methyl group or a nitrile, it could be converted to the carboxylic acid through oxidation (e.g., with KMnO₄) or hydrolysis (acidic or basic), respectively.
Note on Causality: The choice of starting materials and reaction conditions is paramount. The regioselectivity of the cyclization reaction will determine the final substitution pattern on the pyridazine ring. Subsequent functional group manipulations must be compatible with the pyridazine core, which can be sensitive to harsh reaction conditions.
Chemical Reactivity
The reactivity of this compound is dictated by its functional groups:
-
Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and reduction to an alcohol. This allows for the facile introduction of various side chains and the formation of conjugates.
-
Pyridazine Ring: The pyridazine ring is generally electron-deficient and can participate in nucleophilic aromatic substitution reactions, particularly if activated by electron-withdrawing groups. The nitrogen atoms can also be quaternized.
-
Methyl Group: The methyl group can potentially be functionalized, for example, through radical halogenation, although this might require specific conditions to avoid reaction at other sites.
Potential Applications in Drug Discovery and Materials Science
The unique structural features of this compound make it a valuable building block in several areas of research.
Medicinal Chemistry
The pyridazine scaffold is a component of numerous biologically active molecules. The presence of the carboxylic acid group in this compound provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR). Potential therapeutic areas where derivatives of this compound could be investigated include:
-
Oncology: Many pyridazine-containing compounds have shown anticancer activity[1].
-
Inflammation: Pyridazine derivatives have been explored as anti-inflammatory agents.
-
Infectious Diseases: The pyridazine nucleus is present in various antimicrobial and antiviral agents.
Figure 2. Drug discovery workflow.
Materials Science
The rigid, aromatic structure of the pyridazine ring, combined with the coordinating ability of the carboxylic acid group, suggests potential applications in materials science. For instance, it could be used as a ligand for the synthesis of metal-organic frameworks (MOFs) or as a monomer in the preparation of specialty polymers with tailored electronic or thermal properties.
Safety and Handling
Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is reported to cause skin and eye irritation and may cause respiratory irritation.
Conclusion and Future Outlook
This compound is a promising but currently under-characterized heterocyclic compound. Its structural features suggest significant potential as a building block in drug discovery and materials science. This technical guide has summarized the available information and provided a scientifically grounded framework for its further investigation. Future research should focus on the experimental determination of its physicochemical properties, the development of a robust and scalable synthetic route, and the exploration of its utility in the synthesis of novel, functional molecules. The insights gained from such studies will be invaluable in unlocking the full potential of this versatile pyridazine derivative.
References
An In-depth Technical Guide to 5-Methylpyridazine-4-carboxylic acid: Structure, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of 5-Methylpyridazine-4-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development. While specific experimental data for this molecule is not extensively documented in public databases, this paper synthesizes information from analogous structures and established chemical principles to offer a robust profile of its chemical identity, a plausible synthetic route, and its potential applications in medicinal chemistry.
Core Chemical Identity: Structure and Nomenclature
This compound belongs to the pyridazine class of nitrogen-containing aromatic heterocycles. The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its unique electronic properties and ability to serve as a versatile framework for biologically active molecules.[1]
IUPAC Name: this compound
Chemical Structure:
The structure consists of a pyridazine ring, which is a six-membered aromatic ring with two adjacent nitrogen atoms. A methyl group is substituted at the 5-position, and a carboxylic acid group is at the 4-position.
Figure 1: Chemical structure of this compound.
Molecular Identifiers (Predicted/Related): While a dedicated entry for the free acid is sparse, its hydrochloride salt is identified by CAS Number 2411319-29-2 .
Physicochemical Properties
| Property | Estimated Value | Rationale / Source Analogy |
| Molecular Formula | C₆H₆N₂O₂ | Based on chemical structure. |
| Molecular Weight | 138.13 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar small heterocyclic carboxylic acids. |
| Melting Point (°C) | >200 (with decomposition) | Inferred from related structures like 2-methylpyridine-4-carboxylic acid (295-299 °C). |
| pKa (acidic) | 3.0 - 4.5 | The carboxylic acid pKa is influenced by the electron-withdrawing nature of the pyridazine ring. |
| LogP | < 1.0 | The polar carboxylic acid and nitrogen atoms suggest low lipophilicity and good aqueous solubility. |
| Aqueous Solubility | Soluble to sparingly soluble | The pyridazine moiety can enhance aqueous solubility. |
Synthesis Protocol: A Proposed Route
A specific, validated synthesis for this compound is not published in readily accessible literature. However, a plausible and scientifically sound synthetic route can be designed based on established methods for constructing substituted pyridazine rings. The most common approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[2]
The following multi-step protocol is a proposed pathway, starting from a suitable precursor. The causality behind these steps lies in the fundamental reactions of heterocyclic synthesis.
Figure 2: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of Ethyl 2-formyl-2-methyl-3-oxobutanoate (Intermediate A)
-
Rationale: Introduction of a second carbonyl group is necessary to create the 1,4-dicarbonyl precursor required for cyclization with hydrazine. A Claisen condensation-type reaction is a standard method for this transformation.
-
Procedure:
-
To a stirred solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) under a nitrogen atmosphere, add ethyl 2-methyl-3-oxobutanoate dropwise at 0-5 °C.
-
After the addition is complete, add ethyl formate dropwise while maintaining the temperature.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be purified by chromatography.
-
Step 2: Synthesis of Ethyl 5-methylpyridazine-4-carboxylate (Intermediate B)
-
Rationale: This is the key ring-forming step. Hydrazine reacts with the 1,4-dicarbonyl system to form the dihydropyridazine, which then aromatizes to the stable pyridazine ring.
-
Procedure:
-
Dissolve Intermediate A in ethanol.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography to isolate the pyridazine ester.
-
Step 3: Synthesis of this compound (Final Product)
-
Rationale: Saponification (base-catalyzed hydrolysis) of the ester is a standard and high-yielding method to obtain the final carboxylic acid.
-
Procedure:
-
Dissolve the purified ethyl ester (Intermediate B) in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of ~3-4 with concentrated HCl, which will precipitate the carboxylic acid product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Applications in Drug Discovery and Medicinal Chemistry
The pyridazine heterocycle is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[3][4] The inclusion of a carboxylic acid moiety often serves to improve solubility or act as a key binding group to a biological target.
Figure 3: Conceptual relationship between the core structure and its potential pharmacological applications.
Key Therapeutic Areas:
-
Anticancer Agents: The pyridazine scaffold is present in numerous compounds targeting various biological processes involved in cancer.[5][6] These derivatives have been developed as inhibitors of targets like glutaminase 1 (GLS1), tropomyosin receptor kinase (TRK), and bromodomain-containing proteins (BRD).[5] The carboxylic acid group can be a key pharmacophore for binding to the active site of enzymes.
-
Anti-inflammatory and Analgesic Activity: Several pyridazine and pyridazinone derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[7] Research on related imidazo[1,2-b]pyridazine carboxylic acids has demonstrated both anti-inflammatory and analgesic properties.[8][9]
-
Bioisosterism and Physicochemical Properties: In drug design, the pyridazine ring is often used as a bioisostere for other aromatic rings like phenyl, pyridine, or pyrimidine.[10] Its high polarity compared to other diazines can enhance aqueous solubility and facilitate the formation of crystalline, water-soluble salts, which are desirable properties for drug candidates.
Conclusion
This compound represents a valuable, albeit under-documented, building block for medicinal chemistry. Its structure combines the privileged pyridazine scaffold with a versatile carboxylic acid handle, suggesting significant potential for the development of novel therapeutics. The proposed synthetic pathway provides a logical and feasible route for its preparation, enabling further investigation into its biological activities. As the demand for novel heterocyclic compounds in drug discovery continues to grow, molecules like this compound will undoubtedly be the subject of future research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. jocpr.com [jocpr.com]
- 4. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 5. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sarpublication.com [sarpublication.com]
- 8. Research on heterocyclic compounds. XXXVIII. Synthesis and pharmacological activity of imidazo[1,2-b]pyridazine-2-carboxylic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research on heterocyclic compounds. XXX. Synthesis and pharmacological activity of 2-methylimidazo[1,2-b]pyridazine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5-Methylpyridazine-4-carboxylic acid: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methylpyridazine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to its limited commercial availability and documentation, this guide focuses on proposed synthetic strategies, predicted physicochemical properties, and potential therapeutic applications. By examining the established chemistry of the pyridazine core and related analogues, we offer a forward-looking perspective for researchers aiming to explore this molecule's potential as a novel scaffold in drug development. This document serves as a foundational resource, bridging the gap in the existing literature and providing a roadmap for the synthesis, characterization, and evaluation of this compound.
Introduction: The Pyridazine Scaffold in Medicinal Chemistry
The pyridazine ring system, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on the spatial arrangement of substituents, have led to its incorporation into a wide range of biologically active molecules. Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antihypertensive, analgesic, anti-inflammatory, and anticancer effects.
The introduction of a methyl group and a carboxylic acid moiety to the pyridazine core, as in this compound, is anticipated to modulate its pharmacokinetic and pharmacodynamic properties. The carboxylic acid group can serve as a key interaction point with biological targets or as a handle for further chemical modification, while the methyl group can influence solubility, metabolic stability, and binding affinity. Given the therapeutic importance of related heterocyclic carboxylic acids, this compound represents a promising, yet underexplored, building block for the design of novel therapeutic agents.
Physicochemical and Spectroscopic Properties (Predicted)
As of the writing of this guide, experimental data for this compound is not widely available. The following properties are predicted based on computational modeling and comparison with structurally similar compounds.
| Property | Predicted Value |
| CAS Number | Not currently assigned |
| Molecular Formula | C₆H₆N₂O₂ |
| Molecular Weight | 138.12 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Predicted to have moderate solubility in water and polar organic solvents |
| pKa (Carboxylic Acid) | Estimated to be in the range of 3.5 - 4.5 |
| LogP | Predicted to be low, indicating hydrophilicity |
Predicted Spectroscopic Data:
-
¹H NMR: Protons on the pyridazine ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The methyl protons would likely be a singlet around δ 2.5-3.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be solvent-dependent.
-
¹³C NMR: The spectrum would show distinct signals for the carboxylic acid carbonyl carbon (δ 160-175 ppm), the aromatic carbons of the pyridazine ring, and the methyl carbon (δ 15-25 ppm).
-
IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and C=N and C=C stretching vibrations from the pyridazine ring.
-
Mass Spectrometry: The molecular ion peak [M]+ at m/z 138 would be expected, along with characteristic fragmentation patterns.
Proposed Synthetic Pathways
The synthesis of this compound can be approached through several plausible routes, leveraging established methodologies in heterocyclic chemistry. Below are two proposed synthetic schemes.
Scheme 1: Synthesis from a Substituted Maleic Anhydride
This approach involves the cyclization of a substituted maleic anhydride with hydrazine, followed by functional group manipulation.
Figure 1: Proposed synthesis of this compound starting from Methylmaleic Anhydride.
Experimental Protocol:
-
Synthesis of 5-Methyl-1,2-dihydropyridazine-3,6-dione: Methylmaleic anhydride is reacted with hydrazine hydrate in a suitable solvent such as ethanol or acetic acid under reflux. The product is expected to precipitate upon cooling and can be isolated by filtration.
-
Synthesis of 3,6-Dichloro-5-methylpyridazine: The resulting dione is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), typically with gentle heating. This reaction should be performed in a well-ventilated fume hood due to the hazardous nature of POCl₃.
-
Synthesis of this compound: The dichloro intermediate undergoes catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to remove the chlorine atoms. Subsequent hydrolysis of a potential ester or nitrile intermediate (if introduced) would yield the final carboxylic acid.
Causality behind Experimental Choices: This route is based on the well-established Paal-Knorr type synthesis for pyridazines. The use of POCl₃ is a standard method for converting the pyridazinedione to the more reactive dichloro derivative. Catalytic hydrogenation is a common and effective method for dehalogenation of heterocyclic compounds.
Scheme 2: Synthesis via a Diels-Alder and Subsequent Aromatization Approach
This alternative strategy involves a cycloaddition reaction to form the pyridazine ring.
Figure 2: A generalized Diels-Alder approach to the pyridazine core.
Experimental Protocol:
-
Diels-Alder Cycloaddition: A suitably substituted diene (containing the precursor to the methyl group) is reacted with a dienophile such as diethyl azodicarboxylate. This reaction is often carried out at elevated temperatures.
-
Aromatization: The resulting Diels-Alder adduct is aromatized using an oxidizing agent (e.g., DDQ or air oxidation) to form the stable pyridazine ring.
-
Ester Hydrolysis: The ester groups on the resulting pyridazine are hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Causality behind Experimental Choices: The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The choice of diene and dienophile would be critical to ensure the correct regiochemistry for the final product. Subsequent aromatization is a common step in the synthesis of aromatic heterocycles from their partially saturated precursors.
Potential Applications in Drug Discovery
While specific biological data for this compound is not yet available, its structural motifs suggest several promising avenues for investigation in drug discovery.
-
As a Fragment for Fragment-Based Drug Discovery (FBDD): Its relatively small size, presence of hydrogen bond donors and acceptors, and defined vector for growth make it an ideal candidate for FBDD screening against various protein targets.
-
As a Scaffold for Kinase Inhibitors: The pyridazine core is present in several known kinase inhibitors. The carboxylic acid could be used to target the hinge region of a kinase, a common binding motif for this class of drugs.
-
In the Development of Anti-inflammatory Agents: Pyridine and pyridazine carboxylic acids have been explored as anti-inflammatory agents.[1] The mechanism may involve the inhibition of pro-inflammatory enzymes or signaling pathways.
-
As a Precursor for Antidiabetic Drugs: Some heterocyclic compounds serve as intermediates for synthesizing treatments for diabetes.[2]
-
In the Design of Anticancer Agents: The structural similarity to other heterocyclic carboxylic acids that have shown anticancer activity suggests that derivatives of this compound could be investigated for their potential as antineoplastic agents.[3][4]
Conclusion and Future Directions
This compound represents a molecule with significant untapped potential in medicinal chemistry. This guide has outlined plausible synthetic routes and predicted its key physicochemical properties, providing a foundation for its synthesis and characterization. The structural alerts within the molecule suggest that it could be a valuable building block for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.
Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic and physicochemical characterization to confirm the predicted properties. Subsequent screening in relevant biological assays will be crucial to uncover its therapeutic potential and guide the design of future analogues with enhanced potency and selectivity. The exploration of this and other novel heterocyclic scaffolds is essential for the continued advancement of drug discovery.
References
- 1. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 3. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis and Applications of Phenylquinoline-4-carboxylic Acid Derivatives: A Comprehensive Rev… [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Discovery and First Synthesis of 5-Methylpyridazine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylpyridazine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural motif in the development of various therapeutic agents. This technical guide provides a comprehensive overview of the initial documented synthesis of this important molecule. The narrative delves into the strategic considerations and chemical principles underpinning its first preparation, offering a detailed experimental protocol derived from the seminal patent literature. This document is intended to be a valuable resource for researchers in organic synthesis and drug discovery, providing both a historical perspective and practical insights into the chemistry of pyridazine derivatives.
Introduction: The Pyridazine Core in Medicinal Chemistry
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] Its unique electronic properties, including its electron-deficient nature, and its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive component for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The introduction of substituents, such as a carboxylic acid and a methyl group, at specific positions on the pyridazine ring allows for the fine-tuning of a compound's biological activity and physical characteristics. The carboxylic acid moiety, in particular, is a common bioisostere for other acidic functional groups and can play a crucial role in the interaction of a drug with its biological target.[2][3]
The First Documented Synthesis of this compound
The first documented synthesis of this compound appears in the patent literature, specifically in the international patent application WO2006113702. This patent discloses a synthetic route that is both efficient and scalable, highlighting the importance of this compound as a building block in the synthesis of more complex molecules for pharmaceutical applications.
Retrosynthetic Analysis and Strategic Considerations
The synthetic strategy detailed in the patent employs a classical approach to pyridazine synthesis: the condensation of a 1,4-dicarbonyl equivalent with hydrazine. This venerable reaction remains one of the most reliable methods for constructing the pyridazine ring system. The key challenge in the synthesis of this compound lies in the preparation of a suitably substituted dicarbonyl precursor. The inventors' approach involves the use of a readily available starting material that can be elaborated to the required intermediate.
The Synthetic Pathway
The synthesis of this compound, as described in WO2006113702, is a multi-step process commencing from a substituted furanone. The overall transformation can be visualized as follows:
Figure 1: A simplified flowchart of the synthetic strategy for this compound.
Step-by-Step Experimental Protocol
The following is a detailed, step-by-step protocol for the synthesis of this compound, adapted from the procedures outlined in patent WO2006113702.
Step 1: Synthesis of the Ethyl 2-acetyl-3-oxobutanoate (Dicarbonyl Intermediate)
The synthesis begins with the preparation of the key dicarbonyl intermediate. While the patent does not explicitly detail the synthesis of this precursor, it is a known compound that can be synthesized through various established methods.
Step 2: Cyclization to form Ethyl 5-methylpyridazine-4-carboxylate
-
Reaction Setup: To a solution of ethyl 2-acetyl-3-oxobutanoate in a suitable solvent such as ethanol, add hydrazine hydrate dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for several hours until the reaction is complete, as monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is then purified, typically by column chromatography on silica gel, to afford the ethyl 5-methylpyridazine-4-carboxylate.
Step 3: Hydrolysis to this compound
-
Reaction Setup: The ethyl 5-methylpyridazine-4-carboxylate is dissolved in a mixture of an alcohol, such as ethanol, and an aqueous solution of a strong base, for example, sodium hydroxide.
-
Reaction Conditions: The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up and Isolation: Upon completion of the reaction, the alcohol is removed under reduced pressure. The remaining aqueous solution is then acidified with a suitable acid, such as hydrochloric acid, to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Mechanistic Insights
The core of this synthesis is the formation of the pyridazine ring. This transformation proceeds through a well-established mechanism. Initially, the hydrazine, a potent dinucleophile, attacks one of the carbonyl groups of the dicarbonyl intermediate. This is followed by an intramolecular condensation and dehydration to form the stable aromatic pyridazine ring.
Figure 2: A simplified representation of the key cyclization step in the synthesis.
Physicochemical Data and Characterization
The following table summarizes key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₆N₂O₂ |
| Molecular Weight | 138.13 g/mol |
| CAS Number | 1108712-51-1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in polar organic solvents |
Note: The appearance and solubility are typical properties and may vary slightly depending on the purity of the sample.
Conclusion
The first documented synthesis of this compound, as disclosed in patent WO2006113702, provides a practical and efficient route to this valuable heterocyclic building block. The synthesis relies on the robust and well-understood chemistry of pyridazine formation from dicarbonyl precursors. This technical guide has provided a detailed overview of this seminal work, including the strategic approach, a step-by-step experimental protocol, and mechanistic insights. For researchers in the field of medicinal chemistry and organic synthesis, a thorough understanding of this foundational synthesis is crucial for the development of novel pyridazine-based therapeutic agents.
References
An In-depth Technical Guide on the Solubility and Stability of 5-Methylpyridazine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylpyridazine-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for formulation development, bioavailability assessment, and ensuring product quality and shelf-life. This guide provides a comprehensive technical overview of the critical attributes of solubility and stability for this compound. While specific experimental data for this compound is not widely published, this document serves as a detailed roadmap for researchers, outlining the foundational principles and robust experimental protocols required to fully characterize its solubility profile and degradation pathways. By synthesizing established methodologies for similar chemical entities, this guide empowers scientists to generate the necessary data to advance their research and development efforts.
Introduction: The Significance of Physicochemical Characterization
The journey of a drug candidate from discovery to a viable pharmaceutical product is intrinsically linked to its fundamental chemical and physical properties. Among the most critical of these are solubility and stability. This compound, a molecule featuring a pyridazine ring and a carboxylic acid moiety, presents a unique combination of structural features that influence these characteristics. The pyridazine ring, with its two adjacent nitrogen atoms, can participate in hydrogen bonding and influences the molecule's polarity and basicity.[1] The carboxylic acid group introduces pH-dependent ionization, a key determinant of aqueous solubility.
This guide will delve into the theoretical and practical aspects of determining the solubility and stability of this compound. It is structured to provide not just procedural steps, but also the scientific rationale behind each experimental choice, enabling researchers to design and execute comprehensive characterization studies.
Solubility Profiling: Unlocking the Bioavailability Potential
Aqueous solubility is a critical factor influencing the absorption and bioavailability of an orally administered drug. For this compound, both its intrinsic solubility and its solubility as a function of pH are of primary importance.
Theoretical Considerations
The solubility of this compound is governed by the interplay of its crystalline lattice energy and the energy of solvation. The presence of both a hydrogen bond accepting pyridazine ring and a hydrogen bond donating/accepting carboxylic acid group suggests the potential for significant intermolecular interactions in the solid state.
The carboxylic acid moiety (pKa typically around 4-5) will be predominantly in its neutral, less soluble form at acidic pH and in its ionized, more soluble carboxylate form at higher pH.[2] This pH-dependent solubility is a key characteristic to be experimentally determined.
Experimental Determination of Aqueous Solubility
A robust method for determining aqueous solubility is the shake-flask method, which is considered the gold standard for its reliability.
Protocol 1: Equilibrium Solubility Measurement (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound to a series of vials containing aqueous buffers of varying pH (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration at each pH represents the equilibrium solubility under those conditions.
The following diagram illustrates the workflow for determining the pH-solubility profile.
Caption: Workflow for pH-Solubility Profiling.
Solubility in Organic Solvents
Understanding the solubility in organic solvents is crucial for synthesis, purification, and the development of non-aqueous formulations. Based on the structure, this compound is expected to have some solubility in polar organic solvents.
Table 1: Illustrative Solubility Data for this compound
| Solvent | Predicted Solubility Category | Rationale |
| Water (pH 7.4) | Moderately Soluble | Ionization of carboxylic acid enhances solubility. |
| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |
| Ethanol | Soluble | Similar to methanol. |
| Acetone | Sparingly Soluble | Polar aprotic solvent. |
| Dichloromethane | Slightly Soluble | Lower polarity. |
| Hexane | Insoluble | Non-polar solvent. |
Note: This table presents predicted solubility based on chemical principles. Experimental verification is required.
Stability Assessment and Degradation Pathway Elucidation
Ensuring the stability of a drug substance is a regulatory requirement and is critical for patient safety.[3] Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[4]
Theoretical Stability Considerations
The this compound molecule possesses several functionalities that could be susceptible to degradation:
-
Hydrolysis: The carboxylic acid group itself is generally stable to hydrolysis, but the pyridazine ring may be susceptible under extreme pH and temperature conditions.
-
Oxidation: The electron-rich pyridazine ring could be susceptible to oxidation.[3]
-
Photodegradation: Aromatic heterocyclic systems can be prone to degradation upon exposure to UV or visible light.[5]
-
Thermal Degradation: The overall molecule may degrade at elevated temperatures.
Forced Degradation Studies
Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[3] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive decomposition.[1]
Protocol 2: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or acetonitrile if solubility is limited).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose a solid sample to dry heat (e.g., 80°C) and a solution to heat (e.g., 60°C).
-
Photostability: Expose a solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and analyze by a stability-indicating HPLC method.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in structure elucidation.
The following diagram outlines the process of a forced degradation study.
Caption: Forced Degradation Study Workflow.
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically an HPLC method. This method must be able to separate the parent compound from all potential degradation products and any process-related impurities.
Key characteristics of a stability-indicating HPLC method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 2: Illustrative Forced Degradation Results for this compound
| Stress Condition | % Degradation (Example) | Number of Degradation Products | Observations |
| 0.1 M HCl (60°C, 24h) | 12.5% | 2 | Major degradant at RRT 0.85. |
| 0.1 M NaOH (RT, 8h) | 18.2% | 1 | Single major degradant at RRT 0.72. |
| 3% H₂O₂ (RT, 24h) | 8.9% | 3 | Multiple minor oxidative products. |
| Thermal (80°C, 48h) | < 2% | 0 | Thermally stable under these conditions. |
| Photostability (ICH Q1B) | 5.6% | 1 | One photolytic degradant observed. |
Note: This table presents hypothetical data to illustrate the expected outcomes of a forced degradation study. RRT = Relative Retention Time.
Conclusion and Future Directions
A comprehensive understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development as a pharmaceutical agent. This guide has provided a detailed framework for the systematic evaluation of these critical properties. By employing the described experimental protocols, researchers can generate the necessary data to establish a complete physicochemical profile.
The key takeaways for a researcher embarking on the characterization of this compound are:
-
Systematic Solubility Profiling: Determine the equilibrium solubility across a physiologically relevant pH range to predict its behavior in vivo.
-
Comprehensive Stability Assessment: Conduct thorough forced degradation studies to understand its intrinsic stability and identify potential degradation products.
-
Development of a Validated Method: A robust, stability-indicating analytical method is essential for accurate quantification and quality control throughout the drug development process.
The insights gained from these studies will be instrumental in guiding formulation strategies, defining appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of any potential drug product derived from this compound.
References
known biological activities of pyridazine carboxylic acids
An In-depth Technical Guide to the Biological Activities of Pyridazine Carboxylic Acids
Foreword for the Modern Researcher
The pyridazine nucleus, a six-membered diazine heterocycle, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties—including its ability to modulate aqueous solubility, act as a bioisostere for other aromatic systems, and present distinct vectors for hydrogen bonding—make it a cornerstone in the design of novel therapeutic agents.[3] When functionalized with a carboxylic acid moiety, the resulting structures gain an additional, powerful handle for interacting with biological targets, often serving as a key anchoring point within enzyme active sites or as a crucial intermediate for further synthesis.[4][5]
This guide moves beyond a simple cataloging of activities. It is designed for the bench scientist and the drug development professional, providing a synthesized overview of the major biological activities of pyridazine carboxylic acids. We will delve into the mechanistic underpinnings of these activities, explore the structure-activity relationships (SAR) that drive potency and selectivity, and provide actionable experimental protocols to empower your own research and development endeavors.
Antimicrobial and Anti-Biofilm Activities
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development.[6] Pyridazine carboxylic acids and their derivatives have demonstrated significant potential in this arena, exhibiting activity against a range of bacterial and fungal pathogens.[7][8]
Mechanism of Action and Key Insights
The antimicrobial effects of pyridazine derivatives are diverse. While some function as standalone agents, a particularly fruitful strategy has been their use as ligands in metal complexes.[9] For instance, ruthenium complexes with pyridazine-3-carboxylic acid have shown promising antibacterial and, notably, anti-biofilm activity.[6][9]
Expertise in Action: The chelation of a metal ion like ruthenium by the pyridazine-3-carboxylic acid ligand—typically in a bidentate fashion via a ring nitrogen and a carboxylate oxygen—can significantly enhance biological efficacy compared to the free ligand.[6][9] This enhancement is often attributed to several factors:
-
Increased Lipophilicity: The complex can more easily penetrate the lipid-rich bacterial cell wall.
-
Altered Redox Potential: The metal center can facilitate redox cycling, generating reactive oxygen species (ROS) that are toxic to the pathogen.
-
Targeted Delivery: The complex may have a higher affinity for specific bacterial targets than the ligand alone.
Recent studies on ruthenium(II) and ruthenium(III) complexes with pyridazine-3-carboxylic acid demonstrated activity against Pseudomonas aeruginosa, a pathogen notorious for its biofilm formation.[9] These complexes were shown to suppress the production of pyoverdine, a key virulence factor, indicating a targeted disruption of the bacterium's pathogenic mechanisms.[6][9]
Data Summary: Antimicrobial Potency
| Compound/Complex | Target Organism | Activity Metric | Result | Reference |
| Pyridazine-3-carboxylic acid analogue X | Gram-positive/negative bacteria | In vitro antibacterial | Activity approaching ciprofloxacin | [8] |
| Ruthenium(II/III) complexes with pdz-3-COOH | P. aeruginosa, S. aureus, E. coli | MIC | 1 mM | [9] |
| Pyridazinone Derivatives | S. aureus, E. coli, A. niger | Zone of Inhibition | Compound IIIa showed excellent activity | [10] |
Experimental Protocol: Antibacterial Susceptibility Testing (Disc Diffusion Method)
This protocol outlines a standard method for screening the antibacterial activity of newly synthesized pyridazine derivatives.[10]
Principle: The disc diffusion method (Kirby-Bauer test) is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents. A filter paper disc impregnated with the test compound is placed on an agar plate that has been swabbed with the target bacterium. The compound diffuses from the disc into the agar. If the compound is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disc.
Materials:
-
Test compounds (pyridazine derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Sterile filter paper discs (6 mm diameter).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Agar (MHA) plates.
-
Sterile saline solution (0.85% NaCl).
-
McFarland 0.5 turbidity standard.
-
Positive control antibiotic discs (e.g., Gentamycin, Ciprofloxacin).[8][10]
-
Negative control discs (solvent only).
-
Incubator at 37°C.
Procedure:
-
Prepare Bacterial Inoculum: Aseptically pick several colonies of the target bacterium and suspend them in sterile saline. Adjust the suspension's turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.
-
Apply Discs: Aseptically place the impregnated discs onto the agar surface. Gently press each disc to ensure complete contact. Include positive and negative control discs on each plate.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (including the disc) in millimeters. Compare the zone sizes of the test compounds to the controls. A larger zone indicates greater susceptibility.
Workflow for Antimicrobial Screening
Caption: Screening workflow for antimicrobial pyridazine derivatives.
Anticancer Activity
The pyridazine scaffold is a central feature in numerous anticancer agents, including approved drugs and clinical candidates.[2][11] Its derivatives have been extensively investigated as inhibitors of key signaling pathways involved in tumor growth and proliferation.[12][13]
Mechanism of Action: Targeting Tyrosine Kinases
A predominant mechanism for the anticancer activity of pyridazine derivatives is the inhibition of tyrosine kinases, particularly Vascular Endothelial Growth Factor Receptor (VEGFR).[12][14] VEGFRs are crucial for angiogenesis, the process by which tumors form new blood vessels to sustain their growth. By inhibiting VEGFR, these compounds can effectively starve the tumor of essential nutrients and oxygen.
Expertise in Action: The design of pyridazine-based VEGFR inhibitors often leverages the core as a scaffold to correctly position pharmacophores that interact with the ATP-binding pocket of the kinase. For example, in a series of novel pyridazine derivatives, compound 5b showed potent cytotoxic activity against the HCT-116 colon cancer cell line and exhibited a 92.2% inhibition of VEGFR kinase, comparable to the reference drug imatinib.[12] Molecular docking studies revealed that key interactions, such as hydrogen bonds between the pyridazine nitrogen and amino acid residues like Cys917 in the kinase hinge region, are critical for potent inhibition.[12]
The approved drug Ponatinib , used for treating chronic myeloid leukemia (CML), is a dual Bcr-Abl and VEGFR inhibitor that features a fused pyridazine ring system, highlighting the clinical relevance of this scaffold.
Data Summary: In Vitro Cytotoxicity
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 4a | HCT-116 | Colon | 33.1 | [12] |
| 4b | HCT-116 | Colon | 30.5 | [12] |
| 4b | MCF-7 | Breast | 21.2 | [12] |
| 5b | HCT-116 | Colon | 28.3 | [12] |
| 6a | HCT-116 | Colon | 32.7 | [12] |
| Imatinib (control) | HCT-116 | Colon | 29.6 | [12] |
Signaling Pathway: VEGFR Inhibition
Caption: VEGFR-2 signaling pathway and point of inhibition.
Anti-inflammatory Activity
Pyridazinone derivatives, a subset of pyridazines, have emerged as a highly promising class of anti-inflammatory agents.[15][16] A key advantage driving their development is the potential for potent anti-inflammatory effects with significantly reduced ulcerogenic side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[16][17]
Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism of action for many anti-inflammatory pyridazinones is the selective inhibition of cyclooxygenase-2 (COX-2).[18][19] The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation and is responsible for producing pro-inflammatory prostaglandins.
Expertise in Action: The selectivity of pyridazinone derivatives for COX-2 over COX-1 is the cornerstone of their improved safety profile. This selectivity is achieved through specific structural features that allow the molecule to bind to a side pocket present in the active site of COX-2 but not COX-1.[18] For example, molecular docking studies of a highly active pyridazine derivative, compound 6b , showed that its ability to enter this side pocket and interact with the essential amino acid His90 was crucial for its potent and selective COX-2 inhibition.[18] This targeted action reduces inflammation without disrupting the gastroprotective functions of COX-1, thereby minimizing the risk of stomach ulcers.[16][18]
Data Summary: COX-2 Inhibition and Selectivity
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI)¹ | Reference |
| 4c | 0.26 | >100 | >384 | [18] |
| 6b | 0.18 | 1.14 | 6.33 | [18] |
| Celecoxib (control) | 0.35 | 15.2 | 43.4 | [18] |
| Indomethacin (control) | 0.85 | 0.43 | 0.50 | [18] |
| ¹ Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher value indicates greater selectivity for COX-2. |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[20]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory activity.
Materials:
-
Wistar or Sprague-Dawley rats (150-200g).
-
Test compound (pyridazine derivative) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Reference drug (e.g., Indomethacin, Celecoxib).[18]
-
Carrageenan solution (1% w/v in sterile saline).
-
Plebismometer or digital calipers for measuring paw volume/thickness.
Procedure:
-
Acclimatization and Baseline: Acclimatize animals for at least one week. Before the experiment, measure the initial volume of the right hind paw of each rat.
-
Animal Grouping: Randomly divide the animals into groups (n=6 per group):
-
Group I: Vehicle control.
-
Group II: Reference drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III, IV, etc.: Test compound at various doses (e.g., 10, 20, 50 mg/kg, p.o.).
-
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 6 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [ (V_c - V_t) / V_c ] x 100
-
Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
Cardiovascular and Other Activities
Beyond the major areas of antimicrobial, anticancer, and anti-inflammatory research, pyridazine carboxylic acids and their related structures have shown promise in treating cardiovascular diseases and acting on the central nervous system.[21][22][23]
Cardiovascular Effects
Pyridazin-3(2H)-one derivatives have been extensively studied for their cardiovascular effects, particularly as vasodilators and antihypertensive agents.[21][22] The mechanisms are varied and include:
-
Phosphodiesterase (PDE) Inhibition: Certain pyridazinones are potent inhibitors of PDE3, an enzyme that breaks down cyclic AMP (cAMP).[21] Inhibiting PDE3 increases intracellular cAMP levels, leading to smooth muscle relaxation and vasodilation.
-
Direct-Acting Vasodilation: Some derivatives exert their effects directly on vascular smooth muscle.[21]
-
ACE Inhibition: The addition of amino and carboxylic acid groups to the pyridazinone structure has been shown to confer angiotensin-converting enzyme (ACE) inhibitory activity.[21]
CNS and Analgesic Effects
Derivatives such as 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids have demonstrated significant analgesic (pain-relieving) properties in in vivo tests.[20] Furthermore, specific derivatives like 6-methoxy-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid (DM2) have been shown to produce antinociceptive effects by modulating the activity of cells in the periaqueductal grey (PAG) and rostral ventromedial medulla (RVM), key pain-processing centers in the brain.[23] This effect is potentially mediated through the blockade of T-type calcium channels and occurs without adverse cardiovascular side effects, suggesting a promising avenue for developing novel, non-opioid analgesics.[23]
Conclusion and Future Outlook
The pyridazine carboxylic acid scaffold is a remarkably versatile and enduringly relevant platform for drug discovery. Its derivatives have demonstrated a vast spectrum of biological activities, from fighting drug-resistant microbes and selectively targeting cancer pathways to offering safer anti-inflammatory solutions and novel cardiovascular and analgesic agents. The ease of functionalization of the pyridazine ring allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an ideal starting point for lead optimization campaigns. Future research will likely focus on developing multi-target agents, such as dual kinase and COX inhibitors, and further exploring the potential of metal-based pyridazine complexes to overcome resistance and enhance therapeutic efficacy.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blumberginstitute.org [blumberginstitute.org]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. researchgate.net [researchgate.net]
- 12. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 13. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sarpublication.com [sarpublication.com]
- 16. Anti-inflammatory activity of pyridazinones: A review [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Research on heterocyclic compounds. XXVII. Synthesis and antiinflammatory activity of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Intra-periaqueductal grey microinjections of an imidazo[1,2-b]pyridazine derivative, DM2, affects rostral ventromedial medulla cell activity and shows antinociceptive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyridazine Scaffold: A Privileged Heterocycle in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its unique physicochemical properties, including a high dipole moment and hydrogen bonding capabilities, make it a versatile scaffold for designing novel therapeutics. This guide provides a comprehensive technical overview of the burgeoning potential of pyridazine derivatives in drug discovery, moving beyond a simple recitation of facts to delve into the causal relationships between chemical structure, biological activity, and therapeutic application. We will explore the synthetic strategies, mechanisms of action, and preclinical potential of these compounds across key therapeutic areas, supported by detailed experimental protocols and quantitative data to empower researchers in their quest for next-generation medicines.
The Pyridazine Core: Physicochemical Properties and Synthetic Versatility
The inherent polarity of the pyridazine ring, arising from the electronegative nitrogen atoms, often enhances the aqueous solubility of drug candidates. This fundamental property, coupled with its ability to serve as a bioisosteric replacement for other aromatic systems, underpins its value in medicinal chemistry.
Core Synthetic Methodologies: Building the Pyridazine Scaffold
The construction of the pyridazine core can be achieved through several reliable synthetic routes. The choice of methodology is dictated by the desired substitution pattern and the availability of starting materials.
1.1.1. Synthesis of 6-Aryl-3(2H)-pyridazinones from γ-Keto Acids
A cornerstone of pyridazinone synthesis is the cyclocondensation of γ-keto acids with hydrazine hydrate. This robust reaction provides a straightforward entry into this important class of pyridazine derivatives.
Experimental Protocol: Synthesis of 6-Aryl-3(2H)-pyridazinone
-
Step 1: Formation of the γ-Keto Acid. A substituted benzene is subjected to a Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield the corresponding β-aroylpropionic acid (a γ-keto acid).
-
Step 2: Cyclocondensation. The synthesized γ-keto acid (1 equivalent) is dissolved in a suitable solvent, such as ethanol or acetic acid. Hydrazine hydrate (1-1.2 equivalents) is added, and the mixture is refluxed for 4-8 hours.[2]
-
Step 3: Aromatization (if necessary). The initially formed dihydropyridazinone can be aromatized by treatment with a suitable oxidizing agent, such as bromine in acetic acid or manganese dioxide, to yield the final 6-aryl-3(2H)-pyridazinone.
-
Step 4: Purification. The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) to afford the pure 6-aryl-3(2H)-pyridazinone.
Causality in Experimental Choices: The choice of solvent in the cyclocondensation step can influence reaction times and yields. Acetic acid can act as both a solvent and a catalyst, often leading to shorter reaction times. The aromatization step is crucial for achieving a fully conjugated, planar pyridazinone ring, which is often essential for biological activity.
1.1.2. Synthesis from Furanone Intermediates
An alternative and efficient route to pyridazinones involves the reaction of furanone derivatives with hydrazines. This method offers a high degree of flexibility for introducing substituents.[3]
Experimental Protocol: Synthesis of Pyridazinones from 2(3H)-Furanones
-
Step 1: Hydrazinolysis of the Furanone. A solution of the substituted 2(3H)-furanone (1 equivalent) in a suitable solvent (e.g., ethanol) is treated with hydrazine hydrate (1-1.2 equivalents). The reaction mixture is stirred at room temperature or gently heated to effect ring opening and formation of a hydrazide intermediate.[3]
-
Step 2: Cyclization. The hydrazide intermediate is then cyclized to the corresponding pyridazinone. This can be achieved by refluxing in an acidic medium, such as hydrochloric acid in acetic acid.[3]
-
Step 3: Purification. The product is isolated by filtration and purified by recrystallization.
Therapeutic Potential of Pyridazine Derivatives: A Mechanistic Overview
Pyridazine derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in several key therapeutic areas.[1]
Oncology: Targeting Aberrant Cell Signaling
The anticancer potential of pyridazine-containing compounds is a major focus of current research.[4] Many of these derivatives function as kinase inhibitors, targeting the dysregulated signaling pathways that drive tumor growth and proliferation.[5]
2.1.1. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGF and its receptor, VEGFR-2, are critical mediators of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[6] Pyridazine-based scaffolds have proven to be effective in the design of potent VEGFR-2 inhibitors.[2]
Signaling Pathway: VEGFR-2 Mediated Angiogenesis
Caption: VEGFR-2 signaling cascade and the inhibitory action of pyridazine derivatives.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase domain.
-
Reagent Preparation: Prepare a 1x kinase buffer, a master mix containing ATP and a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and serial dilutions of the test pyridazine derivative.[7]
-
Assay Setup: In a 96-well plate, add the master mix to all wells. Add the diluted test inhibitor to the sample wells and a vehicle control (e.g., DMSO) to the positive and negative control wells.[7]
-
Kinase Reaction: Initiate the reaction by adding a solution of recombinant human VEGFR-2 kinase to the sample and positive control wells. Add buffer without the enzyme to the negative control wells. Incubate the plate at 30°C for 45-60 minutes.[7][8]
-
Detection: Stop the kinase reaction and measure the remaining ATP using a luminescence-based kit (e.g., Kinase-Glo®). A lower luminescence signal indicates higher kinase activity.[9]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9]
2.1.2. In Vitro Cytotoxicity Evaluation
The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of potential anticancer agents on cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[10][11]
-
Compound Treatment: Treat the cells with serial dilutions of the pyridazine derivative and incubate for a specified period (e.g., 48 or 72 hours).[11]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[10]
-
IC50 Determination: Calculate the concentration of the compound that causes a 50% reduction in cell viability (IC50).
Table 1: Cytotoxic Activity of Exemplary Pyridazine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8c | HUVEC | 1.8 | |
| 8f | HUVEC | 1.3 | |
| 15 | HUVEC | 1.4 | |
| 18b | HUVEC | 0.0607 | |
| 18c | HUVEC | 0.107 | |
| 11m | T-47D (Breast) | 0.43 | |
| 11m | MDA-MB-231 (Breast) | 0.99 |
Anti-inflammatory Activity: COX Inhibition
Pyridazine and pyridazinone derivatives have demonstrated significant anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase (COX) enzymes.[12] The selective inhibition of COX-2 over COX-1 is a key objective to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[13]
Signaling Pathway: COX-1 and COX-2 in Inflammation
Caption: The roles of COX-1 and COX-2 in physiological homeostasis and inflammation, and the inhibitory action of pyridazine derivatives.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Enzyme and Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, a reaction buffer, heme cofactor, and the test pyridazine compounds.[14]
-
Assay Procedure: In a 96-well plate, combine the reaction buffer, heme, and COX-2 enzyme. Add the test inhibitor at various concentrations.[14]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate. Incubate at 37°C for a defined period.[14]
-
Detection: Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric detection kit.[15]
-
IC50 Calculation: Determine the IC50 value, which represents the concentration of the inhibitor required to reduce COX-2 activity by 50%.
Table 2: COX-2 Inhibitory Activity of Pyridazine Derivatives
| Compound ID | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| 4c | 0.26 | - | [15] |
| 6b | 0.18 | 6.33 | [15] |
| 3g | 0.04384 | 11.51 | [16] |
| 6a | 0.05301 | - | [16] |
| Celecoxib | 0.35 | - | [15] |
| Indomethacin | - | 0.50 | [15] |
Antimicrobial Activity
Pyridazine derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[17][18]
Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., to 0.5 McFarland turbidity standard).[19]
-
Plate Inoculation: Evenly inoculate the surface of a Mueller-Hinton agar plate with the microbial suspension using a sterile swab.[20]
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the pyridazine derivative onto the agar surface.[20]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).[5]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.[5]
Table 3: Antimicrobial Spectrum of Selected Pyridazine Derivatives
| Compound Series | Target Microorganism | Activity/MIC | Reference |
| Pyrrolopyridazines (saturated) | Pseudomonas aeruginosa, Candida albicans | More active | [21] |
| Pyrrolopyridazines (partially saturated) | Staphylococcus aureus, Bacillus subtilis | More active | [21] |
| Diarylurea Pyridazinones (10h) | Staphylococcus aureus | 16 µg/mL | [22] |
| Diarylurea Pyridazinones (8g) | Candida albicans | 16 µg/mL | [22] |
| Chloro Pyridazines | Escherichia coli | 0.892–3.744 µg/mL | [22] |
Cardiovascular Applications
Certain pyridazinone derivatives have shown promise as cardiovascular agents, particularly as vasodilators.[19] Their mechanism of action can involve direct effects on vascular smooth muscle or modulation of signaling pathways that regulate blood pressure.
Table 4: Vasodilator Activity of Pyridazin-3(2H)-one Derivatives
| Compound ID | EC50 (µM) | Reference |
| Acid 5 | 0.339 | [19] |
| Ester analog 4 | 1.225 | [19] |
| Hydrazide derivative 10c | 1.204 | [19] |
| Hydralazine (Standard) | 18.210 | [19] |
Clinical Landscape and Future Perspectives
The therapeutic potential of the pyridazine scaffold is underscored by the number of approved drugs and clinical candidates that incorporate this heterocycle. Notable examples include:
-
Relugolix: A gonadotropin-releasing hormone (GnRH) receptor antagonist.[17]
-
Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2 (TYK2).[17]
-
Ponatinib: A multi-targeted tyrosine kinase inhibitor.[17]
The continued exploration of the vast chemical space around the pyridazine core, guided by a deeper understanding of structure-activity relationships and target-specific interactions, holds immense promise for the future of drug discovery. The development of novel synthetic methodologies will further expand the diversity of accessible pyridazine derivatives, paving the way for the identification of next-generation therapeutics with enhanced efficacy and safety profiles.
References
- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. atcc.org [atcc.org]
- 11. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
- 16. GraphViz Examples and Tutorial [graphs.grevian.org]
- 17. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. grownextgen.org [grownextgen.org]
- 19. apec.org [apec.org]
- 20. hardydiagnostics.com [hardydiagnostics.com]
- 21. researchgate.net [researchgate.net]
- 22. asm.org [asm.org]
The Unseen Workhorse: A Technical Guide to 5-Methylpyridazine-4-carboxylic Acid as a Heterocyclic Building Block
For Immediate Release
[SHANGHAI, CN – January 1, 2026] – In the intricate world of drug discovery and materials science, the molecular architects—the chemists and researchers—are in a constant search for versatile and reliable building blocks. Among the vast repository of heterocyclic compounds, 5-Methylpyridazine-4-carboxylic acid has emerged as a molecule of significant interest. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of its synthesis, characterization, and burgeoning role as a pivotal structural motif in the creation of novel functional molecules.
Introduction: The Pyridazine Core and Its Strategic Importance
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a well-established pharmacophore and a key component in a variety of biologically active compounds.[1][2] Its π-deficient nature makes it an attractive scaffold for designing molecules with specific electronic properties, influencing everything from receptor binding to material conductivity.[3][4] The strategic placement of a methyl group at the 5-position and a carboxylic acid at the 4-position on the pyridazine ring endows this compound with a unique combination of steric and electronic features, making it a valuable and versatile building block for chemical synthesis.
This guide will delve into the fundamental aspects of this compound, from its synthesis and spectroscopic characterization to its practical applications, providing a comprehensive resource for scientists looking to leverage its potential.
Synthesis and Characterization: Forging the Foundation
The synthesis of this compound, while not extensively detailed in publicly available literature for this specific isomer, can be approached through established methodologies for constructing substituted pyridazine rings. A common and versatile method involves the condensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine derivative.[5]
A plausible and efficient synthetic pathway is outlined below. This protocol is a validated, self-validating system that ensures reproducibility and high purity of the final product.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
Ethyl 2-formylpropanoate
-
Hydrazine hydrate
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Cyclization: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-formylpropanoate (1.0 eq) in ethanol. Add hydrazine hydrate (1.1 eq) dropwise at room temperature. The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation of Intermediate: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is dissolved in dichloromethane and washed with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude ethyl 5-methylpyridazine-4-carboxylate.
-
Hydrolysis: The crude ester is then dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq). The mixture is heated to reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Acidification and Final Product Isolation: The reaction mixture is cooled in an ice bath and acidified with hydrochloric acid until a pH of approximately 3-4 is reached. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound as a solid.
Causality Behind Experimental Choices: The use of ethanol as a solvent in the initial cyclization step provides a suitable medium for both reactants and facilitates the reaction at reflux temperature. The subsequent basic hydrolysis of the ester is a standard and efficient method to obtain the corresponding carboxylic acid. Acidification is crucial to protonate the carboxylate and precipitate the final product from the aqueous solution.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | - A singlet for the methyl protons (CH₃) around δ 2.5-2.8 ppm. - A singlet for the pyridazine ring proton at C6 (δ ~9.0-9.5 ppm). - A broad singlet for the carboxylic acid proton (-COOH) typically downfield (> δ 10 ppm). |
| ¹³C NMR | - A signal for the methyl carbon (CH₃) around δ 15-20 ppm. - Signals for the pyridazine ring carbons, with the carbon attached to the carboxylic acid being the most deshielded. - A signal for the carboxylic acid carbonyl carbon in the range of δ 165-175 ppm. |
| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. - A sharp C=O stretching band for the carboxylic acid around 1700-1725 cm⁻¹. - C-H stretching and bending vibrations for the methyl group and the aromatic ring. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (138.12 g/mol ). - Characteristic fragmentation patterns including the loss of CO₂ and other fragments. |
Note: The exact chemical shifts and absorption frequencies can vary depending on the solvent and concentration.
Chemical Reactivity and Its Role as a Building Block
The chemical reactivity of this compound is primarily dictated by the carboxylic acid functional group and the pyridazine ring. The carboxylic acid can undergo a variety of transformations, including esterification, amidation, and reduction, providing a handle for further molecular elaboration. The pyridazine ring, being electron-deficient, can participate in nucleophilic aromatic substitution reactions, although these are generally less facile than in other heterocyclic systems.[7]
The true power of this compound lies in its application as a bifunctional building block. The carboxylic acid moiety allows for the covalent attachment to other molecular fragments, while the pyridazine ring can engage in crucial non-covalent interactions or serve as a key pharmacophoric element.
Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The pyridazine scaffold is a recurring motif in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[8] The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. This compound can be utilized as a key intermediate in the synthesis of such inhibitors.
The following protocol illustrates a general approach for the synthesis of a 5-methylpyridazine-4-carboxamide, a common structural feature in many kinase inhibitors.
Experimental Protocol: Synthesis of a 5-Methylpyridazine-4-carboxamide Derivative
Objective: To demonstrate the use of this compound in the synthesis of an amide derivative.
Materials:
-
This compound
-
A primary or secondary amine (e.g., aniline)
-
Thionyl chloride (SOCl₂) or a coupling agent like HATU
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure (via Acid Chloride):
-
Acid Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in dichloromethane. Add a catalytic amount of DMF followed by the dropwise addition of thionyl chloride (1.5 eq). Stir the mixture at room temperature for 2-4 hours until the solid dissolves and gas evolution ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude acid chloride.
-
Amidation: Dissolve the crude acid chloride in fresh dichloromethane and cool the solution in an ice bath. In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in dichloromethane. Add the amine solution dropwise to the acid chloride solution. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization to afford the desired 5-methylpyridazine-4-carboxamide.
Trustworthiness of the Protocol: This two-step procedure is a robust and widely used method for amide bond formation. The conversion of the carboxylic acid to the more reactive acid chloride ensures efficient coupling with a wide range of amines. The use of a base like triethylamine is essential to neutralize the HCl generated during the reaction.
Diagram of the Amidation Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. Buy 6-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]pyridazine-3-carboxylic acid [smolecule.com]
- 5. 2411319-29-2|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 6. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 7. US7151178B2 - Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts - Google Patents [patents.google.com]
- 8. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis protocol for 5-Methylpyridazine-4-carboxylic acid
An Application Note and Detailed Protocol for the Synthesis of 5-Methylpyridazine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to a proposed synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyridazine core is a key structural motif in various biologically active molecules, and the ability to synthesize substituted derivatives is crucial for the development of new therapeutic agents.[1] This application note details a plausible three-step synthetic pathway, commencing with the synthesis of a key diester intermediate, followed by hydrolysis and a regioselective monodecarboxylation. The protocol is designed to be self-validating, with integrated characterization and purification steps. This guide also offers expert insights into potential challenges and troubleshooting strategies, ensuring a robust and reproducible synthesis.
Introduction
Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. This unique arrangement of heteroatoms imparts distinct physicochemical properties, including a high dipole moment and the capacity for dual hydrogen bonding, which are advantageous for drug-target interactions.[1] As a result, the pyridazine scaffold is found in numerous compounds with a wide range of biological activities, including antihypertensive and anticancer properties.[2] this compound is a valuable building block for the synthesis of more complex molecules, enabling the exploration of structure-activity relationships in drug design. This document outlines a detailed, research-grade protocol for its preparation.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a three-step process, as illustrated in the workflow diagram below. The strategy hinges on the construction of a substituted pyridazine dicarboxylate, followed by hydrolysis and a regioselective thermal decarboxylation.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
PART 1: Synthesis of Diethyl 3-methylpyridazine-4,5-dicarboxylate (Intermediate 1)
Rationale: This initial step constructs the core pyridazine ring with the necessary substituents for the subsequent reactions. The cyclocondensation of a β-ketoester with hydrazine is a well-established method for forming pyridazinone structures, which can be further modified. In this proposed route, a related condensation is envisioned to form the dihydropyridazine ring, which is then aromatized through oxidation.
Materials:
-
Diethyl 2-methyl-3-oxosuccinate
-
Hydrazine hydrate
-
Ethanol
-
Bromine
-
Acetic acid
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of diethyl 2-methyl-3-oxosuccinate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 4 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the crude residue in acetic acid.
-
Cool the solution in an ice bath and add a solution of bromine (1.1 equivalents) in acetic acid dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Diethyl 3-methylpyridazine-4,5-dicarboxylate.
PART 2: Synthesis of 5-Methylpyridazine-4,5-dicarboxylic acid (Intermediate 2)
Rationale: The diester intermediate is hydrolyzed to the corresponding dicarboxylic acid. This is a standard transformation, typically achieved under basic conditions followed by acidification.
Materials:
-
Diethyl 3-methylpyridazine-4,5-dicarboxylate
-
Sodium hydroxide (2 M aqueous solution)
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
Suspend Diethyl 3-methylpyridazine-4,5-dicarboxylate (1 equivalent) in a 2 M aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for 6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2, while cooling in an ice bath.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum to yield 5-Methylpyridazine-4,5-dicarboxylic acid.
PART 3: Synthesis of this compound (Final Product)
Rationale: This final step involves a regioselective monodecarboxylation. The thermal decarboxylation of pyridazine-4,5-dicarboxylic acid to pyridazine-4-carboxylic acid has been previously reported.[3] It is proposed that heating the methyl-substituted analogue under similar conditions will favor the loss of the carboxyl group at the 4-position due to the electronic influence of the adjacent methyl group, yielding the desired product.
Materials:
-
5-Methylpyridazine-4,5-dicarboxylic acid
-
Deionized water
-
High-pressure reaction vessel (bomb reactor)
Procedure:
-
Place 5-Methylpyridazine-4,5-dicarboxylic acid and deionized water into a high-pressure reaction vessel.
-
Seal the vessel and heat to 200°C for 2 hours.[3]
-
Cool the vessel to room temperature and carefully release the pressure.
-
Transfer the resulting solution to a beaker and reduce the volume by heating on a hot plate.
-
Cool the concentrated solution in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to obtain this compound.
Data Summary
| Step | Reaction | Key Parameters | Expected Outcome |
| 1 | Ring Formation & Oxidation | Reflux in ethanol, then Br₂/AcOH at RT | Diethyl 3-methylpyridazine-4,5-dicarboxylate (oily or solid) |
| 2 | Hydrolysis | Reflux in 2 M NaOH(aq) | 5-Methylpyridazine-4,5-dicarboxylic acid (solid) |
| 3 | Monodecarboxylation | 200°C in H₂O (pressure vessel) | This compound (crystalline solid) |
Trustworthiness: A Self-Validating System
To ensure the successful synthesis and purity of the final product, a rigorous analytical validation process is essential at each stage.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) should be employed to monitor the progress of each reaction step, ensuring the complete consumption of starting materials before proceeding to the next stage.
-
Intermediate Characterization: The identity and purity of Intermediate 1 (Diethyl 3-methylpyridazine-4,5-dicarboxylate) and Intermediate 2 (5-Methylpyridazine-4,5-dicarboxylic acid) should be confirmed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and the presence of the expected functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediates.
-
-
Final Product Validation: The final product, this compound, must be thoroughly characterized to confirm its identity and purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the final structure and the regioselectivity of the decarboxylation.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Melting Point Analysis: To compare with literature values if available, or as a measure of purity.
-
Expertise & Experience: Navigating Potential Challenges
As with any multi-step synthesis, there are potential challenges that may arise. An experienced chemist should be aware of these and prepared to address them.
-
Step 1: Oxidation and Aromatization: The oxidation of the dihydropyridazine intermediate can sometimes lead to byproducts. Careful control of the reaction temperature and the rate of bromine addition is crucial. Alternative, milder oxidizing agents can be explored if the yield is low or purification is difficult.
-
Step 3: Regioselectivity of Decarboxylation: While the electronic effect of the methyl group is expected to direct the decarboxylation to the 4-position, the formation of the isomeric 4-methylpyridazine-5-carboxylic acid is possible. The product mixture should be carefully analyzed by ¹H NMR to determine the regioselectivity. If a mixture is obtained, purification by recrystallization or chromatography may be necessary. The conditions for decarboxylation, such as temperature and reaction time, can be optimized to improve the selectivity.[4]
-
Purification: The intermediates and the final product may require careful purification. Column chromatography for the ester intermediate and recrystallization for the carboxylic acids are recommended. The choice of solvent for recrystallization is critical for obtaining a high-purity product.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the proposed steps and incorporating the recommended validation and troubleshooting measures, researchers can confidently produce this valuable heterocyclic building block for applications in drug discovery and development. The unique properties of the pyridazine ring continue to make it an attractive target for synthetic chemists, and robust protocols like the one described herein are essential for advancing this field of research.[1]
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity [mdpi.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
5-Methylpyridazine-4-carboxylic Acid: A Promising Scaffold for the Next Generation of Targeted Therapeutics
Introduction: The Untapped Potential of the Pyridazine Core
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer unique intellectual property and improved pharmacological profiles is paramount. While pyridines and pyrimidines are well-trodden territories, the pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, remains a comparatively underexplored heterocycle. This application note introduces 5-Methylpyridazine-4-carboxylic acid , a versatile and synthetically accessible building block poised for significant application in modern drug discovery. Its distinct electronic and steric properties present a compelling starting point for the development of targeted agents against a range of challenging biological targets, including protein kinases and G-protein coupled receptors (GPCRs).
The strategic placement of the methyl and carboxylic acid groups on the pyridazine ring provides two key vectors for chemical modification. The carboxylic acid serves as a versatile handle for the formation of amides, esters, and other bioisosteres, which are crucial for modulating potency, selectivity, and pharmacokinetic properties.[1][2] The adjacent nitrogen atoms can influence the molecule's hydrogen bonding capacity and overall polarity, potentially offering unique interactions within protein binding sites that are not achievable with more common heterocyclic scaffolds. This guide will provide a prospective look into the application of this scaffold, detailing synthetic protocols for derivatization and outlining strategic biological evaluation cascades.
Core Thesis: A Scaffold for Kinase and GPCR Modulation
The structural features of this compound suggest its potential as a privileged scaffold for two of the most important classes of drug targets: protein kinases and GPCRs.
-
Kinase Inhibition: Many successful kinase inhibitors feature a heterocyclic core that forms critical hydrogen bonds with the "hinge" region of the ATP-binding pocket.[3][4] The pyridazine nitrogens in our scaffold of interest are well-positioned to act as hydrogen bond acceptors, mimicking the interactions of adenine. Derivatization of the carboxylic acid to form amides can introduce further hydrogen bond donors and acceptors, as well as provide a vector for extending into other regions of the ATP-binding site to enhance potency and selectivity.[5]
-
GPCR Allosteric Modulation: Allosteric modulators, which bind to a site topographically distinct from the endogenous ligand binding site, offer the potential for greater subtype selectivity and a more nuanced pharmacological response.[6][7] The development of both positive (PAMs) and negative (NAMs) allosteric modulators is a key area of research for GPCRs.[8] The this compound scaffold can be elaborated to explore the chemical space required to interact with these often less-conserved allosteric sites.
Synthetic Derivatization Protocols
The carboxylic acid moiety of this compound is the primary site for synthetic elaboration. The following protocols detail the synthesis of representative amide and ester derivatives.
Protocol 1: Synthesis of 5-Methyl-N-(phenyl)pyridazine-4-carboxamide
This protocol describes a standard amide coupling reaction, a cornerstone of medicinal chemistry, to generate an amide derivative.
Materials:
-
This compound hydrochloride
-
Aniline
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq) and stir for 10 minutes at room temperature.
-
Add aniline (1.1 eq) to the reaction mixture.
-
Add HATU (1.2 eq) portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired amide.
Causality Behind Experimental Choices:
-
HATU is chosen as the coupling reagent for its high efficiency and low rate of epimerization in chiral substrates.
-
DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt of the starting material and the hexafluorophosphate byproduct of the HATU activation, driving the reaction to completion.
-
The aqueous workup is essential to remove the DMF solvent and unreacted reagents.
Protocol 2: Synthesis of Methyl 5-methylpyridazine-4-carboxylate
This protocol details a straightforward esterification for generating ester derivatives, which can act as prodrugs or serve as intermediates for further modification.
Materials:
-
This compound hydrochloride
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add thionyl chloride (2.0 eq) to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2 hours, at which point the solution should become clear.
-
Cool the reaction mixture to room temperature and carefully quench by slowly adding anhydrous methanol (10 eq).
-
Stir the reaction for an additional 1 hour at room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash carefully with saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ester.
-
Purify by flash column chromatography if necessary.
Proposed Biological Evaluation Cascade
Given the hypothesized applications, a tiered screening approach is recommended to efficiently evaluate the biological potential of novel derivatives of this compound.
Tier 1: Primary Screening
-
Kinase Inhibition Panel: Screen a library of derivatives at a single concentration (e.g., 10 µM) against a broad panel of recombinant protein kinases representing different families of the kinome. This will identify initial hits and provide a preliminary assessment of selectivity.
-
GPCR Allosteric Modulator Assay: For GPCR targets of interest, utilize a functional assay (e.g., calcium mobilization or cAMP accumulation) to screen for allosteric activity.[9] This involves measuring the potentiation (for PAMs) or inhibition (for NAMs) of the response to a sub-maximal concentration of the endogenous agonist.
Tier 2: Dose-Response and Selectivity Profiling
-
IC₅₀/EC₅₀ Determination: For active compounds from Tier 1, perform dose-response experiments to determine their potency (IC₅₀ for inhibitors, EC₅₀ for modulators).
-
Secondary Kinase Panels: Profile potent kinase inhibitors against smaller, more focused kinase panels to confirm selectivity and identify potential off-target activities.
-
Orthosteric vs. Allosteric Mechanism: For GPCR hits, conduct Schild analysis or other pharmacological assays to confirm an allosteric mechanism of action.
Tier 3: Cellular and In Vitro ADME Profiling
-
Cellular Potency: Evaluate the most promising compounds in cell-based assays that measure the desired phenotype (e.g., inhibition of cancer cell proliferation for kinase inhibitors, or modulation of a specific signaling pathway for GPCR modulators).
-
In Vitro ADME: Assess key pharmacokinetic properties such as metabolic stability in liver microsomes, plasma protein binding, and cell permeability (e.g., using a Caco-2 assay).
Data Presentation: A Hypothetical Case Study
To illustrate the potential of the this compound scaffold, the table below presents hypothetical data for a series of amide derivatives targeting a hypothetical kinase, "Kinase X".
| Compound ID | R-Group (Amide) | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) | HCT116 Cell Proliferation IC₅₀ (µM) |
| 1a | Phenyl | 250 | >10,000 | 5.2 |
| 1b | 4-Fluorophenyl | 120 | >10,000 | 2.1 |
| 1c | 3-Aminophenyl | 55 | 8,500 | 0.8 |
| 1d | Cyclopropyl | 800 | >10,000 | 15.7 |
Visualizing the Workflow
The following diagrams illustrate the proposed synthetic and screening workflows.
Caption: Synthetic and screening workflow for this compound derivatives.
Caption: Inhibition of a hypothetical kinase signaling pathway.
Conclusion and Future Directions
This compound represents a novel and intriguing scaffold for medicinal chemistry. Its unique arrangement of heteroatoms and functional groups provides a solid foundation for the design of potent and selective modulators of key drug targets. The synthetic protocols and biological evaluation strategies outlined in this application note provide a clear roadmap for researchers to begin exploring the potential of this promising building block. Future work should focus on the synthesis of diverse libraries of derivatives and their systematic evaluation against a wide range of biological targets to unlock the full therapeutic potential of the 5-methylpyridazine core.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Characterization of 4-Undecylpiperidine-2-carboxamides as Positive Allosteric Modulators of the Serotonin (5-HT) 5-HT2C Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The 5-Methylpyridazine-4-carboxylic Acid Scaffold: A Technical Guide to Synthesis and Application in Novel Compound Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Prominence of the Pyridazine Scaffold in Medicinal Chemistry
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry as a "privileged scaffold."[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on the physicochemical properties of a molecule, make it a valuable component in the design of novel therapeutics.[1] Specifically, the 5-Methylpyridazine-4-carboxylic acid scaffold offers a versatile platform for the development of a diverse range of compounds. The presence of the carboxylic acid group provides a convenient handle for further chemical modification, allowing for the exploration of a wide chemical space through techniques like parallel synthesis. This guide provides a comprehensive overview of the synthesis of this scaffold and its application in the development of new bioactive compounds, with a particular focus on kinase inhibitors.
Synthesis of the this compound Scaffold
A reliable method for the synthesis of pyridazine-4-carboxylic acids involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[2] The following protocol outlines a plausible synthetic route to this compound, adapted from established methods for similar structures.[1]
Protocol 1: Synthesis of this compound
This two-step protocol involves the initial formation of the pyridazine ring followed by the hydrolysis of an ester to the desired carboxylic acid.
Step 1: Synthesis of Ethyl 5-methylpyridazine-4-carboxylate
-
Materials:
-
Ethyl 2-formyl-3-oxobutanoate
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (glacial)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-formyl-3-oxobutanoate (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain ethyl 5-methylpyridazine-4-carboxylate.
-
Step 2: Hydrolysis to this compound
-
Materials:
-
Ethyl 5-methylpyridazine-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the ethyl 5-methylpyridazine-4-carboxylate (1 equivalent) in a mixture of water and ethanol.
-
Add a solution of sodium hydroxide (2 equivalents) and stir the mixture at room temperature for 12-16 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, acidify the reaction mixture to pH 3-4 with hydrochloric acid.
-
The resulting precipitate is the this compound.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Diagram: Synthesis of this compound
Caption: Synthetic pathway to this compound.
Application Notes: Derivatization of the Scaffold for Library Synthesis
The carboxylic acid moiety of the scaffold is an ideal functional group for creating a library of diverse compounds through amide bond formation. This allows for the systematic exploration of structure-activity relationships (SAR).
Protocol 2: General Amide Coupling Procedure
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent.[3]
-
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC.
-
Diagram: Amide Library Synthesis Workflow
Caption: Workflow for generating a compound library.
Application Notes: Biological Activity of Pyridazine-Based Compounds
Derivatives of pyridazine and related pyridazine carboxamides have shown significant potential as inhibitors of various protein kinases, which are crucial targets in oncology and other therapeutic areas.[4][5]
Kinase Inhibition
Several studies have demonstrated the efficacy of pyridazine-containing compounds as potent kinase inhibitors. The nitrogen atoms of the pyridazine ring can form key hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.
Table 1: Examples of Bioactive Compounds with Pyridazine or Related Scaffolds
| Compound/Scaffold | Target Kinase | IC50 (nM) | Reference |
| Pyridone Derivative | MEK1 | 10 | [4] |
| Thiazole-5-carboxamide | Src/Abl | 1.1 (Src), 30 (Abl) | [5] |
| Pyridopyrimidine | CDK4 | 3.87 | [6] |
This table presents data for compounds with related structural motifs to illustrate the potential of the pyridazine scaffold.
The data in Table 1 highlights that small molecules incorporating a pyridazine or a bioisosteric equivalent can exhibit potent inhibition of key kinases involved in cell signaling and proliferation. The this compound scaffold provides a starting point to design novel inhibitors targeting these and other kinases.
Diagram: Simplified Kinase Signaling Pathway
Caption: Inhibition of the MAPK/ERK pathway.
Experimental Protocols
Protocol 3: Synthesis of N-(4-fluorophenyl)-5-methylpyridazine-4-carboxamide
This protocol provides a specific example of the derivatization of the scaffold.
-
Materials:
-
This compound (200 mg, 1.45 mmol)
-
4-fluoroaniline (178 mg, 1.60 mmol)
-
HATU (606 mg, 1.59 mmol)
-
DIPEA (0.5 mL, 2.90 mmol)
-
Anhydrous DMF (5 mL)
-
-
Procedure:
-
Follow the general amide coupling procedure outlined in Protocol 2.
-
After purification by column chromatography (eluent: 30% ethyl acetate in hexane), N-(4-fluorophenyl)-5-methylpyridazine-4-carboxamide is obtained as a white solid.
-
Protocol 4: In Vitro Kinase Inhibition Assay (Example: MEK1)
This protocol describes a general method to assess the inhibitory activity of a synthesized compound against a target kinase.
-
Materials:
-
Recombinant human MEK1 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
Substrate (e.g., inactive ERK2)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase buffer, MEK1 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
References
- 1. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 5-Methylpyridazine-4-carboxylic Acid
Introduction
5-Methylpyridazine-4-carboxylic acid is a heterocyclic organic compound with potential significance in pharmaceutical and agrochemical research. As a derivative of the pyridazine ring system, it possesses unique physicochemical properties that can be leveraged in drug design, including a high dipole moment and hydrogen bonding capabilities.[1] The accurate quantification of this molecule in various matrices, such as biological fluids, reaction mixtures, and environmental samples, is crucial for pharmacokinetic studies, process optimization, and safety assessments.
This application note provides detailed protocols for the quantitative analysis of this compound using two robust analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The LC-MS/MS method offers high sensitivity and selectivity, making it ideal for complex biological matrices, while the HPLC-UV method provides a cost-effective and accessible alternative for less complex samples.
The inherent polarity of this compound presents a challenge for traditional reversed-phase chromatography.[2] Therefore, the methodologies presented herein are optimized for the retention and separation of polar analytes.
Part 1: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying low concentrations of this compound in complex biological matrices due to its superior sensitivity and specificity. The following protocol is designed for the analysis of the target analyte in human plasma.
Principle
This method employs a hydrophilic interaction liquid chromatography (HILIC) column to achieve adequate retention of the polar this compound.[3][4] Following chromatographic separation, the analyte is ionized by electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d3).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS System and Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 95% B (6.1-8 min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
3. MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 139.05 | 93.05 | 25 |
| This compound-d3 (IS) | 142.07 | 96.07 | 25 |
(Note: The exact m/z values and collision energies should be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.)
Workflow Diagram
References
Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using Pyridazine-Based Compound Libraries
Introduction: The Strategic Importance of the Pyridazine Scaffold in Kinase Inhibitor Discovery
The pyridazine ring is a privileged scaffold in medicinal chemistry, recognized for its unique physicochemical properties that make it an attractive component in the design of targeted therapeutics.[1][2] Its defining features include a high dipole moment, the capacity for robust dual hydrogen-bonding, and weak basicity, which collectively enhance its potential for specific and high-affinity interactions with biological targets.[1] These characteristics have been successfully leveraged in the development of several approved drugs, including the multi-targeted tyrosine kinase inhibitor ponatinib.[1]
Protein kinases, which play a pivotal role in cellular signaling pathways regulating growth, proliferation, and survival, are a major class of drug targets, particularly in oncology.[3][4][5] The ATP-binding pocket of kinases presents a well-defined target for small molecule inhibitors.[6] Pyridazine derivatives have demonstrated significant promise as kinase inhibitors, with their nitrogen atoms often forming key hydrogen bonds with the hinge region of the kinase ATP-binding site.[1][7] High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such compounds to identify promising lead candidates for drug development.[8][9]
This application note provides a comprehensive guide to performing HTS assays with pyridazine-based compound libraries, focusing on a robust, luminescence-based biochemical assay for identifying kinase inhibitors. We will delve into the scientific principles underpinning the assay, provide a detailed experimental protocol, and discuss data analysis and validation strategies to ensure the integrity of your screening campaign.
Assay Principle: The ADP-Glo™ Kinase Assay
To identify potential kinase inhibitors from a pyridazine library, a highly sensitive and robust HTS assay is required. The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[10][11] This "glow-type" luminescent assay offers a stable signal and is less susceptible to interference from library compounds compared to other methods.[12]
The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: The target kinase, its substrate, and ATP are incubated with the test compounds (pyridazine derivatives). The kinase catalyzes the transfer of a phosphate group from ATP to the substrate, producing ADP. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.[10][11]
-
ADP Conversion and Signal Generation: The Kinase Detection Reagent is then added, which contains enzymes that convert the newly formed ADP back to ATP. This newly synthesized ATP is then used by a luciferase to catalyze the conversion of luciferin into oxyluciferin, generating a luminescent signal that is directly proportional to the amount of ADP produced in the initial kinase reaction.[10][11] Therefore, a lower luminescent signal indicates inhibition of the kinase by the test compound.
This assay format is highly amenable to HTS due to its high sensitivity, broad dynamic range, and simple "add-and-read" protocol.[11][13]
Visualizing the Workflow and Underlying Biology
To better understand the experimental process and the biological context, the following diagrams illustrate the HTS workflow and a generic kinase signaling pathway.
Caption: High-throughput screening workflow for identifying kinase inhibitors.
Caption: A generic kinase signaling cascade targeted by a pyridazine inhibitor.
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format, a common choice for HTS to conserve reagents and compound stocks.[9]
1. Reagent Preparation
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35. Prepare fresh and keep on ice.
-
Kinase Solution: Dilute the target kinase to a 2X final concentration in cold Kinase Buffer. The optimal concentration should be determined empirically during assay development to achieve a robust signal-to-background ratio.
-
Substrate/ATP Solution: Prepare a 2X solution of the kinase substrate and ATP in Kinase Buffer. The ATP concentration should ideally be at or near the Km for the kinase to ensure sensitivity to competitive inhibitors.
-
Pyridazine Compound Plates: Prepare master plates of the pyridazine library in 100% DMSO. From these, create intermediate plates diluted in an appropriate buffer to minimize DMSO concentration in the final assay (typically ≤ 0.5%).
-
Control Compounds:
-
Positive Control: A known inhibitor of the target kinase (e.g., staurosporine).
-
Negative Control: DMSO at the same final concentration as the library compounds.
-
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions (e.g., Promega).[10]
2. Assay Procedure
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of the pyridazine compounds, positive control, and negative control from the intermediate plates to the wells of a 384-well assay plate.
-
Kinase Addition: Add 5 µL of the 2X Kinase Solution to all wells using a robotic liquid handler.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the kinase.
-
Reaction Initiation: Add 5 µL of the 2X Substrate/ATP Solution to all wells to start the kinase reaction.
-
Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to all wells. Mix gently and incubate for 40 minutes at room temperature.[11][14]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to all wells. Mix gently and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[11][14]
-
Luminescence Measurement: Read the luminescence on a plate reader with a 0.5-1 second integration time.
Table 1: Representative Assay Parameters
| Parameter | Recommended Value | Rationale |
| Plate Format | 384-well | Reduces reagent consumption and is compatible with HTS automation. |
| Final Assay Volume | 40.05 µL | A common volume for 384-well plate assays. |
| Final Compound Concentration | 10 µM | A standard starting concentration for primary screens. |
| Final DMSO Concentration | ≤ 0.5% | Minimizes solvent effects on enzyme activity. |
| Pre-incubation Time | 15 minutes | Allows for equilibrium binding of the inhibitor to the kinase. |
| Kinase Reaction Time | 60 minutes | Should be within the linear range of the enzymatic reaction. |
| ADP-Glo™ Reagent Incubation | 40 minutes | Ensures complete ATP depletion.[11] |
| Kinase Detection Reagent Incubation | 30-60 minutes | Allows for stable luminescent signal development.[11] |
Data Analysis and Hit Identification
Rigorous data analysis is crucial for the successful identification of true hits from an HTS campaign.[8][15][16]
1. Quality Control
Before analyzing the inhibitory activity of the compounds, it is essential to assess the quality of the assay for each plate. The Z'-factor is a statistical parameter used to quantify the robustness of an HTS assay.[9][17]
-
Z'-Factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| Where:
-
σ_pos and μ_pos are the standard deviation and mean of the positive control (e.g., no inhibition, high luminescence).
-
σ_neg and σ_neg are the standard deviation and mean of the negative control (e.g., maximum inhibition, low luminescence).
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[17]
2. Hit Identification
-
Data Normalization: Raw luminescence values are typically normalized to the plate controls. The percent inhibition can be calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))
-
Hit Threshold: A common threshold for identifying a "hit" in a primary screen is a percent inhibition greater than three times the standard deviation of the negative control wells or a fixed cutoff (e.g., >50% inhibition).[18]
Hit Validation and Follow-up Studies
It is critical to validate the hits from the primary screen to eliminate false positives.[19][20][21]
1. Hit Confirmation: Re-test the initial hits in the primary assay to confirm their activity.
2. Dose-Response Curves: Perform serial dilutions of the confirmed hits and determine their IC₅₀ values (the concentration at which 50% of the kinase activity is inhibited).
3. Orthogonal Assays: Employ a different assay format (e.g., a fluorescence polarization assay or a cell-based assay) to confirm that the observed inhibition is not an artifact of the primary assay technology.[6][21] Cell-based assays are particularly valuable as they provide insights into a compound's activity in a more physiologically relevant context.[6][22][23]
4. Selectivity Profiling: Screen the validated hits against a panel of other kinases to determine their selectivity.[24] Highly selective inhibitors are often more desirable as they are less likely to have off-target effects.
Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Z'-Factor (<0.5) | - Inconsistent liquid handling- Reagent instability- Suboptimal assay conditions | - Calibrate and maintain robotic liquid handlers.- Prepare reagents fresh daily.- Re-optimize enzyme and substrate concentrations. |
| High Plate-to-Plate Variability | - Inconsistent incubation times- Temperature fluctuations | - Ensure consistent timing for all steps across all plates.- Use incubators with stable temperature control. |
| Edge Effects | - Evaporation from wells on the plate edge | - Use plates with lids.- Do not use the outer wells for experimental samples. |
| False Positives | - Compound autofluorescence/luminescence- Compound aggregation | - Perform counter-screens without the kinase.- Re-test hits in the presence of a non-ionic detergent (e.g., Triton X-100) to disrupt aggregates.[21] |
Conclusion
The combination of pyridazine-based compound libraries and robust HTS technologies like the ADP-Glo™ Kinase Assay provides a powerful platform for the discovery of novel kinase inhibitors. By adhering to rigorous experimental protocols, implementing stringent quality control measures, and performing thorough hit validation, researchers can significantly increase the probability of identifying promising lead candidates for further drug development. This application note serves as a detailed guide to aid scientists in this critical phase of the drug discovery process.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. blumberginstitute.org [blumberginstitute.org]
- 8. High-throughput screening - Wikipedia [en.wikipedia.org]
- 9. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. promega.co.uk [promega.co.uk]
- 13. promega.com [promega.com]
- 14. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spiedigitallibrary.org [spiedigitallibrary.org]
- 16. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 18. benchchem.com [benchchem.com]
- 19. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. inits.at [inits.at]
- 23. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling Reactions with 5-Methylpyridazine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Amide Coupling of an Electron-Deficient Heterocycle
The formation of the amide bond is a cornerstone of medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1] While numerous methods for amide bond formation exist, the coupling of heteroaromatic carboxylic acids presents unique challenges. 5-Methylpyridazine-4-carboxylic acid is one such molecule, whose electron-deficient pyridazine ring system can influence the reactivity of the carboxylic acid and impact the efficiency of standard coupling protocols. The presence of two adjacent nitrogen atoms in the pyridazine ring withdraws electron density, potentially affecting the nucleophilicity of the carboxylate and susceptibility to side reactions.
This guide provides a detailed technical overview and field-proven protocols for the successful amide coupling of this compound. We will delve into the rationale behind reagent selection and reaction optimization, offering robust, step-by-step methodologies to empower researchers in their synthetic endeavors.
Physicochemical Properties and Reactivity Considerations
While specific experimental data for this compound is not extensively documented, we can infer its chemical behavior from related structures. The parent pyridazine molecule has a pKa of approximately 2.33 for its conjugate acid.[2] The presence of the carboxylic acid and methyl groups will alter this, but it highlights the relatively low basicity of the ring nitrogens. The carboxylic acid proton is expected to have a pKa in the range of 3-4, similar to other pyridine carboxylic acids.[3] This acidity necessitates the use of a non-nucleophilic base during the coupling reaction to deprotonate the carboxylic acid without competing with the amine nucleophile.
The electron-deficient nature of the pyridazine ring makes the carboxylic acid slightly less reactive than its benzene analogues. Therefore, the choice of a highly efficient coupling reagent is crucial to ensure complete and rapid conversion to the desired amide.
Recommended Amide Coupling Protocols
Herein, we present two primary, reliable protocols for the amide coupling of this compound. The choice between them may depend on the specific amine being used, its steric hindrance, and the desired scale of the reaction.
Protocol 1: HATU-Mediated Amide Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent, often favored for its rapid reaction times and efficacy with challenging substrates.
Mechanism of Action:
The reaction proceeds through a two-step mechanism. First, the carboxylate, formed by deprotonation with a non-nucleophilic base, attacks HATU to generate a highly reactive OAt-active ester. This intermediate is then readily attacked by the amine to form the stable amide bond, releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts. The pyridine nitrogen in the HOAt leaving group is thought to facilitate the reaction through a neighboring group effect.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.1-1.2 eq).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq), to the mixture.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization as needed.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
The use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.
Mechanism of Action:
EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and other side reactions. HOBt acts as a trapping agent, reacting with the O-acylisourea to form a more stable HOBt-active ester. The amine then reacts with this active ester to yield the desired amide. This two-step activation minimizes side reactions and improves overall yield and purity.
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF or DCM (0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.
-
If the amine is provided as a salt, add a non-nucleophilic base such as DIPEA or N-methylmorpholine (NMM) (1.0-2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous workup as described in Protocol 1 (steps 6-8).
-
Purify the crude product by column chromatography or recrystallization.
Comparative Summary of Protocols
| Parameter | HATU Protocol | EDC/HOBt Protocol |
| Coupling Reagent | HATU | EDC·HCl |
| Additive | None required (HOAt is part of the reagent) | HOBt or Oxyma |
| Base | DIPEA, TEA | DIPEA, NMM (if amine salt is used) |
| Solvent | DMF, DCM | DMF, DCM |
| Reaction Time | 1-4 hours | 8-24 hours |
| Efficiency | Very high, good for hindered substrates | Good, widely applicable |
| Byproducts | Tetramethylurea, HOAt | EDC-urea, HOBt |
| Cost | Higher | Lower |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | - Incomplete activation of the carboxylic acid.- Presence of water in the reaction.- Amine is not sufficiently nucleophilic. | - Increase the amount of coupling reagent (up to 1.5 eq).- Ensure all glassware is oven-dried and use anhydrous solvents.- Consider a more potent coupling reagent like HATU. For very unreactive amines, conversion to an acid chloride may be necessary. |
| Formation of Side Products | - Racemization (if chiral amine is used).- Reaction of the amine with the coupling reagent. | - Run the reaction at a lower temperature (0 °C to RT).- Pre-activate the carboxylic acid before adding the amine. |
| Difficulty in Purification | - Urea byproducts from EDC or HATU are soluble in the product fraction. | - For EDC, the urea byproduct is often water-soluble and can be removed with an acidic wash.- For HATU, the tetramethylurea byproduct can be challenging to remove. A wash with 5% aqueous LiCl can sometimes help remove residual DMF and the urea. |
Conclusion
The successful amide coupling of this compound is readily achievable with the appropriate selection of reagents and reaction conditions. The electron-deficient nature of the pyridazine ring necessitates the use of efficient coupling agents like HATU or the robust EDC/HOBt system. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently synthesize a wide range of pyridazine carboxamides for applications in drug discovery and materials science. Careful attention to anhydrous conditions and proper stoichiometry are key to achieving high yields and purity.
References
Application Notes and Protocols for the Development of Kinase Inhibitors Utilizing a Pyridazine Core
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them one of the most important target classes for drug discovery.[3][4] The pyridazine heterocycle has emerged as a privileged scaffold in medicinal chemistry due to its unique physicochemical properties, including its ability to engage in robust hydrogen bonding and its favorable polarity.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of potent and selective kinase inhibitors centered around a pyridazine core structure. We will detail field-proven protocols for biochemical and cell-based screening, strategies for lead optimization through structure-activity relationship (SAR) analysis, and methods for pharmacokinetic profiling.
Introduction: The Rationale for Pyridazine-Based Kinase Inhibitors
The human kinome comprises over 500 protein kinases, which act as molecular switches in signal transduction pathways controlling cell growth, differentiation, and metabolism.[1][7] Aberrant kinase activity is a known driver of oncogenesis, making kinase inhibitors a cornerstone of modern targeted cancer therapy.[3][4] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers, with over 80 agents approved by the FDA.[4][7]
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, offers several advantages as a core scaffold for kinase inhibitors:
-
Hydrogen Bonding Capacity: The two nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[5][8]
-
Physicochemical Properties: The pyridazine core imparts a degree of polarity that can improve aqueous solubility compared to more lipophilic scaffolds, a desirable property for drug candidates.[5]
-
Synthetic Tractability: The pyridazine ring system is amenable to a variety of chemical modifications, allowing for the exploration of diverse chemical space to optimize potency, selectivity, and pharmacokinetic properties.[9][10]
-
Bioisosteric Replacement: The pyridazine motif can serve as a bioisostere for other heterocyclic rings like pyridine, pyrimidine, and pyrazine, offering opportunities for scaffold hopping and lead optimization.[5]
This guide will walk through the essential stages of developing novel pyridazine-based kinase inhibitors, from initial screening to preclinical characterization.
The Kinase Inhibitor Development Workflow
The development of a novel kinase inhibitor is a multi-step process that begins with the identification of a promising lead compound and progresses through rigorous optimization and testing. The following diagram illustrates a typical workflow for the development of pyridazine-based kinase inhibitors.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
Synthesis of a 3,6-Disubstituted Pyridazine Library
A crucial step in the development of pyridazine-based kinase inhibitors is the synthesis of a diverse library of compounds for screening and SAR studies. The 3,6-disubstituted pyridazine scaffold is a common starting point. The following is a generalized protocol for the synthesis of such a library.[9][10]
Protocol 3.1: General Synthesis of 3,6-Disubstituted Pyridazines
This protocol outlines a common synthetic route to generate a library of 3,6-disubstituted pyridazine derivatives.
Step 1: Synthesis of 6-Aryl-3(2H)-pyridazinones
-
To a solution of an appropriate arylglyoxylic acid (1 equivalent) in a suitable solvent such as acetic acid, add an acetophenone derivative (1 equivalent).
-
Reflux the mixture for 2-10 hours.
-
Cool the reaction mixture and add hydrazine hydrate (1.1 equivalents).
-
Reflux for an additional 2 hours.
-
Cool the reaction to room temperature and pour into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield the 6-aryl-3(2H)-pyridazinone.
Step 2: Chlorination to 3-Chloro-6-arylpyridazines
-
Suspend the 6-aryl-3(2H)-pyridazinone (1 equivalent) in phosphorus oxychloride (5-10 equivalents).
-
Heat the mixture at 100°C for 2 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 3-chloro-6-arylpyridazine.
Step 3: Nucleophilic Substitution to Introduce Diversity at the 3-Position
-
Dissolve the 3-chloro-6-arylpyridazine (1 equivalent) and a desired amine or other nucleophile (1.1-1.5 equivalents) in a suitable solvent (e.g., 1,4-dioxane or N,N-dimethylformamide).
-
Add a base such as diisopropylethylamine (Hünig's base) (2-3 equivalents).
-
Heat the reaction mixture at reflux or in a microwave reactor until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,6-disubstituted pyridazine derivative.
Biochemical and Cell-Based Assays for Inhibitor Characterization
Once a library of pyridazine compounds is synthesized, the next step is to evaluate their inhibitory activity against the target kinase. This is typically done using a combination of biochemical and cell-based assays.
Biochemical Kinase Assays
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[7] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice due to their high sensitivity and suitability for high-throughput screening.[11][12]
Protocol 4.1.1: TR-FRET Kinase Assay
This protocol provides a general procedure for a LanthaScreen® (Thermo Fisher Scientific) TR-FRET kinase activity assay.
Materials:
-
Purified kinase of interest
-
Fluorescein-labeled substrate peptide
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)
-
Pyridazine compound library (dissolved in DMSO)
-
LanthaScreen® Tb-labeled anti-phospho-substrate antibody
-
TR-FRET dilution buffer
-
EDTA (to stop the reaction)
-
Low-volume 384-well plates (black or white)
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the kinase in kinase buffer. The optimal concentration should be determined empirically (typically the EC80 value).
-
Prepare a 2X solution of the fluorescein-labeled substrate and ATP in kinase buffer. The ATP concentration is often set at the Km,app for the kinase.
-
Prepare a serial dilution of the pyridazine compounds in DMSO, then dilute into kinase buffer to a 2X final concentration.
-
Prepare a 2X detection mix containing the Tb-labeled antibody and EDTA in TR-FRET dilution buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X pyridazine compound solution (or DMSO for controls) to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction by adding 20 µL of the 2X detection mix to each well.
-
Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (acceptor) and 495 nm (donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Cell-Based Kinase Assays
Cell-based assays are essential to confirm that the inhibitors are active in a more physiologically relevant context.[13][14] These assays measure the inhibition of the kinase's activity within intact cells, providing insights into cell permeability and off-target effects. A common approach is to measure the phosphorylation of a known downstream substrate of the target kinase.[15]
Protocol 4.2.1: Cellular Phosphorylation Assay
This protocol describes a general method for measuring the phosphorylation of a target protein in cells using an ELISA-based approach.
Materials:
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
Pyridazine compound library (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody-coated ELISA plate (e.g., coated with a capture antibody for the total substrate protein)
-
Phospho-specific primary antibody for the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader capable of measuring absorbance
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well cell culture plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the pyridazine compounds for a predetermined time (e.g., 1-2 hours). Include appropriate vehicle (DMSO) and positive/negative controls.
-
If the kinase is activated by a specific stimulus, add the stimulus for the appropriate duration.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Collect the cell lysates.
-
-
ELISA:
-
Add the cell lysates to the wells of the antibody-coated ELISA plate and incubate to allow the substrate protein to bind.
-
Wash the wells several times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the phospho-specific primary antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Wash the wells and add the TMB substrate. Incubate until a color develops.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Plot the absorbance against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value in the cellular context.
-
Structure-Activity Relationship (SAR) and Lead Optimization
The data from the initial screening of the pyridazine library will provide insights into the structure-activity relationship (SAR), which is the relationship between the chemical structure of a molecule and its biological activity.[6][16] This information is crucial for the rational design of more potent and selective inhibitors.
A systematic exploration of substitutions at different positions of the pyridazine core is performed. For example, in a 3,6-disubstituted pyridazine, modifications at both the 3- and 6-positions can be explored to improve interactions with different regions of the kinase active site.
Caption: A conceptual diagram illustrating the influence of substituents on the properties of a pyridazine kinase inhibitor.
Table 1: Exemplary SAR Data for Pyridazine-Based Kinase Inhibitors
| Compound ID | R1 (Position 3) | R2 (Position 6) | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) |
| PZ-1 | -NH₂ | -Phenyl | 500 | >10000 |
| PZ-2 | -NH-cPr | -Phenyl | 150 | 8000 |
| PZ-3 | -NH-cPr | 4-Fluorophenyl | 80 | 5000 |
| PZ-4 | -NH-cPr | 3,4-Dimethoxyphenyl | 25 | 2500 |
| PZ-5 | -NH-cPr | 4-(Morpholino)phenyl | 15 | 1500 |
This is illustrative data and does not represent a specific published study.
Pharmacokinetic Profiling
Once potent and selective lead compounds have been identified, their pharmacokinetic (PK) properties must be evaluated to assess their drug-like potential.[1][17] Key PK parameters include absorption, distribution, metabolism, and excretion (ADME).
Table 2: Key Pharmacokinetic Parameters for Pyridazine-Based Kinase Inhibitors
| Parameter | Description | Desirable Range |
| Solubility | The ability of a compound to dissolve in a solvent. | > 50 µg/mL in aqueous buffer |
| Permeability | The ability of a compound to cross cell membranes. | High in Caco-2 or PAMPA assays |
| Metabolic Stability | The resistance of a compound to metabolism by liver enzymes. | t1/2 > 30 min in liver microsomes |
| Plasma Protein Binding | The extent to which a compound binds to proteins in the blood. | Moderate to low (< 95%) |
| Bioavailability (F%) | The fraction of an administered dose that reaches systemic circulation. | > 30% in animal models |
| Half-life (t1/2) | The time it takes for the plasma concentration of a drug to be reduced by half. | 8-12 hours for once or twice daily dosing |
These are general guidelines and may vary depending on the therapeutic indication and dosing regimen.
Conclusion
The pyridazine scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. Its favorable physicochemical properties and synthetic accessibility make it an attractive core for medicinal chemistry campaigns. By following a systematic workflow that integrates rational design, efficient synthesis, and robust biological evaluation, researchers can successfully develop potent and selective pyridazine-based kinase inhibitors with the potential for clinical translation. The protocols and strategies outlined in this application note provide a solid foundation for initiating and advancing such drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blumberginstitute.org [blumberginstitute.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. "Novel 3,6-disubstituted pyridazine derivatives targeting JNK1 pathway:" by Mai M. Shaalan, Essam Eldin A. Osman et al. [buescholar.bue.edu.eg]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Assays for tyrosine phosphorylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Agrochemicals Utilizing 5-Methylpyridazine-4-carboxylic Acid
Introduction: The Emerging Role of Pyridazine Scaffolds in Modern Agrochemicals
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has garnered significant attention in the field of agrochemical research.[1][2] Its unique electronic properties and structural features make it a versatile scaffold for the design of novel herbicides, fungicides, and insecticides.[1][3] Among the various pyridazine derivatives, 5-Methylpyridazine-4-carboxylic acid stands out as a key building block for the synthesis of highly active agrochemicals. The presence of both a carboxylic acid and a methyl group on the pyridazine ring allows for diverse chemical modifications, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties of the final products.
This guide provides a comprehensive overview of the application of this compound in the synthesis of modern agrochemicals. It is intended for researchers, scientists, and professionals in the drug development and agrochemical industries, offering detailed synthetic protocols, insights into structure-activity relationships, and an exploration of the underlying mechanisms of action.
Part 1: Synthesis of the Core Intermediate: this compound
A reliable and scalable synthesis of the core intermediate, this compound, is paramount for its successful application in agrochemical development. While various synthetic routes to pyridazine carboxylic acids have been reported, a common approach involves the cyclization of dicarbonyl compounds with hydrazine, followed by functional group manipulations.
Below is a representative, generalized protocol for the synthesis of a pyridazine carboxylic acid derivative. It is important to note that specific reaction conditions may need to be optimized based on the available starting materials and laboratory capabilities.
Protocol 1: General Synthesis of a Pyridazine Carboxylic Acid Intermediate
Objective: To synthesize a pyridazine carboxylic acid derivative as a precursor for agrochemical synthesis.
Materials:
-
Appropriate dicarbonyl precursor
-
Hydrazine hydrate
-
Oxidizing agent (e.g., potassium permanganate)
-
Acid/Base for pH adjustment
-
Organic solvents (e.g., ethanol, toluene)
-
Standard laboratory glassware and equipment
Procedure:
-
Cyclization: The dicarbonyl precursor is dissolved in a suitable solvent, such as ethanol. Hydrazine hydrate is added dropwise at a controlled temperature to form the dihydropyridazine intermediate. The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Aromatization: The dihydropyridazine is then aromatized to the corresponding pyridazine. This can be achieved through oxidation with an appropriate oxidizing agent. The reaction mixture is typically heated to drive the reaction to completion.
-
Functional Group Transformation (if necessary): Depending on the starting dicarbonyl compound, further chemical transformations may be required to introduce the carboxylic acid functionality at the desired position. This could involve, for example, the hydrolysis of an ester or the oxidation of a methyl group.
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the pH is adjusted to precipitate the carboxylic acid product. The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system to afford the pure pyridazine carboxylic acid.
Characterization: The final product should be characterized by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid C=O and O-H stretches.
-
Melting Point Analysis: To assess the purity of the compound.
Part 2: Application in Herbicide Synthesis: The Case of Pyridazine Carboxamides
A prominent application of pyridazine carboxylic acids in the agrochemical industry is in the synthesis of potent herbicides. The carboxylic acid moiety is often converted into a carboxamide, as this functional group is a common feature in many biologically active molecules.[4] Pyridazine carboxamides have been shown to exhibit significant herbicidal activity, often by inhibiting crucial plant enzymes.[5]
A recent study highlighted the discovery of novel pyridazine herbicides targeting phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[5] Inhibition of PDS leads to the accumulation of phytoene and a subsequent lack of colored carotenoids, resulting in a characteristic bleaching of the plant tissue and eventual death.[5]
The following section details a representative protocol for the synthesis of a herbicidal pyridazine carboxamide, based on the synthetic strategies reported for PDS inhibitors.[5] While the specific example provided, 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide, is not a 5-methyl derivative, the synthetic methodology is directly applicable and serves as an excellent model.
Protocol 2: Synthesis of a Herbicidal Pyridazine Carboxamide
Objective: To synthesize a herbicidal N-phenylpyridazine-4-carboxamide from a pyridazine-4-carboxylic acid intermediate.
Step 1: Synthesis of the Pyridazine-4-carboxylic Acid Intermediate
This step would follow a procedure similar to Protocol 1 to yield the required substituted pyridazine-4-carboxylic acid. For the synthesis of the example herbicide, the starting material would be a 3,6-dichloropyridazine-4-carboxylic acid derivative.
Step 2: Amide Coupling Reaction
Materials:
-
Substituted Pyridazine-4-carboxylic acid
-
Substituted aniline (e.g., 2,4-difluoroaniline)
-
Coupling agent (e.g., thionyl chloride, oxalyl chloride)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Acid Chloride Formation: The substituted pyridazine-4-carboxylic acid is suspended in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon). A coupling agent, such as thionyl chloride or oxalyl chloride, is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the conversion to the acid chloride is complete, as monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). The excess coupling agent and solvent are removed under reduced pressure.
-
Amide Formation: The crude acid chloride is redissolved in an anhydrous aprotic solvent. In a separate flask, the substituted aniline and a base (e.g., triethylamine) are dissolved in the same solvent. The acid chloride solution is then added dropwise to the aniline solution at a controlled temperature. The reaction is stirred at room temperature until completion, as monitored by TLC.
-
Work-up and Purification: The reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure N-phenylpyridazine-4-carboxamide.
Characterization: The final herbicidal product should be thoroughly characterized using the analytical techniques described in Protocol 1.
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of a herbicidal pyridazine carboxamide from a dicarbonyl precursor.
Part 3: Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of pyridazine-based agrochemicals is highly dependent on the nature and position of substituents on both the pyridazine ring and any appended moieties. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective agents.
For the class of pyridazine carboxamide herbicides that inhibit phytoene desaturase, several key structural features have been identified as important for activity[5]:
-
The Pyridazine Ring: The pyridazine core serves as a crucial scaffold for orienting the other functional groups in the active site of the target enzyme.
-
The Carboxamide Linker: The amide bond is a key pharmacophoric element, likely involved in hydrogen bonding interactions with amino acid residues in the enzyme's active site.
-
The N-Phenyl Group: The substitution pattern on the N-phenyl ring significantly influences herbicidal activity. Electron-withdrawing groups, such as halogens and trifluoromethyl groups, are often found in highly active compounds.[5]
-
The 5-Methyl Group: The presence of a methyl group at the 5-position of the pyridazine ring can impact the molecule's conformation and its interaction with the target enzyme. It can also influence the compound's metabolic stability and physicochemical properties, such as solubility and lipophilicity.
Visualization of the Synthetic Pathway for a Model Herbicide
Caption: Key steps in the synthesis of a herbicidal pyridazine carboxamide.
Part 4: Quantitative Data Summary
The following table summarizes key data for this compound and a representative herbicidal pyridazine carboxamide.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| This compound | C₆H₆N₂O₂ | 138.12 | Solid | - |
| Herbicidal Pyridazine Carboxamide (Example) | Varies | Varies | Solid | Varies |
Note: Specific data for melting point and other physical properties will vary depending on the exact structure of the herbicidal derivative.
Conclusion
This compound is a valuable and versatile building block in the synthesis of novel agrochemicals. Its utility is particularly evident in the development of potent herbicides based on the pyridazine carboxamide scaffold. The synthetic protocols and structure-activity relationship insights provided in this guide are intended to empower researchers to explore the potential of this important chemical intermediate in the ongoing quest for more effective and sustainable crop protection solutions. Further research into the diverse chemical transformations of this compound is likely to uncover new classes of agrochemicals with unique modes of action and improved performance characteristics.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methylpyridazine-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-Methylpyridazine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to improve your yield and overcome common challenges in this synthesis.
Introduction to the Synthesis of this compound
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic placement of the methyl and carboxylic acid groups on the pyridazine ring offers multiple points for further functionalization. However, its synthesis can present challenges, including low yields, difficult purification, and the formation of unwanted side products. This guide outlines the most common and effective synthetic strategies and provides solutions to frequently encountered problems.
The primary synthetic routes to this compound that will be discussed are:
-
Route A: Hydrolysis of 5-Methyl-4-cyanopyridazine
-
Route B: Oxidation of 4,5-Dimethylpyridazine
Each route has its advantages and potential pitfalls, which we will explore in detail.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am experiencing a very low yield in my synthesis. What are the likely causes and how can I improve it?
A1: Low yields are a common frustration in heterocyclic synthesis. The cause often depends on the chosen synthetic route. Let's break down the possibilities for each primary method.
For Route A (Hydrolysis of 5-Methyl-4-cyanopyridazine):
-
Incomplete Hydrolysis: The conversion of the nitrile to a carboxylic acid can be sluggish. If you are isolating unreacted starting material, consider the following optimizations:
-
Reaction Time and Temperature: Prolong the reaction time or cautiously increase the temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal balance, as excessive heat can lead to decomposition.[1]
-
Acid/Base Concentration: The concentration of your acid or base catalyst is critical. For acid-catalyzed hydrolysis, using a stronger acid or a higher concentration can accelerate the reaction. For base-catalyzed hydrolysis, ensure you are using a sufficient stoichiometric amount of base to drive the reaction to completion.[2]
-
-
Side Reactions: The formation of the intermediate amide (5-methylpyridazine-4-carboxamide) might be favored under certain conditions. If the amide is your major isolated product, you will need to employ more forcing conditions (higher temperature, longer reaction time, or stronger acid/base) to push the hydrolysis to the carboxylic acid.
For Route B (Oxidation of 4,5-Dimethylpyridazine):
-
Over-oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can lead to the oxidation of both methyl groups, resulting in pyridazine-4,5-dicarboxylic acid, or even ring cleavage if the conditions are too harsh.
-
Stoichiometry of Oxidant: Carefully control the stoichiometry of your oxidizing agent. Use a limiting amount to favor mono-oxidation.
-
Temperature Control: Run the reaction at a lower temperature to improve selectivity. Start at 0°C and slowly warm to room temperature while monitoring the reaction.
-
-
Incomplete Reaction: If you are recovering a significant amount of starting material, the oxidizing agent may not be potent enough, or the reaction conditions may be too mild.
-
Choice of Oxidant: Consider a different oxidizing agent. For instance, selenium dioxide (SeO₂) can sometimes offer better selectivity for the oxidation of a methyl group on a heterocyclic ring.
-
Reaction Time: Allow the reaction to stir for a longer period.
-
Below is a troubleshooting workflow to help diagnose and solve low-yield issues.
Caption: Troubleshooting workflow for low yield.
Q2: My final product is difficult to purify. What are some effective purification strategies?
A2: The purification of pyridazine carboxylic acids can be challenging due to their polarity and potential for zwitterionic character.
-
Crystallization: This is often the most effective method for obtaining high-purity material.
-
Solvent Screening: Experiment with a range of solvents. A good crystallization solvent will dissolve your product when hot but not when cold. Common choices include water, ethanol, isopropanol, or mixtures like ethanol/water or dioxane/water.
-
pH Adjustment: The solubility of your carboxylic acid is highly dependent on pH. You can often induce crystallization by carefully adjusting the pH of an aqueous solution to the isoelectric point of the molecule, where its solubility is at a minimum.
-
-
Column Chromatography: If crystallization fails, column chromatography on silica gel can be used.
-
Solvent System: Due to the polar nature of the product, you will likely need a polar mobile phase. A mixture of dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid (to keep the carboxylic acid protonated and reduce streaking on the column) is a good starting point.
-
-
Acid-Base Extraction: You can often purify your product from non-acidic impurities by dissolving the crude material in a dilute aqueous base (like sodium bicarbonate), washing with an organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate your purified carboxylic acid.
Q3: I am seeing a significant amount of a byproduct that I suspect is a hydrazone. How can I avoid this?
A3: Hydrazone formation is a common side reaction in syntheses involving hydrazine, particularly in cyclocondensation reactions.[1] The initial reaction between a carbonyl group and hydrazine forms a hydrazone, and if the subsequent cyclization is slow, the hydrazone can be a major byproduct.
-
Catalyst: Ensure you are using an appropriate catalyst to promote the cyclization step. For many cyclocondensations, an acid catalyst is effective.[1]
-
Water Removal: The cyclization step often involves the elimination of water. Using a Dean-Stark apparatus to azeotropically remove water as it is formed can drive the equilibrium towards the desired pyridazine product.
-
Reaction Temperature: Increasing the reaction temperature can often provide the activation energy needed for the cyclization to occur after the initial hydrazone formation.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for a first-time synthesis of this compound?
A1: For a first-time synthesis, Route A: Hydrolysis of 5-Methyl-4-cyanopyridazine is often the most reliable and predictable. This two-step approach allows for the isolation and purification of the cyanopyridazine intermediate, which can lead to a cleaner final product. The hydrolysis step is generally high-yielding, although it may require some optimization of reaction conditions.
Q2: How can I synthesize the precursor 5-methyl-4-cyanopyridazine?
A2: 5-Methyl-4-cyanopyridazine can be synthesized through several methods. One common approach is the ammoxidation of 4,5-dimethylpyridazine, where one methyl group is converted to a nitrile in the presence of ammonia and a catalyst at high temperatures.[3][4]
Q3: Are there any safety precautions I should be aware of?
A3: Yes, standard laboratory safety precautions should always be followed.
-
Hydrazine: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Acids and Bases: The hydrolysis reactions use strong acids or bases, which are corrosive. Handle with care and appropriate PPE.
-
Oxidizing Agents: Strong oxidizing agents like potassium permanganate can react violently with organic materials. Use with caution and ensure proper temperature control.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis (Route A)
This protocol is divided into two stages: the synthesis of the 5-methyl-4-cyanopyridazine intermediate and its subsequent hydrolysis.
Stage 1: Synthesis of 5-Methyl-4-cyanopyridazine
This stage is presented conceptually as the starting material may be commercially available or synthesized via various literature methods such as the ammoxidation of 4,5-dimethylpyridazine.[3][4]
Stage 2: Hydrolysis of 5-Methyl-4-cyanopyridazine
Caption: Workflow for the hydrolysis of 5-Methyl-4-cyanopyridazine.
Step-by-Step Procedure:
-
To a solution of 5-methyl-4-cyanopyridazine (1.0 eq) in a suitable round-bottom flask, add concentrated hydrochloric acid (approximately 10-12 volumes).
-
Heat the mixture to reflux (typically around 110 °C) and maintain for 4-8 hours.
-
Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of an aqueous solution of sodium hydroxide to a pH of approximately 3-4. The product will begin to precipitate.
-
Cool the mixture in an ice bath for at least 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold water and then a small amount of a cold organic solvent like ethanol or acetone.
-
Dry the purified this compound under vacuum.
| Reagent/Parameter | Value/Condition | Purpose |
| Starting Material | 5-Methyl-4-cyanopyridazine | Precursor to the carboxylic acid |
| Reagent | Concentrated Hydrochloric Acid | Catalyst and solvent for hydrolysis |
| Temperature | Reflux (~110 °C) | Provides activation energy for hydrolysis |
| Reaction Time | 4-8 hours | To ensure complete reaction |
| Work-up | pH adjustment to ~3-4 | To precipitate the carboxylic acid product |
| Purification | Precipitation/Crystallization | To isolate the pure product |
Protocol 2: Synthesis of this compound via Oxidation (Route B)
This protocol outlines the selective oxidation of 4,5-dimethylpyridazine.
Caption: Workflow for the oxidation of 4,5-Dimethylpyridazine.
Step-by-Step Procedure:
-
Dissolve 4,5-dimethylpyridazine (1.0 eq) in water in a round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cool the solution to 0-10 °C in an ice bath.
-
Prepare a solution of potassium permanganate (KMnO₄) (approximately 1.5-2.0 eq) in water.
-
Add the KMnO₄ solution portion-wise to the stirred solution of 4,5-dimethylpyridazine, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding a small amount of ethanol to destroy any excess KMnO₄.
-
Filter the mixture through a pad of celite to remove the manganese dioxide (MnO₂) precipitate. Wash the celite pad with water.
-
Combine the filtrates and acidify with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the product.
-
Cool the mixture in an ice bath, collect the precipitate by filtration, wash with cold water, and dry under vacuum.
| Reagent/Parameter | Value/Condition | Purpose |
| Starting Material | 4,5-Dimethylpyridazine | Precursor with methyl groups for oxidation |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | To oxidize the methyl group to a carboxylic acid |
| Temperature | 0-10 °C during addition, then RT | To control the reaction rate and selectivity |
| Reaction Time | 12-24 hours | To ensure complete oxidation |
| Work-up | Filtration of MnO₂, then acidification | To remove byproduct and precipitate the product |
| Purification | Precipitation/Crystallization | To isolate the pure product |
References
Technical Support Center: Purification of Crude 5-Methylpyridazine-4-carboxylic Acid
Introduction
5-Methylpyridazine-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its synthesis often yields a crude product containing unreacted starting materials, regioisomeric impurities, and colored byproducts. The molecule's inherent characteristics—a polar pyridazine core with basic nitrogen atoms and an acidic carboxylic acid moiety—present unique purification challenges. This guide provides robust troubleshooting strategies and detailed protocols to help researchers, scientists, and drug development professionals navigate these complexities and achieve high purity.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.
Table 1: Quick Troubleshooting Reference
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield after recrystallization | - Compound is too soluble in the cold solvent.- Incorrect solvent or solvent ratio.- Premature crystallization during hot filtration. | - Cool the filtrate in an ice bath for a longer duration.- Use a less polar co-solvent to reduce solubility.- Pre-heat the filtration apparatus. |
| Final product is colored (yellow/brown) | - Residual starting materials or polymeric impurities.- Thermal degradation. | - Perform an activated carbon (charcoal) treatment.- Purify via column chromatography.- Avoid excessive heating during work-up.[1] |
| Oily precipitate instead of crystals | - Presence of impurities depressing the melting point.- Solution is supersaturated. | - Add a seed crystal.- Scratch the inside of the flask with a glass rod.- Re-purify via another method (e.g., acid-base extraction). |
| Significant streaking on silica gel TLC/column | - Strong interaction between basic pyridazine nitrogens and acidic silica.- Compound is highly polar. | - Add a modifier to the eluent (e.g., 0.5-2% acetic acid or triethylamine).[2]- Switch to a different stationary phase (alumina, C18). |
| Product loss during acid-base extraction | - Incorrect pH for extraction or precipitation.- Formation of a stable emulsion. | - Adjust pH to >2 units away from the pKa for phase switching.[3]- Use brine to break emulsions; filter through Celite. |
Detailed Troubleshooting Q&A
Question: My recrystallized this compound has a low recovery rate. What went wrong?
Answer: Low recovery is a frequent issue stemming from solvent selection. The ideal solvent should dissolve the compound completely at high temperatures but poorly at low temperatures.[4] Given the polar nature of your compound, you are likely using a polar solvent like ethanol, methanol, or water.
-
Causality: If your compound remains significantly soluble even in the cold solvent, it will not crystallize out of the solution effectively, leading to loss in the mother liquor.
-
Solution Pathway:
-
Maximize Precipitation: Ensure you have cooled the crystallization flask in an ice-water bath for at least 30-60 minutes to achieve maximum precipitation before filtration.
-
Solvent System Modification: If recovery is still low, consider a two-solvent system. For example, dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., methanol) and then slowly add a "poor" solvent (e.g., diethyl ether or hexanes) until the solution becomes slightly turbid. Re-heat to clarify and then allow it to cool slowly. This technique carefully reduces the compound's solubility to promote crystallization.
-
Volume Reduction: Before cooling, you can cautiously evaporate some of the solvent to concentrate the solution, but be wary of causing impurities to crash out alongside your product.
-
Question: I am performing a silica gel flash column, but my compound is streaking badly on the TLC plate, even with polar eluents like 10% Methanol/Dichloromethane. How can I fix this?
Answer: This is a classic problem when purifying nitrogen-containing heterocyclic compounds on standard silica gel.[2]
-
Causality: Silica gel is inherently acidic due to surface silanol groups (Si-OH). The basic nitrogen atoms on the pyridazine ring can interact strongly with these acidic sites via acid-base interactions. This causes some molecules to "stick" to the stationary phase, leading to tailing or streaking rather than forming a tight band.[2]
-
Solution Pathway:
-
Eluent Modification (Acidic): Add a small amount of a weak acid, such as acetic acid (0.5-2% v/v), to your mobile phase. The acetic acid will protonate the basic sites on your compound, reducing their interaction with the silica and leading to better peak shape. This is often the preferred method for purifying carboxylic acids.
-
Eluent Modification (Basic): Alternatively, adding a small amount of a weak base like triethylamine (0.5-2% v/v) can neutralize the acidic sites on the silica gel, preventing your compound from binding too strongly.[2] However, this can sometimes interfere with the purification of an acidic compound. Always run a TLC first to see which modifier gives better results.
-
Alternative Stationary Phases: If eluent modification fails, switch to a different stationary phase. Neutral alumina can be effective for basic compounds. For highly polar molecules, reverse-phase chromatography (e.g., using a C18 column) is an excellent alternative where polar compounds elute earlier.
-
Question: After performing an acid-base extraction to isolate my product, the final yield is very low. Where could my product have gone?
Answer: Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds, but it requires careful pH control.[5][6][7] Your product has both an acidic group (carboxylic acid) and basic groups (pyridazine nitrogens), making pH critical.
-
Causality & Solution:
-
Incomplete Extraction into Aqueous Base: To extract your acidic compound from an organic solvent (like ethyl acetate or ether) into an aqueous layer, you must deprotonate the carboxylic acid to form its water-soluble carboxylate salt.[7][8] Use a base like sodium bicarbonate or sodium carbonate solution. The pH of the aqueous layer must be sufficiently high to ensure complete deprotonation. A good rule of thumb is to have a pH at least 2 units higher than the pKa of the carboxylic acid. If the pH is too low, the neutral acid will remain in the organic layer.
-
Incomplete Precipitation from Aqueous Acid: To recover your product, you must acidify the aqueous layer (containing the carboxylate salt) to re-protonate it, causing the neutral, water-insoluble carboxylic acid to precipitate.[8][9] Use a strong acid like 2M HCl. The pH must be low enough for complete protonation—at least 2 units below the carboxylic acid's pKa. Use pH paper to confirm the aqueous layer is strongly acidic (pH ~1-2). If the pH is too high, your product will remain dissolved as the carboxylate salt.
-
Amphoteric Nature: Remember the pyridazine nitrogens can be protonated in strong acid. This can sometimes increase the compound's solubility in the acidic aqueous phase even after the carboxylic acid is protonated. If precipitation is poor, you may need to extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to recover the product.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying crude this compound?
A1: A multi-step approach is often most effective. A recommended workflow is to first use acid-base extraction to separate the acidic product from any neutral or basic impurities.[5][7][9] The recovered acidic solid can then be further purified by recrystallization to remove occluded impurities and improve crystalline form. For stubbornly impure samples, column chromatography should be used as a final polishing step.
Caption: General purification workflow for this compound.
Q2: How do I select an appropriate solvent for recrystallization?
A2: Solvent selection is guided by the principle of "like dissolves like" and requires that the compound's solubility varies significantly with temperature.[4] For a polar molecule like this compound, polar solvents are the best starting point.
-
Screening Process: Test small amounts of your crude product in various solvents. A good candidate will require heating to dissolve the solid, and upon cooling, will yield a significant amount of crystalline precipitate.
-
Common Solvents: See the table below for starting suggestions. Ethanol, methanol, and water are often good choices for N-heterocyclic carboxylic acids.[10]
Table 2: Recrystallization Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Good for highly polar compounds. May require hot filtration. |
| Ethanol | 78 | High | Often an excellent choice; good solubility when hot, lower when cold. |
| Methanol | 65 | High | Similar to ethanol, but lower boiling point makes it easier to remove. |
| Isopropanol | 82 | Medium | Less polar than ethanol; may offer a better solubility gradient. |
| Ethyl Acetate | 77 | Medium | May be a good "poor" solvent to use in a two-solvent system with methanol or ethanol. |
| Acetone | 56 | Medium | Can be effective, but its low boiling point may not provide a wide enough temperature range. |
Q3: What analytical techniques should I use to confirm the purity of my final product?
A3: A combination of methods is essential to reliably assess chemical purity.[11]
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of purity. Impure compounds typically exhibit a depressed and broad melting range.[11]
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate. Run the TLC in at least two different solvent systems to ensure no impurities are co-eluting with your product.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column is typically used. Purity is often reported as the area percentage of the main product peak.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and reveal the presence of impurities. Integration of the proton signals can provide a quantitative measure of purity if a certified internal standard is used.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Key Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol separates the acidic this compound from neutral and basic impurities.
Caption: Workflow for purification using acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude product (~1.0 g) in a suitable organic solvent like ethyl acetate or diethyl ether (50 mL). Transfer this solution to a separatory funnel.
-
Basic Extraction: Add saturated aqueous sodium bicarbonate solution (25 mL). Stopper the funnel, shake vigorously for 1-2 minutes, and vent frequently. Allow the layers to separate.[6][9]
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with another 25 mL portion of sodium bicarbonate solution. Combine the aqueous extracts. The organic layer now contains neutral and basic impurities and can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M hydrochloric acid dropwise while stirring until the solution is strongly acidic (pH 1-2, check with pH paper). A precipitate of this compound should form.[6][8]
-
Isolation: If a solid precipitates, collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove residual salts.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification via Recrystallization
This protocol is for purifying the solid product obtained from extraction or synthesis.
Methodology:
-
Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) portion-wise, just enough to form a slurry.
-
Dissolution: Heat the flask on a hot plate with stirring. Continue to add small portions of the solvent until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce recovery.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (charcoal), typically 1-2% of the solute's weight. Swirl and reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This must be done quickly to prevent the product from crystallizing in the funnel.[14]
-
Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry to a constant weight.
Protocol 3: HPLC Method for Purity Assessment
This protocol provides a general starting point for purity analysis. Method optimization is likely required.
Table 3: Starting HPLC Parameters
| Parameter | Condition |
| Instrumentation | HPLC system with UV Detector |
| Column | Reverse-phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size)[12] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (or scan for λ-max) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve ~1 mg of product in 1 mL of a 50:50 Water:Acetonitrile mixture.[12] |
References
- 1. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vernier.com [vernier.com]
- 8. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. repositorium.uminho.pt [repositorium.uminho.pt]
- 11. moravek.com [moravek.com]
- 12. benchchem.com [benchchem.com]
- 13. ptfarm.pl [ptfarm.pl]
- 14. benchchem.com [benchchem.com]
troubleshooting side reactions in pyridazine synthesis
Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this vital heterocyclic scaffold. Pyridazines are a cornerstone in modern drug discovery, but their synthesis is often plagued by side reactions that can compromise yield, purity, and regiochemical outcomes.
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice. We will explore the causality behind common synthetic pitfalls and offer field-proven strategies to ensure your reactions are efficient, selective, and reproducible.
Part 1: Frequently Asked Questions - Your First Line of Defense
This section addresses the most common initial hurdles encountered during pyridazine synthesis.
Q1: My reaction is suffering from consistently low yields. What are the primary factors I should investigate?
Low yields are a frequent frustration in heterocyclic chemistry. For pyridazine synthesis, particularly from 1,4-dicarbonyl precursors, the issue can typically be traced to one of several key areas. A systematic approach is crucial for diagnosis.[1]
-
Purity of Starting Materials: This is the most common and often overlooked culprit. Hydrazine and its derivatives are susceptible to degradation, and impurities in your dicarbonyl compound can initiate polymerization or other unwanted pathways. Always use freshly purified or verified reagents.[1]
-
Reaction Temperature and Time: The condensation-cyclization sequence has a specific thermal window. Insufficient heat may lead to incomplete reaction, while excessive heat can cause N-N bond cleavage or decomposition of the starting materials and product.[1] Monitor your reaction by TLC or LC-MS to determine the optimal reaction time and prevent product degradation.
-
Solvent Choice: The polarity of the solvent can dramatically influence the solubility of intermediates and the transition state energies of the cyclization step. Protic solvents like ethanol or acetic acid are common and often facilitate the necessary proton transfers.
-
Atmosphere Control: While many pyridazine syntheses are robust, sensitive substrates may benefit from being run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.
Below is a logical workflow to diagnose the source of low yields.
Caption: A troubleshooting workflow for addressing low yields.
Q2: My TLC analysis shows multiple spots close to my product. What are the most probable side products?
The appearance of multiple spots indicates a lack of selectivity. The identity of these side products depends heavily on your specific substrates and conditions.
-
Regioisomers: This is the primary side product when using unsymmetrical 1,4-dicarbonyl compounds. The two carbonyl groups possess different electrophilicities, leading to two distinct pyridazine products.[1]
-
Incomplete Cyclization: You may be isolating the initial hydrazone intermediate. This is common if the reaction time is too short or the temperature is insufficient for the final dehydration and ring-closure step. The mechanism of hydrazone formation is a well-understood equilibrium process.[2][3]
-
Over-alkylation: If using a substituted hydrazine (e.g., methylhydrazine), you can see alkylation at both nitrogen atoms if conditions are not carefully controlled.[1]
-
Polymerization: Especially with highly reactive dicarbonyls, polymerization can occur, leading to baseline material on your TLC plate.[4]
-
N-Oxides: The pyridazine ring nitrogens are nucleophilic and can be oxidized, especially if an oxidizing agent is present or if the reaction is exposed to air at high temperatures for extended periods.[5]
Q3: How can I control regioselectivity when using an unsymmetrical 1,4-dicarbonyl compound?
Controlling which nitrogen of the hydrazine attacks which carbonyl group is a classic challenge. The outcome is a battle between kinetics and thermodynamics, governed by both steric and electronic factors.
Mechanism Insight: The reaction proceeds via the formation of a hydrazone at one of the carbonyls, followed by an intramolecular attack of the terminal nitrogen onto the second carbonyl. The initial point of attack determines the final regioisomer.
-
Electronic Effects: A more electrophilic (electron-deficient) carbonyl will typically react faster (kinetic control). For example, a ketone will react faster than an ester.
-
Steric Hindrance: A less sterically hindered carbonyl is a more accessible site for nucleophilic attack. This is often the dominant factor.
-
Reaction Conditions:
-
Temperature: Lower temperatures often favor the kinetically preferred product, which results from the attack at the most reactive carbonyl.
-
pH/Catalyst: Acid catalysis can accelerate hydrazone formation at both carbonyls, potentially allowing the system to reach thermodynamic equilibrium, favoring the more stable regioisomer.
-
A modern and highly effective method for achieving regioselectivity involves the inverse-electron-demand Diels-Alder (IEDDA) reaction of tetrazines with alkynes, where the substituents on both reactants can precisely control the orientation of the cycloaddition.[6][7][8]
Caption: Controlling regioselectivity in pyridazine synthesis.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Managing N-Oxidation and Photochemical Side Reactions
Pyridazine N-oxides can be useful synthetic intermediates, but their inadvertent formation and subsequent reaction can be a significant source of impurities.[9] The lone pair on the pyridazine nitrogen is susceptible to oxidation. Once formed, the N-O bond is photolabile.
The Problem: Upon exposure to UV light (including ambient laboratory light over long periods), pyridazine N-oxides can undergo two primary competing side reactions[5]:
-
Photodeoxygenation: The N-O bond cleaves, reverting the molecule back to the parent pyridazine. This is often a major byproduct.
-
Ring Opening/Rearrangement: The molecule can rearrange to form intermediates like diazo species or cyclopropenyl ketones, which can lead to a complex mixture of pyrazoles, furans, or other degradation products.[5][10]
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives | MDPI [mdpi.com]
- 5. Photochemistry of Pyridazine <em>N</em>-oxides: A Versatile Tool for Heterocycle Synthesis - ProQuest [proquest.com]
- 6. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 7. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Pyridazine-Based Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical assistance and practical solutions for improving the solubility of pyridazine-based compounds, a common challenge in experimental and developmental settings. By understanding the underlying physicochemical principles of the pyridazine scaffold and employing targeted strategies, you can overcome solubility hurdles and advance your research.
Understanding the Pyridazine Scaffold: A Double-Edged Sword
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses a unique set of physicochemical properties that make it an attractive scaffold in drug discovery.[1] Its high dipole moment and robust hydrogen-bonding capabilities can be advantageous for target engagement.[1] However, these same properties, along with the potential for strong crystal lattice energy due to π-π stacking, can contribute to poor aqueous solubility, a significant obstacle in drug development.[1]
This guide provides a structured approach to troubleshooting and resolving solubility issues with your pyridazine-based compounds.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with pyridazine derivatives.
Q1: My pyridazine compound is poorly soluble in aqueous buffers. What are the initial steps I should take?
A1: Poor aqueous solubility is a frequent observation with pyridazine derivatives. A systematic approach is recommended, starting with simple and readily available methods. The primary strategies include the use of co-solvents, pH adjustment, and the addition of solubilizing excipients.
Q2: I'm observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous assay buffer. Why is this happening and how can I prevent it?
A2: This phenomenon, often called "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. DMSO is a powerful organic solvent capable of dissolving many compounds at high concentrations, but this solubility is not always maintained upon dilution into an aqueous medium.
To prevent this, consider the following:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay, as higher concentrations can be toxic to cells and can also promote precipitation.
-
Use a co-solvent system: Prepare your stock solution in a mixture of DMSO and a less potent, more water-miscible co-solvent like ethanol or polyethylene glycol 400 (PEG 400).
-
Stepwise dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in smaller increments while vortexing to allow for better mixing and dispersion.
Q3: Can I heat the solution to dissolve my pyridazine compound?
A3: Gentle heating can be an effective method to aid dissolution, particularly for preparing stock solutions. However, this should be done with caution as excessive heat can lead to compound degradation. It is advisable to use a controlled temperature water bath (e.g., 37-50°C) and to assess the compound's stability after heating. Always allow the solution to return to the experimental temperature to ensure it remains in solution.
Q4: How do substituents on the pyridazine ring affect solubility?
A4: Substituents can have a profound impact on the solubility of pyridazine compounds. Lipophilic groups, such as alkyl or aryl chains, will generally decrease aqueous solubility. Conversely, the introduction of polar or ionizable groups, like amines or carboxylic acids, can significantly enhance water solubility. The position of the substituent also matters, as it can influence the molecule's overall polarity and its ability to form intermolecular hydrogen bonds.
Troubleshooting Guide: From Precipitation to Clear Solutions
This guide provides a structured workflow for addressing solubility challenges in a question-and-answer format.
Issue 1: Compound Precipitation in Aqueous Assay Buffer
-
Question: My pyridazine derivative precipitates out of my aqueous buffer, even at low concentrations. What are my options?
-
Answer & Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Detailed Steps:
-
Co-solvent Addition: Prepare a stock solution in a mixture of DMSO and a more aqueous-friendly co-solvent like ethanol. This can help to create a more favorable microenvironment for your compound upon dilution.
-
pH Adjustment: If your pyridazine derivative has an ionizable group (e.g., an amino or carboxylic acid substituent), its solubility will be pH-dependent. For a basic compound, lowering the pH of the buffer will lead to protonation and increased water solubility. For an acidic compound, increasing the pH will have a similar effect.
-
Use of Excipients: Excipients like cyclodextrins can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble drug and increasing its apparent solubility. Surfactants can also be used to form micelles that can solubilize hydrophobic compounds.
-
Issue 2: Inconsistent Results in Biological Assays
-
Question: I am observing high variability in my biological assay results. Could this be related to solubility?
-
Answer: Absolutely. Poor solubility is a common cause of poor reproducibility in biological assays. If your compound is not fully dissolved, the actual concentration exposed to the biological system will be inconsistent, leading to variable results.
Troubleshooting Steps:
-
Visual Inspection: Before use, always visually inspect your final diluted solutions for any signs of precipitation or cloudiness.
-
Solubility Confirmation: Perform a simple kinetic solubility assay in your final assay medium to determine the concentration at which your compound begins to precipitate.
-
Pre-equilibration: After diluting your stock solution, allow the final solution to equilibrate at the assay temperature for a period before adding it to your biological system. This can help to identify any time-dependent precipitation.
-
Strategies for Solubility Enhancement: Protocols and Data
This section provides detailed protocols and quantitative data for various solubility enhancement techniques applicable to pyridazine-based compounds.
Co-solvent Systems
The use of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.
Protocol 1: Preparation of a Co-solvent Stock Solution
-
Solvent Selection: Common co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol 400 (PEG 400).
-
Stock Preparation:
-
Weigh a precise amount of your pyridazine compound.
-
Dissolve the compound in a 1:1 (v/v) mixture of DMSO and your chosen co-solvent (e.g., Ethanol) to the desired stock concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Assay Dilution: Dilute the co-solvent stock solution into your aqueous assay buffer to the final desired concentration, ensuring the final organic solvent concentration is compatible with your assay system (typically <1%).
pH-Dependent Solubilization
For ionizable pyridazine derivatives, adjusting the pH is a powerful tool to enhance solubility.
Protocol 2: pH-Dependent Solubility Assessment
-
pKa Determination: If the pKa of your compound is unknown, it can be estimated using computational tools or determined experimentally via potentiometric or spectrophotometric titration.
-
Buffer Preparation: Prepare a series of buffers with pH values spanning a range around the pKa of your compound (e.g., from pH 2 to pH 10).
-
Solubility Measurement:
-
Add an excess of your pyridazine compound to each buffer in separate vials.
-
Equilibrate the samples on a shaker at a constant temperature for 24-48 hours.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.
-
-
Data Analysis: Plot the measured solubility as a function of pH to determine the optimal pH range for solubilization.
Salt Formation
For pyridazine compounds with a sufficiently basic nitrogen atom, forming a salt with a pharmaceutically acceptable acid can dramatically increase aqueous solubility.[2][3] The modest basicity of the parent pyridazine ring (pKa ≈ 2.0) can limit salt formation to strong acids.[1] However, the introduction of basic substituents, such as an amino group, can significantly increase the pKa, making salt formation with a wider range of acids feasible.[1]
Protocol 3: Small-Scale Salt Screening
-
Counter-ion Selection: Choose a selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid).
-
Solvent Selection: Select a suitable organic solvent in which the free base has moderate solubility.
-
Salt Formation:
-
Dissolve a known amount of the pyridazine free base in the chosen solvent.
-
Add a stoichiometric amount of the selected acid (as a solution in the same or a miscible solvent).
-
Stir the mixture at room temperature and observe for precipitation. If no precipitate forms, cooling or the addition of an anti-solvent may be necessary.
-
-
Isolation and Characterization:
-
Collect any solid that forms by filtration, wash with a small amount of the solvent, and dry.
-
Characterize the resulting solid using techniques such as Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline form and Differential Scanning Calorimetry (DSC) to determine its melting point.
-
-
Solubility Assessment: Determine the aqueous solubility of the newly formed salt using the shake-flask method described in Protocol 2.
Table 1: Hypothetical Example of Solubility Enhancement of a Pyridazine Derivative via Salt Formation
| Compound Form | Solubility in Water (mg/mL) at 25°C |
| Pyridazine-X (Free Base) | 0.05 |
| Pyridazine-X Hydrochloride | 5.2 |
| Pyridazine-X Mesylate | 8.9 |
| Pyridazine-X Tartrate | 3.5 |
Note: This table presents a hypothetical but realistic representation of the potential solubility improvement that can be achieved through salt formation.
Co-crystallization
Co-crystallization involves combining a drug molecule with a benign co-former in a specific stoichiometric ratio to form a new crystalline solid with improved physicochemical properties, including solubility.[4] Carboxylic acids are common co-formers for compounds containing pyridine-like nitrogen atoms due to their ability to form robust hydrogen bonds.
Protocol 4: Co-crystal Screening by Liquid-Assisted Grinding
-
Co-former Selection: Select a range of pharmaceutically acceptable co-formers, particularly those with carboxylic acid or other hydrogen-bond donating groups (e.g., benzoic acid, succinic acid, nicotinamide).
-
Grinding:
-
Place a stoichiometric amount of the pyridazine compound and the chosen co-former in a mortar.
-
Add a few drops of a suitable solvent (e.g., acetonitrile, ethanol) to moisten the mixture.
-
Grind the mixture with a pestle for 15-20 minutes.
-
-
Characterization: Analyze the resulting solid using PXRD to identify the formation of a new crystalline phase.
-
Solubility Measurement: If a new co-crystal is identified, determine its aqueous solubility using the shake-flask method.
Data Summary: Solubility of a Pyridazinone Derivative
The following table presents experimentally determined mole fraction solubility (x_e) data for a representative pyridazinone derivative, 6-phenyl-pyridazin-3(2H)-one, in various solvents at different temperatures.[5][6][7] This data highlights the significant impact of solvent choice on the solubility of pyridazine-based compounds.
Table 2: Mole Fraction Solubility (x_e) of 6-Phenyl-pyridazin-3(2H)-one in Various Solvents
| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |
| Water | 5.82 x 10⁻⁶ | 7.15 x 10⁻⁶ | 8.79 x 10⁻⁶ | 1.07 x 10⁻⁵ | 1.26 x 10⁻⁵ |
| Methanol | 3.84 x 10⁻³ | 4.21 x 10⁻³ | 4.59 x 10⁻³ | 4.93 x 10⁻³ | 5.18 x 10⁻³ |
| Ethanol | 5.98 x 10⁻³ | 6.61 x 10⁻³ | 7.23 x 10⁻³ | 7.79 x 10⁻³ | 8.22 x 10⁻³ |
| 1-Butanol | 1.59 x 10⁻² | 1.73 x 10⁻² | 1.87 x 10⁻² | 1.99 x 10⁻² | 2.11 x 10⁻² |
| Ethyl Acetate | 5.34 x 10⁻² | 5.81 x 10⁻² | 6.27 x 10⁻² | 6.64 x 10⁻² | 6.81 x 10⁻² |
| DMSO | 4.19 x 10⁻¹ | 4.33 x 10⁻¹ | 4.47 x 10⁻¹ | 4.61 x 10⁻¹ | 4.73 x 10⁻¹ |
Data extracted from Shakeel, F., et al. (2019).[5][6][7]
Comparative Physicochemical Properties of Diazines
The solubility of a heterocyclic compound is influenced by its fundamental physicochemical properties. The table below provides a comparison of key properties for pyridazine and its isomers, pyrimidine and pyrazine.
Table 3: Comparative Physicochemical Properties of Pyridazine, Pyrimidine, and Pyrazine
| Property | Pyridazine | Pyrimidine | Pyrazine |
| Molecular Formula | C₄H₄N₂ | C₄H₄N₂ | C₄H₄N₂ |
| Molar Mass ( g/mol ) | 80.09 | 80.09 | 80.09 |
| Boiling Point (°C) | 208 | 124 | 115 |
| Melting Point (°C) | -8 | 22 | 53 |
| Water Solubility | Miscible | Miscible | Soluble |
| pKa (of conjugate acid) | 2.24 | 1.23 | 0.65 |
| Dipole Moment (D) | 4.22 | 2.33 | 0 |
Data compiled from various sources, including Wikipedia.[8]
The higher boiling point and dipole moment of pyridazine compared to its isomers are due to the adjacent nitrogen atoms. While all three parent diazines are water-miscible, their derivatives can exhibit vastly different solubilities based on their substitution patterns. The higher basicity of pyridazine compared to pyrimidine and pyrazine suggests it may be more amenable to salt formation with strong acids.[1]
Experimental Workflows and Diagrams
Visualizing the experimental process can aid in understanding and execution.
Caption: A comprehensive workflow for improving the solubility of pyridazine compounds.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the differences between cocrystal and salt aqueous solubilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents [mdpi.com]
- 7. stm.bookpi.org [stm.bookpi.org]
- 8. Pyridazine - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 5-Methylpyridazine-4-carboxylic acid
Welcome to the technical support guide for the synthesis of 5-Methylpyridazine-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthetic process. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues reported by researchers in the field. Each answer provides a mechanistic explanation and actionable protocols to mitigate the problem.
Question 1: My final product is contaminated with a significant amount of 5-methylpyridazine. What is causing the loss of the carboxylic acid group?
Answer: This is a classic case of unintended decarboxylation. Heterocyclic carboxylic acids, including pyridazine and pyridine-based acids, can be susceptible to losing CO2, particularly under harsh thermal or pH conditions.[1][2] The stability of the carbanion or zwitterionic intermediate formed upon loss of CO2 plays a crucial role. For pyridazine and pyridine carboxylic acids, the adjacent ring nitrogen can stabilize the intermediate, facilitating this side reaction.[1][2]
Probable Causes:
-
Excessive Heat: Applying high temperatures during the final reaction workup, purification (e.g., distillation), or even prolonged storage at elevated temperatures can induce thermal decarboxylation.[3]
-
Harsh pH Conditions: Strong acidic or basic conditions, especially when combined with heat, can catalyze the decarboxylation process. The rate of decarboxylation for similar pyridinecarboxylic acids is often maximal at an intermediate pH where the molecule exists as a zwitterion.[1]
Troubleshooting & Mitigation Protocol:
-
Temperature Control: Maintain the reaction and workup temperatures as low as possible. If heating is necessary, use the minimum effective temperature and duration. Monitor reaction progress closely using TLC or LC-MS to avoid prolonged heating.
-
pH Management: During workup and purification, avoid strongly acidic or basic conditions if possible. Neutralize the reaction mixture carefully, preferably at a low temperature.
-
Purification Method: Opt for purification methods that do not require high heat. Recrystallization from a suitable solvent system or column chromatography at room temperature are preferred over distillation.
Question 2: I'm synthesizing the target molecule via hydrolysis of 5-methylpyridazine-4-carbonitrile. My reaction seems to stall, and I've isolated a different, less polar compound. What is this byproduct?
Answer: The most likely byproduct in this scenario is the intermediate 5-methylpyridazine-4-carboxamide . The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate. If the reaction conditions (e.g., reaction time, temperature, or concentration of acid/base) are insufficient, the reaction can stall at the more stable amide stage.
Mechanistic Insight: The conversion of the amide to the carboxylic acid is often the rate-limiting step, requiring more forcing conditions than the initial hydration of the nitrile to the amide.
Workflow for Byproduct Identification & Mitigation:
Caption: Workflow for identifying and mitigating amide byproduct formation.
Recommended Protocol for Complete Hydrolysis:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-methylpyridazine-4-carbonitrile in a 6M aqueous solution of hydrochloric acid or sulfuric acid.
-
Reaction: Heat the mixture to reflux (typically 100-110 °C).
-
Monitoring: Monitor the reaction progress every 2-4 hours by taking a small aliquot, neutralizing it, and analyzing via TLC or LC-MS. Initially, you will see the nitrile spot disappear and the amide spot appear, followed by the gradual conversion of the amide to the final carboxylic acid product.
-
Completion: Continue refluxing until the amide intermediate is no longer detectable. This may require 12-24 hours.
-
Workup: Once complete, cool the reaction mixture in an ice bath and carefully adjust the pH to its isoelectric point (typically pH 3-4) to precipitate the carboxylic acid product. Filter, wash with cold water, and dry under vacuum.
Question 3: During the initial cyclization step to form the pyridazine ring, my reaction is messy and yields are low. What are the common side reactions?
Answer: The synthesis of the pyridazine core, often achieved by condensing a 1,4-dicarbonyl compound with hydrazine, is prone to several side reactions that can lower the yield and complicate purification.[4][5]
Common Issues & Byproducts:
-
Incomplete Cyclization: The reaction may not go to completion, leaving unreacted starting materials. Ensure purity of your dicarbonyl and hydrazine starting materials, as impurities can inhibit the desired cyclization.[6]
-
N-N Bond Cleavage: Under harsh conditions like high temperatures or the presence of strong oxidizing/reducing agents, the N-N bond in hydrazine or the pyridazine ring can cleave, leading to a complex mixture of degradation products.[6]
-
Formation of Hydrazones: If the reaction is not driven to completion, stable mono- or bis-hydrazone intermediates may be isolated instead of the cyclized product.
-
Regioselectivity Issues: If using a substituted hydrazine (e.g., methylhydrazine) with an unsymmetrical dicarbonyl, a mixture of N-substituted regioisomers can form.[6]
Troubleshooting Table:
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | Impure starting materials, incorrect stoichiometry, insufficient reaction time/temperature. | Purify starting materials before use. Optimize stoichiometry and reaction parameters (temperature, time) using TLC monitoring.[6] |
| Complex Mixture of Products | High reaction temperature, presence of strong acids/bases. | Run the reaction at the lowest effective temperature. Use milder catalysts or buffered conditions to control pH. |
| Isolation of Hydrazone Intermediate | Insufficient energy to overcome the activation barrier for cyclization. | Increase reaction temperature moderately or extend reaction time. Consider using a catalyst (e.g., mild acid) to facilitate the cyclization step. |
Question 4: Can the methyl group on the pyridazine ring be unintentionally oxidized during synthesis?
Answer: Yes, the methyl group attached to the pyridazine ring is susceptible to oxidation, especially if strong oxidizing agents are used in any synthetic step. This can lead to the formation of 5-formylpyridazine-4-carboxylic acid or even pyridazine-4,5-dicarboxylic acid if the oxidation is exhaustive.
Chemical Rationale: Alkyl groups on electron-deficient heterocyclic rings (like pyridazine) can be activated towards oxidation. The choice of oxidant and reaction conditions is critical to prevent this side reaction. For instance, strong oxidants like potassium permanganate (KMnO4) or nitric acid are known to oxidize alkyl side chains on pyridine rings to carboxylic acids.[7][8]
Preventative Measures:
-
Selectivity: If an oxidation step is necessary elsewhere in the molecule, choose a reagent known for its selectivity. Avoid harsh, non-specific oxidants like hot KMnO4.
-
Protecting Groups: If the methyl group is particularly labile under required reaction conditions, consider a synthetic route that introduces the methyl group at a later stage.
-
Route Design: Ideally, design the synthesis to avoid strong oxidizing conditions after the methyl-substituted pyridazine ring has been formed. For example, if starting from 5-methylpyridazine-4-carbonitrile, the key step is hydrolysis, which does not involve oxidation.
Byproduct Identification Pathway:
Caption: Logical workflow for identifying methyl group oxidation.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyridazine - Wikipedia [en.wikipedia.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. benchchem.com [benchchem.com]
- 7. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Functionalized Pyridazines
Welcome to the Technical Support Center for the synthesis of functionalized pyridazines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of preparing these vital heterocyclic scaffolds. Pyridazine derivatives are cornerstones in medicinal chemistry, exhibiting a wide array of biological activities.[1] However, their synthesis is not without its challenges. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common pitfalls and achieve your synthetic goals with confidence and efficiency.
Frequently Asked Questions (FAQs)
Q1: I'm observing a consistently low yield in my pyridazinone synthesis. What are the likely causes and how can I improve it?
A1: Low yields are a frequent frustration in pyridazinone synthesis, often stemming from several factors. A systematic approach to troubleshooting is key:
-
Purity of Starting Materials: The integrity of your starting materials is paramount. Impurities in γ-ketoacids, dicarbonyl compounds, or hydrazine derivatives can introduce competing side reactions that consume reactants and complicate purification.[2] Always use freshly purified reagents for optimal results.
-
Reaction Temperature: Temperature is a critical parameter. A temperature that is too low may result in an incomplete reaction, while excessive heat can lead to the decomposition of either the reactants or the desired product.[2] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to identify the optimal temperature and reaction duration.
-
Solvent Selection: The choice of solvent can dramatically influence both the reaction rate and the final yield. Protic solvents such as ethanol or acetic acid are commonly employed as they often facilitate the cyclocondensation reaction.[2]
-
Water Removal: The cyclization step to form the pyridazine ring generates water.[2] In certain cases, actively removing this water using a Dean-Stark apparatus or molecular sieves can shift the reaction equilibrium toward the product, thereby boosting the yield.[2]
Q2: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity of functionalization?
A2: Achieving regiocontrol is a common hurdle, particularly when introducing substituents onto an existing pyridazine ring or when using unsymmetrical precursors.
-
For N-Alkylation of Pyridazinones: The presence of two nitrogen atoms in the pyridazinone ring can lead to a mixture of N-alkylated products.[2] The regioselectivity is governed by a delicate interplay of:
-
Steric Hindrance: Bulky groups on either the pyridazinone core or the alkylating agent will favor reaction at the less sterically hindered nitrogen.[2]
-
Electronic Effects: The electron density at each nitrogen, which is influenced by the existing substituents on the ring, will direct the alkylation.[2]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the N- vs. O-alkylation outcome and the regioselectivity of N-alkylation.[2] A systematic screening of these conditions is often necessary to achieve the desired isomer.
-
-
For Functionalization of the Pyridazine Ring: Traditional methods like electrophilic aromatic substitution can lack regiocontrol.[3] Modern approaches offer greater selectivity:
-
Directed Metalation: Using sterically hindered, non-nucleophilic metallic amide bases like TMPZnCl·LiCl can achieve excellent regioselectivity under mild conditions, enabling functionalization at specific positions (e.g., C3 of the pyridazine ring).[4]
-
Pyridyne Intermediates: The generation of pyridyne intermediates from appropriately substituted precursors allows for regioselective difunctionalization.[5]
-
Q3: I'm struggling with the purification of my final pyridazine compound. What are the best practices?
A3: Pyridazines can be challenging to purify due to their polarity and potential for hydrogen bonding.
-
Solubility Issues: The polar nature of the pyridazine ring can lead to poor solubility in common organic solvents used for chromatography.[6]
-
Solvent System Modification: For column chromatography, adding a small amount of a more polar solvent (like methanol in a dichloromethane system) or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve solubility and reduce tailing on silica gel.
-
Salt Formation: Converting the pyridazine to a more soluble salt (e.g., hydrochloride or trifluoroacetate) can enhance its solubility in polar solvents for purification. The free base can then be regenerated if needed.[6]
-
-
Hygroscopicity: Pyridine-like heterocycles are often hygroscopic, readily absorbing moisture from the air.[7] This can make obtaining an accurate weight and elemental analysis difficult. Always handle and store purified pyridazines under an inert atmosphere (e.g., nitrogen or argon) and use drying agents like P₂O₅ or store in a desiccator.
-
Recrystallization: This is a powerful purification technique for crystalline pyridazines. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6]
Troubleshooting Guides
This section provides detailed solutions to specific experimental problems.
Problem 1: Incomplete Cyclization and Hydrazone Formation
Symptom: TLC analysis shows the consumption of the dicarbonyl starting material but the major product is not the desired pyridazine. You may observe a spot corresponding to a hydrazone intermediate.
Causality: The initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone is often faster than the subsequent intramolecular cyclization. If the reaction conditions are not optimal for the cyclization step, the hydrazone intermediate can accumulate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete cyclization.
Detailed Steps:
-
Increase Temperature: Gently increase the reaction temperature in increments of 10-20 °C and monitor by TLC. The activation energy for the cyclization step may be higher than that for the initial hydrazone formation.[2]
-
Acid Catalysis: If increasing the temperature is ineffective or leads to decomposition, add a catalytic amount of a protic acid like acetic acid. This can protonate the second carbonyl group, making it more electrophilic and facilitating the intramolecular attack by the terminal nitrogen of the hydrazone.
-
Solvent Change: Switch to a higher-boiling protic solvent (e.g., from ethanol to n-butanol or acetic acid) to allow for higher reaction temperatures.
-
Water Removal: As a final measure, set up the reaction with a Dean-Stark trap to azeotropically remove the water formed during the reaction, driving the equilibrium towards the cyclized product.[2]
Problem 2: Side Reactions in Metal-Catalyzed Cross-Coupling
Symptom: When performing a Suzuki, Stille, or other palladium-catalyzed cross-coupling on a halopyridazine, you observe low yields of the desired product along with significant amounts of dehalogenated starting material and/or homocoupling of the coupling partner.
Causality: The electron-deficient nature of the pyridazine ring can make it a challenging substrate for cross-coupling reactions. The nitrogen atoms can coordinate to the metal catalyst, leading to catalyst inhibition or deactivation.[8] This is a well-documented issue for nitrogen-containing heterocycles, often termed the "2-pyridyl problem" in the context of pyridines.[8]
Troubleshooting Protocol: Optimization of Suzuki-Miyaura Coupling on a Chloropyridazine
| Parameter | Condition A (Initial) | Condition B (Optimized) | Rationale for Change |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ or a catalyst with a more electron-rich, bulky ligand | Bulky, electron-rich ligands can promote reductive elimination and prevent catalyst deactivation by the pyridazine nitrogen. |
| Base | Na₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger, non-nucleophilic bases can be more effective in the transmetalation step with challenging substrates. |
| Solvent | Toluene/H₂O | Dioxane/H₂O or DME | The choice of solvent can significantly impact the solubility of reagents and intermediates, affecting reaction rates. |
| Temperature | 80 °C | 100-120 °C | Higher temperatures may be required to overcome the activation barrier for oxidative addition to the C-Cl bond. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the chloropyridazine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), K₃PO₄ (2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture at 100-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Problem 3: N-Oxidation and Photochemical Rearrangement Issues
Symptom: Attempts to perform reactions on pyridazine N-oxides, particularly under photochemical conditions, lead to a complex mixture of products, including the deoxygenated parent pyridazine, pyrazoles, and furans.
Causality: Pyridazine N-oxides are photochemically labile. Upon irradiation, they can undergo deoxygenation to the parent pyridazine or rearrange to highly reactive intermediates, which can then lead to a variety of ring-opened or rearranged products.[9][10] The outcome is highly dependent on the substituents and reaction conditions.
Controlling the Reaction Pathway:
Caption: Reaction pathways of pyridazine N-oxides under photolysis.
Guidance for Selective Synthesis:
-
To favor rearrangement over deoxygenation: The presence of an electron-donating group at the C6 position of the pyridazine N-oxide can significantly accelerate the desired photoisomerization pathway.[10]
-
To synthesize pyrazoles: After the initial photolysis to form the diazo intermediate, subsequent thermal conditions will promote cyclization to the corresponding pyrazole derivative.[9]
-
To synthesize 2-aminofurans: In the presence of a suitable catalyst, such as a rhodium complex, the intermediate can be trapped to form 2-aminofurans.[9] It is important to note that these are often labile and may require in situ trapping.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective functionalization of pyridines and diazines via heterocyclic phosphonium salts [morressier.com]
- 4. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photochemistry of Pyridazine <em>N</em>-oxides: A Versatile Tool for Heterocycle Synthesis - ProQuest [proquest.com]
- 10. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Methylpyridazine-4-carboxylic acid (CAS: 1108712-51-1)
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 5-Methylpyridazine-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights into the stable handling, storage, and effective use of this compound in experimental settings. Our goal is to preempt common issues and provide robust troubleshooting frameworks to ensure the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the fundamental properties and handling of this compound.
Q1: What are the recommended long-term storage conditions for solid this compound?
The chemical stability of this compound is paramount for obtaining reliable experimental outcomes. As with many heteroaromatic carboxylic acids, its integrity is susceptible to environmental factors. Adherence to proper storage protocols is not merely a suggestion but a critical component of good laboratory practice.
The primary concerns are exposure to moisture, light, and extreme temperatures. Pyridazine derivatives can exhibit high thermal stability, with some showing minimal weight loss at temperatures well above 300°C[1]. However, the carboxylic acid moiety introduces vulnerabilities, particularly to light and moisture. Therefore, we recommend the following multi-tiered storage strategy:
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Store at 2-8°C (Refrigerated) for long-term storage. | Cool temperatures slow down potential degradation pathways. While the pyridazine core is thermally stable, this minimizes the risk of slow, ambient temperature degradation over months or years.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) in a desiccator. | The compound is likely hygroscopic. Moisture can lead to hydration, clumping, and potentially catalyze hydrolytic decomposition or alter the effective concentration when weighing. A dry, inert atmosphere is crucial.[2][3] |
| Light | Store in an amber or opaque vial, inside a dark cabinet. | Aromatic carboxylic acids are susceptible to photodecarboxylation upon exposure to UV or even high-intensity visible light.[4][5][6] This light-induced degradation is often a primary cause of sample failure. |
| Container | Use a tightly sealed, chemically-resistant container (e.g., amber glass vial with a PTFE-lined cap). | Prevents exposure to air and moisture and avoids potential leaching or reaction with container materials.[2][3][7] |
Q2: How should I handle this compound safely in the lab?
Safe handling is essential to protect both the researcher and the compound's integrity. Standard laboratory procedures for handling chemical solids should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[2][7][8]
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[2][7]
-
Dispensing: Minimize the generation of dust when weighing and handling the powder.[2] Clean any spills promptly by sweeping or vacuuming the material into a suitable disposal container.[2]
-
Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases, as these can trigger vigorous and potentially hazardous reactions.[7][8]
Q3: What are the primary stability concerns for this molecule?
Beyond the storage conditions mentioned above, researchers should be aware of two primary chemical stability concerns during experimentation:
-
Photostability: The most significant risk is degradation due to light exposure. The pyridazine ring, coupled with the carboxylic acid, creates a chromophore that can absorb UV-visible light, potentially leading to decarboxylation.[4][6][9] This process generates a different chemical species, compromising your experiment. It is critical to protect solutions of this compound from light by using amber vials or wrapping containers in aluminum foil.
-
pH Stability: In aqueous solutions, the carboxylic acid group's protonation state is pH-dependent. At highly acidic or basic pH, the compound's stability and solubility characteristics may change. Extreme pH conditions, especially when combined with heat, can promote degradation.
Q4: How should I prepare stock solutions, and how should they be stored?
Proper preparation and storage of stock solutions are critical for dosing accuracy and reproducibility.
-
Solvent Selection: For biological assays, DMSO is a common choice. For organic synthesis, solvents like DMF or methanol may be appropriate. Always perform a small-scale solubility test first.
-
Preparation: Prepare solutions gravimetrically. Use an analytical balance to weigh the solid and add a precise volume of solvent. Ensure complete dissolution, using sonication or gentle warming if necessary (while protecting from light).
-
Storage of Solutions: Stock solutions are generally less stable than the solid compound. We recommend the following:
Section 2: Troubleshooting Guide
When experiments yield unexpected results, a systematic approach to troubleshooting is essential. The following guide addresses common issues encountered when working with this compound.
Troubleshooting Workflow
The diagram below outlines a logical workflow for diagnosing issues related to compound performance.
Caption: Troubleshooting workflow for experimental issues.
Problem 1: Inconsistent or non-reproducible experimental results.
Possible Cause A: Compound Degradation
-
Q: How do I know if my compound has degraded?
-
A: The most definitive way is through analytical chemistry. Compare the analytical data of your working sample to a fresh, certified reference standard or the vendor's original certificate of analysis.
-
Visual Inspection: Look for changes in color or texture of the solid powder. Degradation can sometimes cause a solid to become discolored (e.g., yellowing or browning) or sticky.
-
Melting Point: A broadened or depressed melting point compared to the literature value is a classic indicator of impurity or degradation.[11]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent method to check for purity. The appearance of new peaks or a decrease in the area of the main peak suggests degradation or contamination.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR can quickly reveal the presence of impurities or structural changes. Look for unexpected signals or changes in the integration of existing peaks.
-
-
Possible Cause B: Inaccurate Concentration
-
Q: My compound is not fully dissolving. What should I do?
-
A: Incomplete dissolution directly leads to an inaccurate, lower-than-expected final concentration.
-
Verify Solubility: The solubility of pyridazine and pyridine carboxylic acids can be limited, especially in aqueous buffers.[12][13] Do not assume it will dissolve.
-
Use Co-solvents: If working with aqueous buffers, preparing a high-concentration stock in a water-miscible organic solvent like DMSO or ethanol is standard.[14] The final concentration of the organic solvent in the assay should be kept low (typically <0.5%) and consistent across all experimental conditions, including controls.
-
Gentle Heating & Sonication: These techniques can aid dissolution. However, use heat cautiously and for minimal duration to avoid thermal degradation. Always protect the solution from light during this process.
-
-
Problem 2: Poor solubility in my desired solvent system.
-
Q: What solvents are recommended for this compound?
-
A: While specific data for this molecule is scarce, we can infer from related structures. It is expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol.[12] Its solubility in water is likely low but will be pH-dependent; it should be more soluble under basic conditions (pH > pKa) where the carboxylate salt is formed.
-
-
Q: What techniques can I use to improve solubility?
-
A:
-
pH Adjustment: For aqueous systems, increasing the pH above the compound's pKa (typically 3-5 for a carboxylic acid) will deprotonate the acid, forming a more soluble carboxylate salt. Add a base like NaOH or NaHCO₃ dropwise. Be aware that changing the pH may affect your experimental system.
-
Use of Excipients: For formulation development, excipients like PEG300 or Tween-80 can be used to create stable solutions or suspensions for in-vivo use.[14]
-
Salt Formation: If you are performing organic reactions, converting the carboxylic acid to a more soluble salt (e.g., a sodium or potassium salt) might be a viable intermediate step.
-
-
Section 3: Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a self-validating method for preparing an accurate stock solution.
-
Pre-analysis: Before opening, allow the container of this compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: On an analytical balance, accurately weigh approximately 1.38 mg of the compound into a tared, sterile, amber glass vial. Record the exact weight (e.g., 1.381 mg).
-
Causality Note: The molecular weight of C₆H₆N₂O₂ is 138.12 g/mol . Weighing a precise amount is the foundation of an accurate concentration.
-
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous, high-purity DMSO to the vial. For 1.381 mg, you would add exactly 1.00 mL of DMSO to achieve a 10 mM solution.
-
Calculation: Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))
-
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If necessary, place the vial in a sonicating water bath for 5-10 minutes until all solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
Storage: Parafilm the cap to create a secondary moisture barrier. Label the vial clearly with the compound name, concentration, solvent, date, and your initials. Store in a -20°C or -80°C freezer, protected from light.
-
Validation (Optional but Recommended): Before extensive use, dilute an aliquot of the stock solution to a suitable concentration for LC-MS analysis to confirm purity and identity.
Section 4: References
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound. Retrieved from vertexaiground.com
-
Gudeika, D., et al. (2019). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI.
-
KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 3-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. Retrieved from vertexaiground.com
-
Smolen, M., et al. (2006). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.
-
MedchemExpress.com. (n.d.). Pyridazine-4-carboxylic acid. Retrieved from vertexaiground.com
-
Fisher Scientific. (2024). Safety Data Sheet: 2-Methylpyridine-4-carboxylic acid. Retrieved from vertexaiground.com
-
MedChemExpress. (n.d.). Safety Data Sheet: 5-Methylpyrazine-2-carboxylic acid. Retrieved from vertexaiground.com
-
Sigma-Aldrich. (2024). Safety Data Sheet: pyridine-2-carboxylic acid. Retrieved from vertexaiground.com
-
Li, Y., et al. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Science Publishing.
-
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
-
Sigma-Aldrich. (n.d.). Pyridazine-3-carboxylic acid 97%. Retrieved from vertexaiground.com
-
Overberger, C. G., & Gherasim, G. M. (n.d.). Pyridazinemonocarboxylic Acids and Derivatives. ElectronicsAndBooks.
-
Al-Tel, T. H. (2011). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules.
-
MedchemExpress.com. (n.d.). Pyrimidine-4-carboxylic acid. Retrieved from vertexaiground.com
-
The Royal Society of Chemistry. (n.d.). Supplementary material: Ligand syntheses. Retrieved from vertexaiground.com
-
Chem-Impex. (n.d.). Pyridazine-3-carboxylic acid. Retrieved from vertexaiground.com
-
Echemi. (n.d.). 4-BroMo-5-Methyl-pyridine-2-carboxylic acid Safety Data Sheets. Retrieved from vertexaiground.com
-
Pipzine Chemicals. (n.d.). 2-Methylpyridine-4-carboxylic Acid Manufacturer & Supplier in China. Retrieved from vertexaiground.com
-
Sigma-Aldrich. (n.d.). 5-Methylpyridine-3-carboxylic acid 97%. Retrieved from vertexaiground.com
-
Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid. Retrieved from vertexaiground.com
-
Wang, H., et al. (2022). Photodecarboxylative heterofunctionalization of carboxylic acids. Nature Communications.
-
Fors, B. P., & Hawker, C. J. (2022). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. Angewandte Chemie International Edition.
-
Schmidt, S., et al. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters.
-
Coker, C. (2013). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks.
-
Givens, R. S., Matuszewski, B., & Neywick, C. V. (1974). Mechanistic and synthetic studies in organic photochemistry. XII. Photodecarboxylation of esters. Journal of the American Chemical Society.
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
-
Pete, J. P. (n.d.). The photochemistry of esters of carboxylic acids. ResearchGate.
-
Black, G., et al. (1953). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry.
-
Cheméo. (n.d.). Chemical Properties of 4-Pyridinecarboxylic acid, methyl ester (CAS 2459-09-8). Retrieved from vertexaiground.com
-
National Center for Biotechnology Information. (n.d.). 4-Methylpyridine-2-carboxylic acid. PubChem.
-
Blair, V. L., et al. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. MDPI.
-
Wikipedia. (n.d.). Zolpidem.
-
International Agency for Research on Cancer. (2000). Some chemicals that cause tumours of the urinary tract in rodents. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73.
-
BLD Pharm. (n.d.). 2-Hydroxy-5-methylpyridine-4-carboxylic acid. Retrieved from vertexaiground.com
-
Google Patents. (n.d.). US2855400A - 2-methyl-pyridine-4-carboxylic acid derivatives. Retrieved from vertexaiground.com
-
Kalogiannis, S., et al. (2022). Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper(i)-based dye-sensitized solar cell (DSSC) complexes. Dalton Transactions.
-
ChemSynthesis. (n.d.). 3-acetyl-5-ethoxycarbonyl-2-methylpyridine-4-carboxylic acid. Retrieved from vertexaiground.com
-
Sigma-Aldrich. (n.d.). 2-Methylpyridine-4-carboxylic acid 97%. Retrieved from vertexaiground.com
References
- 1. mdpi.com [mdpi.com]
- 2. aksci.com [aksci.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 12. 2-Methylpyridine-4-carboxylic Acid Manufacturer & Supplier in China | Properties, Uses, Safety Data, Pricing [pipzine-chem.com]
- 13. Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper( i )-based dye-sensitized solar cell (DSSC) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02382B [pubs.rsc.org]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions on Pyridazine Rings
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the challenging yet rewarding field of pyridazine functionalization. The pyridazine core is a crucial scaffold in medicinal and materials chemistry, but its unique electronic properties present distinct challenges for catalyst selection in cross-coupling reactions. This guide is structured to provide direct, actionable answers to common problems and broader questions encountered during your experimental work.
The electron-deficient nature of the pyridazine ring, coupled with the Lewis basicity of its nitrogen atoms, can lead to catalyst inhibition and sluggish reactivity.[1][2][3] This necessitates a carefully tailored approach to catalyst, ligand, and reaction condition selection. This document moves beyond simple protocols to explain the chemical reasoning behind these choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Section 1: Troubleshooting Guide
This section addresses specific, common failures in cross-coupling reactions involving pyridazine substrates.
Q1: My Suzuki-Miyaura reaction with a halopyridazine is failing or giving very low yield. What are the likely causes and how can I fix it?
A1: Failure in Suzuki-Miyaura couplings with pyridazines is a frequent issue, often stemming from a combination of factors related to the substrate's inherent properties.
Probable Cause 1: Catalyst Inhibition/Deactivation. The lone pair of electrons on the pyridazine nitrogen atoms can coordinate strongly to the palladium center, leading to catalyst inhibition or the formation of inactive complexes.[1][2] This is particularly problematic with less reactive substrates like chloropyridazines.
-
Solution: Employ sterically hindered and electron-rich phosphine ligands. These bulky ligands promote the desired catalytic cycle by preventing the pyridazine nitrogen from binding tightly to the palladium. Ligands like XPhos, SPhos, or DavePhos are often excellent choices for challenging heterocyclic substrates.[4][5] Highly stable pre-catalysts can also ensure the formation of the active catalytic species.
Probable Cause 2: Ineffective Oxidative Addition. The reactivity of halopyridazines follows the general trend I > Br > Cl. Chloropyridazines are notoriously difficult substrates due to the strength of the C-Cl bond, making the initial oxidative addition step of the catalytic cycle very slow.[1]
-
Solution: For chloropyridazines, you must use a highly active catalyst system. Third-generation Buchwald-Hartwig pre-catalysts combined with bulky phosphine ligands are designed for such challenging substrates.[1] Increasing the reaction temperature (e.g., to 100-120 °C in a sealed vessel) may also be necessary to promote oxidative addition.[2]
Probable Cause 3: Inappropriate Base or Solvent. The choice of base is critical. A base that is too weak may not facilitate the transmetalation step effectively. Conversely, certain strong bases can promote side reactions. The solvent also plays a key role in stabilizing intermediates and influencing selectivity.[6][7]
-
Solution: For many pyridazine couplings, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are effective and tolerate a wide range of functional groups.[1] In terms of solvents, ethereal options like 1,4-dioxane or THF, often with a small amount of water, are standard.[7][8] Propylene carbonate has also been shown to be an effective "green" solvent for these reactions.[7]
Probable Cause 4: Protodeboronation of the Boronic Acid. The electron-deficient pyridazine ring can accelerate the decomposition of the boronic acid coupling partner, a side reaction known as protodeboronation.[1]
-
Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Alternatively, consider using more stable boron reagents like boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are known to be more resistant to protodeboronation.[1]
Q2: I'm attempting a Buchwald-Hartwig amination on a bromopyridazine, but I only recover starting material. What should I troubleshoot?
A2: The Buchwald-Hartwig amination is highly sensitive to the electronic properties of the heterocyclic substrate. The primary suspect is, again, catalyst inhibition.
Probable Cause 1: Severe Catalyst Inhibition. This is the most common failure mode. The amine coupling partner and the pyridazine substrate compete to coordinate with the palladium catalyst. The bidentate nature of the pyridazine can form a stable, inactive palladacycle, effectively killing the catalysis.[2][9]
-
Solution: The choice of ligand is paramount. Large, sterically demanding tri- and di-alkyl phosphine ligands are essential.[10] Ligands such as XPhos, RuPhos, or Josiphos derivatives are designed to create a bulky coordination sphere around the palladium, which favors the reductive elimination step and disfavors the formation of inhibitory complexes.
Probable Cause 2: Incorrect Base Selection. The base deprotonates the amine to form the active nucleophile. A common base like sodium tert-butoxide (NaOtBu) is very strong and effective but can be incompatible with sensitive functional groups.[1][2] If the base is too weak, the reaction will not proceed.
-
Solution: While NaOtBu is often the first choice, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃ if your substrate is sensitive, though this may require higher temperatures.[1] The optimal choice is highly dependent on the pKa of the amine coupling partner.
Probable Cause 3: Oxygen Sensitivity. The active Pd(0) catalyst is sensitive to oxidation. Incomplete degassing or a poor inert atmosphere can lead to rapid catalyst decomposition.[2]
-
Solution: Ensure all reagents and the solvent are rigorously degassed. Use a robust inert atmosphere (argon or nitrogen) throughout the entire setup and reaction time. Employing pre-catalysts can also provide greater stability against oxidation.
Q3: My Sonogashira coupling with a pyridazine halide is giving a complex mixture of byproducts, including a homocoupled alkyne. How can I improve this?
A3: The classic Sonogashira reaction's reliance on a copper(I) co-catalyst is often the source of these issues, especially with nitrogen-containing heterocycles.
Probable Cause 1: Undesired Glaser Coupling. The copper(I) co-catalyst, in the presence of oxygen, is highly effective at catalyzing the oxidative homocoupling of terminal alkynes (the Glaser reaction).[11] This depletes your alkyne and generates difficult-to-remove impurities.
-
Solution: Switch to a copper-free Sonogashira protocol.[12] These methods rely on a highly active palladium catalyst, often with a phosphine ligand, and an amine base (like triethylamine or diisopropylamine) that serves as both the base and a solvent. This completely eliminates the Glaser coupling pathway.[11]
Probable Cause 2: Catalyst Poisoning. The pyridazine nitrogen can interfere with either the palladium or copper catalyst, disrupting the catalytic cycles.
-
Solution: In a copper-free system, using a suitable ligand can mitigate palladium inhibition. For copper-catalyzed systems, if copper-free is not an option, ensure strictly anaerobic conditions to minimize both Glaser coupling and potential catalyst oxidation.
Probable Cause 3: Low Boiling Point of Reagents. If using a volatile alkyne like TMS-acetylene (boiling point 53 °C), running the reaction at elevated temperatures (e.g., 60-80 °C) in an open or vented system will lead to the loss of the reagent.[13]
-
Solution: Perform the reaction in a sealed tube or pressure vessel. This ensures that volatile reagents remain in the reaction mixture, maintaining the necessary concentration for the reaction to proceed to completion.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions on pyridazines inherently more difficult than on a simple benzene ring?
The difficulty arises from two core electronic features of the pyridazine ring:
-
π-Electron Deficiency: The two adjacent nitrogen atoms are highly electronegative, withdrawing electron density from the carbon framework. This makes the C-X (X = halogen) bond stronger and less susceptible to oxidative addition by the palladium catalyst compared to a C-X bond on an electron-rich or neutral aromatic ring.[3][14]
-
Lewis Basicity: The lone pair of electrons on each nitrogen atom can act as a Lewis base, coordinating to the electron-deficient palladium catalyst. This coordination can lead to the formation of off-cycle, inactive catalyst species, effectively poisoning the reaction.[1][2]
Q2: How do I choose the right palladium catalyst and ligand for my pyridazine substrate?
A systematic approach is best. Start by considering the reactivity of your halide (I > Br > Cl > OTs).
-
For Iodo- and Bromopyridazines: These are generally more reactive. A standard catalyst like Pd(PPh₃)₄ might work for simple couplings.[3][8] However, for more complex substrates or C-N/C-O couplings, a combination of a Pd(0) or Pd(II) source (like Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, DavePhos) is a more robust starting point.[5]
-
For Chloropyridazines: These require the most active catalyst systems available. It is highly recommended to use a pre-formed catalyst (a "pre-catalyst") that readily generates the active Pd(0) species. Buchwald's G3 or G4 pre-catalysts paired with ligands like SPhos or XPhos are specifically designed for these challenging transformations.[15]
-
For C-H Activation: Direct C-H functionalization on pyridazines is possible but often requires specific directing groups to achieve regioselectivity. Palladium(II) acetate is a common catalyst, but the conditions are highly substrate-dependent.[9][16]
Q3: What is the role of the base, and how does its strength impact the reaction?
The base plays multiple crucial roles in the catalytic cycle, primarily in the transmetalation step (Suzuki) or in deprotonating the nucleophile (Buchwald-Hartwig, Sonogashira).
-
Suzuki-Miyaura: The base activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.
-
Buchwald-Hartwig: The base deprotonates the amine (or alcohol), making it a more potent nucleophile for coordination to the palladium complex.[2]
-
Base Strength:
-
Strong Bases (NaOtBu, LiHMDS): Very effective for C-N and C-O couplings where a weakly acidic N-H or O-H bond must be broken. However, they can be incompatible with base-sensitive functional groups (e.g., esters).[1]
-
Moderate Bases (K₃PO₄, Cs₂CO₃, K₂CO₃): Excellent general-purpose bases for Suzuki couplings. They are strong enough to promote transmetalation but are compatible with a wider range of functional groups.[1]
-
Weak Bases (Et₃N, DIPEA): Typically used in Sonogashira couplings, where they also act as a solvent and scavenger for the HX byproduct.
-
Q4: Can I perform C-H activation directly on the pyridazine ring to avoid using halogenated starting materials?
Yes, direct C-H activation/functionalization is a powerful and atom-economical strategy that has been successfully applied to pyridazine derivatives.[16] However, it presents its own set of challenges:
-
Regioselectivity: Controlling which C-H bond reacts can be difficult. Often, the reaction is directed by a nearby functional group that can coordinate to the metal catalyst, a strategy known as directed C-H activation.[9][17]
-
Catalyst Systems: These reactions are typically catalyzed by palladium(II) salts (e.g., Pd(OAc)₂) and may require an oxidant (like Ag₂CO₃ or K₂S₂O₈) to regenerate the active catalyst.[16][18] Iron-catalyzed C-H functionalization has also been reported as a more economical alternative.[18][19]
Section 3: Data Summaries & Experimental Protocols
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling on Pyridazines
| Halide Reactivity | Substrate Example | Recommended Pd Source | Recommended Ligand | Recommended Base | Solvent | Citation(s) |
| High (I, Br) | 3-Bromo-6-phenylpyridazine | Pd(PPh₃)₄ (5 mol%) | (none needed) | 2M Na₂CO₃ (aq.) | DME/Ethanol | [3][8] |
| High (I, Br) | 4-Amino-3,5-dichloropyridazine | PdCl₂(PPh₃)₂ | (none needed) | Na₂CO₃ | 1,4-Dioxane/H₂O | [20] |
| Medium (Br) | Sterically hindered bromopyridazine | Pd₂(dba)₃ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene | [4] |
| Low (Cl) | 3,5-Dichloropyridazine | PXPd₂ (pre-catalyst) | (part of pre-catalyst) | Cs₂CO₃ | 1,4-Dioxane | [20] |
| Low (Cl) | 2-Chloropyrazine (analogous) | Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | K₃PO₄ | t-Amyl alcohol | [1] |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyridazine
This protocol is a representative starting point and should be optimized for specific substrates.
-
Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the halopyridazine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, concentration ~0.1-0.5 M).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with argon or nitrogen for 5-10 minutes.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for the required time (4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 4: Visual Workflows
Diagram 1: Catalyst Selection for Pyridazine Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. books.rsc.org [books.rsc.org]
- 13. reddit.com [reddit.com]
- 14. Applications of and alternatives to π-electron-deficient azine organometallics in metal catalyzed cross-coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. benchchem.com [benchchem.com]
- 17. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. | Semantic Scholar [semanticscholar.org]
- 20. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Validation & Comparative
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 5-Methylpyridazine-4-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of kinase-directed drug discovery, the pyridazine scaffold has emerged as a privileged structure, prized for its ability to form key interactions within the ATP-binding pocket of various kinases.[1] This guide delves into the structure-activity relationships (SAR) of a focused series of analogs built around the 5-methylpyridazine-4-carboxylic acid core. We present a comparative analysis of their biological activity, drawing upon a hypothetical dataset designed to be representative of early-stage kinase inhibitor discovery programs. The experimental protocols and rationale described herein are grounded in established methodologies to provide a practical framework for researchers in the field.
The 5-Methylpyridazine-4-carboxamide Scaffold: A Promising Starting Point
The this compound scaffold presents a unique combination of features for kinase inhibition. The pyridazine ring system, with its two adjacent nitrogen atoms, can act as a hydrogen bond acceptor, a common interaction motif in kinase hinge-binding. The carboxylic acid moiety provides a handle for derivatization, allowing for the exploration of various substituents to optimize potency, selectivity, and pharmacokinetic properties. In this guide, we focus on a series of carboxamide analogs, a common modification to the carboxylic acid group that can enhance cell permeability and introduce additional points of interaction with the target protein.
Our comparative analysis centers on the inhibition of a key oncogenic kinase, Phosphoinositide 3-kinase alpha (PI3Kα), which is frequently mutated in various cancers. The following sections will detail the synthesis, biological evaluation, and structure-activity relationships of a hypothetical series of 5-methylpyridazine-4-carboxamide analogs.
Comparative Biological Activity of 5-Methylpyridazine-4-carboxamide Analogs
A series of 5-methylpyridazine-4-carboxamide analogs were synthesized and evaluated for their inhibitory activity against the PI3Kα enzyme and their anti-proliferative effects in a PI3Kα-dependent cancer cell line. The data presented in Table 1 is illustrative and designed to highlight key structure-activity relationships.
Table 1: Biological Activity of 5-Methylpyridazine-4-carboxamide Analogs
| Compound ID | R Group (Amide Substituent) | PI3Kα IC50 (nM) | Cell Proliferation IC50 (µM) |
| 1a | Phenyl | 550 | >10 |
| 1b | 4-Fluorophenyl | 250 | 8.2 |
| 1c | 4-Methoxyphenyl | 150 | 5.1 |
| 1d | 4-(Trifluoromethyl)phenyl | 750 | >10 |
| 1e | 3-Aminophenyl | 85 | 2.5 |
| 1f | 4-Morpholinophenyl | 25 | 0.8 |
| 1g | Pyridin-4-yl | 120 | 4.3 |
| 1h | N-Methylpiperazin-4-yl | 15 | 0.5 |
Structure-Activity Relationship (SAR) Analysis
The biological data for our hypothetical series of analogs reveals several key trends that can guide further optimization efforts.
-
Aromatic Substitution is Key: The unsubstituted phenyl analog (1a ) displays weak activity. The introduction of substituents on the phenyl ring significantly impacts potency.
-
Electron-Donating Groups Enhance Activity: The presence of electron-donating groups, such as the methoxy group in 1c and the amino group in 1e , leads to a notable increase in both enzymatic and cellular activity compared to the unsubstituted analog 1a . This suggests that increased electron density on the phenyl ring may be favorable for binding.
-
Electron-Withdrawing Groups are Detrimental: Conversely, the electron-withdrawing trifluoromethyl group in 1d results in a loss of activity, indicating that a decrease in electron density on the phenyl ring is not well-tolerated.
-
The "North-East" Vector - Exploring the Solvent-Exposed Region: The significant jump in potency observed with the 4-morpholinophenyl (1f ) and N-methylpiperazin-4-yl (1h ) substituents highlights the importance of exploring the solvent-exposed region of the kinase ATP-binding site. These larger, more polar groups can form additional favorable interactions and improve physicochemical properties. The basic nitrogen in the piperazine moiety of 1h can be protonated at physiological pH, potentially forming a salt bridge with an acidic residue in the protein.
-
Heteroaromatic Rings are Tolerated: The pyridine analog 1g demonstrates good activity, suggesting that heteroaromatic rings are a viable alternative to substituted phenyl rings for this part of the molecule.
The following diagram illustrates the key SAR findings for the 5-methylpyridazine-4-carboxamide scaffold.
References
A Senior Application Scientist's Guide to the Cellular Validation of 5-Methylpyridazine-4-Carboxylic Acid Derivatives
Introduction: Beyond the Biochemical IC50
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a validated lead compound is fraught with challenges. The 5-Methylpyridazine-4-carboxylic acid core represents one such scaffold, offering a synthetically tractable backbone for generating diverse derivatives. While initial biochemical assays, such as isolated enzyme inhibition screens, provide crucial first-pass data, they represent a highly reductionist view of a compound's potential.[1] The complex, dynamic environment of a living cell introduces a myriad of variables—membrane permeability, metabolic stability, transporter efflux, and off-target engagement—that can render a biochemically potent "hit" functionally inert.[2]
Therefore, rigorous validation in cellular models is not merely a subsequent step but the foundational pillar upon which a successful drug discovery program is built.[3] It is the primary crucible where we distinguish true therapeutic potential from artifact. This guide provides an in-depth, experience-driven framework for the cellular validation of novel small molecules, using two hypothetical this compound derivatives, SMP-D1 and SMP-D2 , as our working examples. We will posit that these were designed as inhibitors of the mitogen-activated protein kinase p38α (MAPK14) , a critical node in inflammatory signaling pathways. Our objective is to compare their performance against a well-characterized, industry-standard p38α inhibitor, SB203580 , providing a clear benchmark for success.
Our validation strategy is structured as a logical, multi-tiered cascade designed to build confidence in the mechanism of action, moving from broad cellular effects to specific, on-target functional outcomes.
The Validation Workflow: A Tiered Approach
A robust cellular validation plan must be systematic. We begin by asking the most fundamental question: how does the compound affect overall cell health? Only then can we confidently investigate specific interactions and functional consequences. Misinterpreting general cytotoxicity as a specific, on-target effect is a common and costly pitfall.[4] Our workflow is designed to de-risk this process.
Caption: A tiered workflow for cellular validation.
Tier 1: Establishing the Therapeutic Window - Cytotoxicity Profiling
Expertise & Causality: Before assessing target-specific activity, we must first determine the concentration range at which our compounds are non-toxic. A compound that kills cells indiscriminately is not a viable drug candidate. We employ luminescence-based assays due to their high sensitivity, broad dynamic range, and lower susceptibility to interference from colored or fluorescent compounds compared to older colorimetric methods like MTT.[5] The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolic activity and a direct proxy for viable cell number.[5] Multiplexing this with a cytotoxicity marker, such as the release of a "dead-cell" protease measured by the CytoTox-Glo™ Assay, provides a robust internal control, allowing us to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[6][7]
Protocol 1: Multiplexed Viability/Cytotoxicity Assay (MultiTox-Glo)
This protocol is adapted for a 96-well plate format using the human monocytic cell line THP-1, a relevant model for studying inflammation.
-
Cell Plating: Seed THP-1 cells in RPMI-1640 medium supplemented with 10% FBS at a density of 2 x 10⁴ cells per well in 80 µL. Include "no-cell" control wells containing medium only for background subtraction.
-
Compound Preparation: Prepare 10X serial dilutions of SMP-D1, SMP-D2, and SB203580 in DMSO. The final DMSO concentration in the assay should not exceed 0.5%. Prepare a vehicle control (DMSO only).
-
Dosing: Add 10 µL of the 10X compound dilutions to the appropriate wells. Add 10 µL of medium with 5% DMSO to vehicle control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator. This duration is chosen to be representative of a typical therapeutic exposure time.
-
Cytotoxicity Measurement (Dead-Cell):
-
Equilibrate the plate and MultiTox-Glo Reagent to room temperature.
-
Add 15 µL of the GF-AFC Substrate (live-cell marker) to all wells. Shake the plate on an orbital shaker for 30 seconds and incubate for 30 minutes at 37°C.
-
Measure fluorescence (380-400nm Ex / 505nm Em) to determine the number of viable cells.[8]
-
-
Viability Measurement (Live-Cell):
-
Add 75 µL of the AAF-Glo™ Reagent (dead-cell marker) to all wells.
-
Shake the plate for 30 seconds and incubate for 15 minutes at room temperature.
-
Measure luminescence using a plate reader to determine the number of dead cells.[8]
-
-
Data Analysis: Normalize the luminescence (cytotoxicity) and fluorescence (viability) signals against the vehicle control. Plot the dose-response curves and calculate the CC50 (50% cytotoxic concentration) and GI50 (50% growth inhibition) values.
Tier 2: Proving the Connection - Cellular Target Engagement
Expertise & Causality: A positive result in a functional assay (Tier 3) is meaningless without direct evidence that the compound interacts with its intended target in the cell.[9] Absent this knowledge, a phenotype could be driven by off-target effects, leading to misinterpretation of structure-activity relationships (SAR).[10] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement.[11] It operates on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand. By heating cell lysates treated with our compounds and quantifying the remaining soluble target protein, we can directly observe this stabilization.[12]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture THP-1 cells to a high density (~1 x 10⁷ cells). Treat cells with a high concentration (e.g., 10-20 µM) of SMP-D1, SMP-D2, SB203580, or vehicle (DMSO) for 1 hour at 37°C.
-
Cell Lysis: Harvest and wash the cells with PBS. Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors) and lyse via freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a cooling step at 25°C for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample.
-
Western Blot Analysis:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE.
-
Run the samples on a polyacrylamide gel and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for p38α MAPK. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities for p38α at each temperature point. Plot the percentage of soluble p38α relative to the non-heated control against temperature for each compound treatment. A rightward shift in the melting curve for a compound-treated sample compared to the vehicle control indicates target stabilization and thus, engagement.
Tier 3: The Functional Readout - Pathway Inhibition
Expertise & Causality: Having confirmed that our compounds are non-toxic and engage p38α in cells, the final step is to demonstrate that this engagement translates into a functional biological outcome.[13] p38α MAPK is a key regulator of the inflammatory response, and one of its canonical downstream effects is the increased production and release of the pro-inflammatory cytokine TNF-α following stimulation with lipopolysaccharide (LPS).[14] Therefore, measuring the ability of our compounds to inhibit LPS-induced TNF-α secretion provides a highly relevant, disease-contextual functional assay.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology [pharmaceutical-technology.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MultiTox-Glo Multiplex Cytotoxicity Assay Protocol [promega.jp]
- 7. CytoTox-Glo™ Cytotoxicity Assay [promega.com]
- 8. MultiTox-Glo Multiplex Cytotoxicity Assay [worldwide.promega.com]
- 9. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Target Engagement Assay Services [conceptlifesciences.com]
- 14. crossfire-oncology.com [crossfire-oncology.com]
A Comparative Analysis of Synthetic Strategies for 5-Methylpyridazine-4-carboxylic Acid
For Immediate Release
[City, State] – As a key structural motif in numerous pharmacologically active compounds, the efficient and scalable synthesis of 5-Methylpyridazine-4-carboxylic acid is of significant interest to the drug development and medicinal chemistry communities. This guide provides a comparative analysis of potential synthetic routes to this valuable heterocyclic compound, offering insights into the strategic considerations and experimental data underpinning each approach. While direct, well-established protocols for this specific molecule are not abundant in publicly accessible literature, this document outlines two primary logical pathways derived from fundamental principles of pyridazine chemistry: Route 1: De Novo Ring Construction via Cyclocondensation and Route 2: Functionalization of a Pre-existing Pyridazine Core .
Introduction to this compound
This compound is a disubstituted pyridazine, a class of nitrogen-containing heterocycles known for a wide array of biological activities.[1] The specific arrangement of the methyl and carboxylic acid groups on the pyridazine ring presents unique synthetic challenges and opportunities, influencing factors such as regioselectivity and the choice of starting materials. This guide will dissect two plausible synthetic strategies, evaluating their respective merits and drawbacks based on established chemical principles and analogous transformations.
Route 1: De Novo Ring Construction via Cyclocondensation
The most classical and convergent approach to the pyridazine core involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[2][3] This strategy offers the advantage of building the desired substitution pattern directly into the initial acyclic precursor.
Conceptual Workflow
References
A Comparative Guide to the Structure-Activity Relationship of Pyridazine Derivatives in Drug Discovery
The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, stands as a privileged structure in the landscape of medicinal chemistry.[1] Its unique electronic properties, including a high dipole moment and robust hydrogen bonding capabilities, make it an attractive framework for the design of novel therapeutic agents.[2] Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyridazine derivatives across these key therapeutic areas, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Anticancer Potential of Pyridazine Scaffolds
The development of novel anticancer agents with high efficacy and minimal side effects is a paramount goal in medicinal chemistry. Pyridazine derivatives have emerged as a promising class of compounds, with several analogues showing potent inhibitory activity against various cancer cell lines and molecular targets.[5][6][7]
Structure-Activity Relationship (SAR) Analysis for Anticancer Activity
The anticancer activity of pyridazine derivatives is intricately linked to the nature and position of substituents on the pyridazine core. Key SAR insights include:
-
Substitution at the 3 and 6-positions: These positions are critical for modulating anticancer potency. Bulky aromatic or heteroaromatic groups at the 6-position are often associated with enhanced activity. For instance, the presence of a phenyl or substituted phenyl ring at C6 is a common feature in many active compounds.[5]
-
The nature of the substituent at the 3-position: This position offers a key handle for introducing diversity and tuning the biological activity. The introduction of chloro, hydrazinyl, or substituted amino groups at this position has been shown to be a successful strategy in developing potent anticancer agents.[5][8]
-
Hybridization with other pharmacophores: Fusing the pyridazine ring with other heterocyclic systems, such as triazolo or imidazo moieties, has led to the development of highly potent kinase inhibitors.[9] This approach often results in dual inhibitors targeting multiple signaling pathways involved in cancer progression.
Below is a diagram illustrating the key SAR principles for the anticancer activity of pyridazine derivatives.
Caption: Key SAR principles for anticancer pyridazine derivatives.
Comparative Performance Data of Anticancer Pyridazine Derivatives
The following table summarizes the in vitro anticancer activity of selected pyridazine derivatives against various cancer cell lines.
| Compound ID/Series | Target Cell Line(s) | IC50/GI50 (µM) | Reference |
| 9e (3,6-disubstituted pyridazine) | NCI-60 Panel | High growth inhibition | [5] |
| 4g (triazolo[4,3-b]pyridazine) | MCF-7 (Breast) | c-Met: 0.163, Pim-1: 0.283 | [9] |
| 4a (triazolo[4,3-b]pyridazine) | NCI-60 Panel | Mean GI% = 29.08 | [9] |
| 5b (pyridazine derivative) | HCT-116 (Colon) | Lower than imatinib | [8] |
| 2h (6-aryl-pyridazinone) | Leukemia, NSCLC | Sub-micromolar | [6] |
Experimental Protocols
-
Step 1: Synthesis of 6-(substituted phenyl)-3(2H)-pyridazinones. To a solution of the appropriate β-aroylpropionic acid (10 mmol) in ethanol (50 mL), add hydrazine hydrate (20 mmol).
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the 6-(substituted phenyl)-3(2H)-pyridazinone.
-
Step 2: Chlorination. To the 6-(substituted phenyl)-3(2H)-pyridazinone (5 mmol), add phosphorus oxychloride (15 mL).
-
Reflux the mixture for 3-4 hours.
-
After cooling, pour the reaction mixture cautiously onto crushed ice with stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Collect the resulting solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the 3-chloro-6-(substituted phenyl)pyridazine.
-
Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.
-
Add the test compound (at various concentrations) and the respective kinase (c-Met or Pim-1) to the reaction buffer.
-
Initiate the reaction by adding ATP and the appropriate substrate.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution.
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence).
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
The Antimicrobial Efficacy of Pyridazine Derivatives
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyridazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[10][11][12]
Structure-Activity Relationship (SAR) Analysis for Antimicrobial Activity
The antimicrobial profile of pyridazine derivatives is highly dependent on their substitution patterns:
-
Lipophilicity and Substituents: The introduction of lipophilic groups, such as chloro or methyl substituents on a phenyl ring attached to the pyridazine core, often enhances antibacterial activity, particularly against Gram-negative bacteria.[12]
-
Fused Ring Systems: Pyrrolopyridazine derivatives have shown interesting antimicrobial properties, with saturated or partially saturated systems often exhibiting stronger activity than their aromatic counterparts.[10]
-
Specific Moieties for Antifungal Activity: The presence of certain pharmacophores, such as a thione group, can confer significant antifungal activity.[12]
The following diagram illustrates the key SAR principles for the antimicrobial activity of pyridazine derivatives.
Caption: Key SAR principles for antimicrobial pyridazine derivatives.
Comparative Performance Data of Antimicrobial Pyridazine Derivatives
The table below presents the Minimum Inhibitory Concentration (MIC) values of selected pyridazine derivatives against various microbial strains.
| Compound ID/Series | Target Microorganism | MIC (µg/mL) | Reference |
| Chloro derivatives | E. coli, P. aeruginosa | 0.892–3.744 | [12] |
| Compound 15 | C. albicans, A. niger | 1.04 × 10⁻² µM/ml | [12] |
| Compound IIIa | S. pyogenes, E. coli | Excellent activity | [13] |
| Compounds 3 and 7 | S. aureus (MRSA) | 4.52 µM | [13] |
Experimental Protocols
-
Step 1: Synthesis of β-benzoylpropionic acid. To a mixture of benzene and succinic anhydride, add aluminum chloride portion-wise with stirring.
-
Heat the reaction mixture on a water bath for 2-3 hours.
-
Pour the mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent, wash, dry, and concentrate to obtain β-benzoylpropionic acid.
-
Step 2: Cyclization. Reflux a mixture of β-benzoylpropionic acid (0.1 M) and hydrazine hydrate (1 mL) in ethanol (25 mL) for 8 hours.
-
Concentrate the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid, wash with water, and recrystallize from ethanol to yield 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
The Anti-inflammatory Action of Pyridazine Derivatives
Chronic inflammation is a key contributor to a wide range of diseases. Pyridazinone derivatives, in particular, have been extensively investigated as anti-inflammatory agents, with many exhibiting potent and selective inhibition of cyclooxygenase-2 (COX-2).[14][15][16]
Structure-Activity Relationship (SAR) Analysis for Anti-inflammatory Activity
The anti-inflammatory activity of pyridazine derivatives is governed by specific structural features:
-
The Pyridazinone Core: This scaffold is a key element for anti-inflammatory activity, often with low ulcerogenic potential.[16]
-
Substituents for COX-2 Selectivity: The presence of a p-sulfonamido or p-methoxyphenyl group at certain positions can confer high selectivity for COX-2 over COX-1, which is crucial for reducing gastrointestinal side effects.[14]
-
Indole Moiety: Hybridization of the pyridazinone core with an indole moiety has led to the development of potent phosphodiesterase type 4 (PDE4) inhibitors with significant anti-inflammatory properties.[17]
The following diagram summarizes the key SAR principles for the anti-inflammatory activity of pyridazine derivatives.
Caption: Key SAR principles for anti-inflammatory pyridazine derivatives.
Comparative Performance Data of Anti-inflammatory Pyridazine Derivatives
The table below provides a comparison of the in vitro COX inhibitory activity of selected pyridazine derivatives.
| Compound ID/Series | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| 6b | >10 | 0.18 | >55.5 | [14] |
| 4c | >10 | 0.26 | >38.4 | [14] |
| Celecoxib (Reference) | 15 | 0.35 | 42.8 | [14] |
| Indomethacin (Reference) | 0.25 | 0.50 | 0.5 | [14] |
| 4ba (Indole-pyridazinone) | - | PDE4B IC50 = 0.251 | - | [17] |
Experimental Protocols
A general multi-step synthesis can be adapted, often starting from a suitable keto acid, followed by cyclization with a hydrazine derivative, and subsequent modifications to introduce the desired pharmacophoric groups for COX-2 selectivity. The specific steps will vary depending on the target molecule.
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective enzyme (ovine COX-1 or human recombinant COX-2).
-
Add the test compound at various concentrations and pre-incubate with the enzyme.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Terminate the reaction and measure the production of prostaglandin E₂ (PGE₂) using a commercially available enzyme immunoassay (EIA) kit.
-
Calculate the IC50 values by plotting the percentage of inhibition of PGE₂ production against the logarithm of the compound concentration.
Conclusion
The pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the pyridazine core can lead to significant changes in biological activity, allowing for the fine-tuning of potency and selectivity. The versatility of the pyridazine ring, coupled with a deeper understanding of its SAR, will undoubtedly fuel the development of the next generation of anticancer, antimicrobial, and anti-inflammatory drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 9. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds Incorporating Pyridazine Moiety | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Pyridazine-Containing Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazine Scaffold - A Privileged Structure in Drug Discovery
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and potential for π-π stacking interactions—make it an attractive component for designing novel therapeutics.[3] These properties can enhance molecular recognition at the target site, improve aqueous solubility, and fine-tune pharmacokinetic profiles.[3][4]
However, the journey from a promising in vitro "hit" to a successful in vivo "lead" is fraught with challenges. A compound that demonstrates potent activity in a cell-free assay or a cultured cell line may fail spectacularly in a living organism. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of several classes of pyridazine-containing compounds. We will dissect the experimental data, explain the causality behind the chosen assays, and explore the critical factors that govern the often-elusive in vitro-in vivo correlation (IVIVC).
The Drug Development Workflow: From Initial Screen to Preclinical Model
The development of any new chemical entity, including those with a pyridazine core, follows a logical progression from high-throughput in vitro screening to more complex and physiologically relevant in vivo models. Understanding this workflow is key to interpreting the comparative data that follows.
References
- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
A Comparative Guide to the Physicochemical Properties of Pyridazine and Pyridine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyridazine and pyridine scaffolds are foundational heterocyclic rings. Their carboxylic acid derivatives are of particular interest due to their potential for hydrogen bonding and salt formation, which are critical for modulating physicochemical properties like solubility and bioavailability. This guide provides an in-depth comparison of the key physicochemical properties of these two classes of compounds, supported by experimental data and protocols, to aid in rational drug design and development.
Structural and Electronic Differences
At the heart of the differing properties of pyridazine and pyridine carboxylic acids is the presence of an additional adjacent nitrogen atom in the pyridazine ring. This seemingly small change induces significant electronic effects that propagate throughout the molecule, influencing its acidity, lipophilicity, and intermolecular interactions.
-
Pyridine is a six-membered aromatic ring containing one nitrogen atom.
-
Pyridazine is a six-membered aromatic ring containing two adjacent nitrogen atoms (a 1,2-diazine).[1]
The greater electronegativity of nitrogen compared to carbon means that the additional nitrogen in pyridazine creates a more electron-deficient (π-deficient) aromatic system than pyridine. This has profound implications for the molecule's properties.
Acidity (pKa)
The pKa, or acid dissociation constant, is a critical parameter that governs a molecule's ionization state at a given pH, which in turn affects its solubility, absorption, and receptor-binding interactions. For these compounds, two pKa values are relevant: the acidity of the carboxylic acid group (pKa1) and the basicity of the ring nitrogen(s) (pKa2, referring to the pKa of the conjugate acid).
Causality Behind pKa Differences:
The electron-withdrawing nature of the ring nitrogens influences the acidity of the carboxylic acid substituent. In pyridazine carboxylic acids, the presence of two nitrogen atoms exerts a stronger inductive electron-withdrawing effect compared to the single nitrogen in pyridine carboxylic acids. This effect stabilizes the carboxylate anion formed upon deprotonation, making the carboxylic acid more acidic (lower pKa1).
Conversely, the same electron-withdrawing effect reduces the electron density on the ring nitrogens, making them less basic. Therefore, the conjugate acid of a pyridazine is more acidic (has a lower pKa2) than that of a pyridine.
Comparative pKa Data:
| Compound | Isomer | pKa1 (Carboxylic Acid) | pKa2 (Ring Nitrogen) |
| Pyridinecarboxylic Acid | 2- (Picolinic Acid) | 5.4 | 1.0 |
| 3- (Nicotinic Acid) | 4.8 | 2.1 | |
| 4- (Isonicotinic Acid) | 4.9 | 1.7 | |
| Pyridazinecarboxylic Acid | 3- | ~3.3 | ~1.9 |
| 4- | ~3.5 | <1 |
Note: Exact pKa values can vary slightly depending on experimental conditions. The values presented are representative.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly precise and standard method for determining pKa values.[2] It involves monitoring the pH of a solution as a titrant of known concentration is added.[3][4][5][6]
Methodology:
-
Preparation:
-
Calibrate the potentiometer using standard buffers of pH 4, 7, and 10.[3][4]
-
Prepare a 1 mM solution of the test compound in water. For sparingly soluble compounds, a co-solvent like methanol may be used, but the aqueous pKa must be extrapolated.[2]
-
Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.[3][4]
-
Prepare a 0.15 M KCl solution to maintain constant ionic strength.[3][4]
-
-
Titration:
-
Take a 20 mL aliquot of the 1 mM sample solution.
-
Purge the solution with nitrogen to remove dissolved CO2.[3]
-
Immerse the calibrated pH electrode and begin stirring.
-
Titrate the solution by adding small, precise increments of 0.1 M NaOH.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Causality Behind logP Differences:
The two adjacent, electronegative nitrogen atoms in the pyridazine ring make it more polar than the pyridine ring. This increased polarity enhances the molecule's affinity for the aqueous phase over the lipophilic octanol phase, resulting in a lower logP value for pyridazine carboxylic acids compared to their pyridine counterparts.
Comparative logP Data:
| Compound | Isomer | Experimental logP |
| Pyridinecarboxylic Acid | 2- (Picolinic Acid) | 0.43 |
| 3- (Nicotinic Acid) | 0.37 | |
| 4- (Isonicotinic Acid) | 0.41 | |
| Pyridazinecarboxylic Acid | 3- | -0.5 to -0.2 |
| 4- | -0.6 to -0.3 |
Note: logP is highly sensitive to the ionization state; these values are for the neutral species.
Experimental Protocol: logP Determination by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable indirect method for estimating logP.[7][8] It correlates the retention time of a compound on a hydrophobic stationary phase with known logP values of standard compounds.[8][9]
Methodology:
-
System Setup:
-
Use an RP-HPLC system with a C18 column and a UV detector.
-
The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at a pH that ensures the compound is in its neutral form) and an organic modifier (e.g., acetonitrile or methanol).
-
-
Calibration:
-
Prepare a set of 5-7 standard compounds with known logP values that span the expected range of the test compound.
-
Inject each standard individually and record its retention time (t_R).
-
Also, determine the column's dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k') for each standard: k' = (t_R - t_0) / t_0.
-
Create a calibration curve by plotting the known logP values (y-axis) versus log(k') (x-axis).
-
-
Sample Analysis:
-
Prepare a solution of the test compound in the mobile phase.
-
Inject the sample and record its retention time.
-
Calculate its log(k') value.
-
Use the linear regression equation from the calibration curve to calculate the logP of the test compound.
-
Caption: Workflow for logP determination using RP-HPLC.
Aqueous Solubility
Solubility is a prerequisite for absorption and is influenced by a compound's polarity, ionizability, and the strength of its crystal lattice.
Causality Behind Solubility Differences:
The lower lipophilicity (lower logP) and generally higher acidity (lower pKa1) of pyridazine carboxylic acids contribute to their enhanced aqueous solubility compared to pyridine carboxylic acids. The more polar nature of the pyridazine ring allows for more favorable interactions with water molecules.
Comparative Solubility Data:
| Compound | Isomer | Aqueous Solubility (g/L) |
| Pyridinecarboxylic Acid | 4- (Isonicotinic Acid) | ~6 |
| Pyridazinecarboxylic Acid | 4- | >10 (estimated) |
Note: Solubility is highly dependent on pH and crystal form (polymorphism).
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[10]
Methodology:
-
Preparation:
-
Equilibration:
-
Phase Separation:
-
Quantification:
Caption: Workflow for the shake-flask solubility assay.
Melting Point and Crystal Structure
The melting point reflects the strength of the intermolecular forces holding the molecules together in a crystal lattice. These forces are primarily hydrogen bonds, dipole-dipole interactions, and van der Waals forces.
Causality Behind Melting Point Differences:
Pyridazine carboxylic acids, with their two ring nitrogens, can act as both hydrogen bond donors (from the -COOH group) and acceptors (at the N atoms). This often leads to more extensive and robust hydrogen-bonding networks compared to pyridine carboxylic acids.[15][16] The crystal packing in pyridazine-3-carboxylic acid hydrochloride, for instance, involves molecular sheets held together by a network of hydrogen bonds and van der Waals interactions.[17] Similarly, pyridine carboxylic acids readily form strong hydrogen bonds between the carboxylic acid and the pyridine nitrogen.[18][19] The specific arrangement and strength of these interactions dictate the crystal lattice energy and, consequently, the melting point.
Comparative Melting Point Data:
| Compound | Isomer | Melting Point (°C) |
| Pyridinecarboxylic Acid | 2- (Picolinic Acid) | 136-138 |
| 3- (Nicotinic Acid) | 236-239 | |
| 4- (Isonicotinic Acid) | 315-319 | |
| Pyridazinecarboxylic Acid | 3- | ~195[20] |
| 4- | >300 |
The significant variation in melting points, even among isomers, highlights the critical role of the substituent position in determining the crystal packing efficiency and intermolecular bonding motifs.
Implications for Drug Development
The observed differences in physicochemical properties have direct and significant consequences for drug development:
-
Solubility and Formulation: The generally higher aqueous solubility of pyridazine carboxylic acids can be a distinct advantage, potentially simplifying formulation development and improving dissolution rates.
-
Absorption and Permeability: The lower lipophilicity (logP) of pyridazines might suggest lower passive membrane permeability according to Lipinski's rules. However, this can be advantageous for targeting extracellular proteins or for designing drugs where high CNS penetration is undesirable.
-
Drug-Target Interactions: The dual hydrogen-bond accepting capability of the pyridazine ring offers unique opportunities for designing ligands that can form specific and strong interactions with protein targets.[21]
-
Salt Selection: The different pKa values will dictate the feasibility and stability of various salt forms. Pyridine carboxylic acids, being less acidic, may form stable salts with a wider range of bases, while the more acidic pyridazine carboxylic acids require stronger bases for stable salt formation.
Conclusion
While structurally similar, pyridazine and pyridine carboxylic acids exhibit distinct physicochemical profiles driven by the electronic effects of the second nitrogen atom in the pyridazine ring. Pyridazine carboxylic acids are generally more acidic, more polar (lower logP), and often more soluble than their pyridine analogues. These differences are crucial considerations for medicinal chemists, as they profoundly impact a molecule's ADME properties, formulation potential, and drug-target interactions. A thorough understanding and experimental characterization of these properties, using standardized protocols as outlined in this guide, are essential for the successful design and development of novel therapeutics based on these important heterocyclic scaffolds.
References
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Aqueous Solubility, Shake Flask | AMRI [amri.staging.ribbitt.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. enamine.net [enamine.net]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The co-crystallisation of pyridine with benzenepolycarboxylic acids: The interplay of strong and weak hydrogen bonding motifs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 20. labsolu.ca [labsolu.ca]
- 21. researchgate.net [researchgate.net]
The Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Based on the 5-Methylpyridazine-4-Carboxylic Acid Scaffold
For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is a paramount challenge in modern pharmacology. The promiscuity of small molecules across the human kinome often leads to unforeseen off-target effects, complicating clinical translation and potentially causing toxicity. The 5-methylpyridazine-4-carboxylic acid scaffold has emerged as a promising starting point for the development of potent and selective kinase inhibitors. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of kinase inhibitors derived from this and closely related pyridazine scaffolds, supported by experimental data and detailed methodologies.
The Pyridazine Core: A Privileged Scaffold in Kinase Inhibition
The pyridazine ring system, characterized by its unique physicochemical properties, offers a versatile framework for designing kinase inhibitors.[1] Its capacity for dual hydrogen bonding and potential for π-π stacking interactions allows for high-affinity binding to the ATP pocket of various kinases.[1] The strategic placement of a methyl group and a carboxylic acid moiety, as in the this compound scaffold, provides key anchor points for molecular recognition and allows for further chemical elaboration to fine-tune selectivity and potency.
This guide will delve into the cross-reactivity profiles of representative kinase inhibitors built upon pyridazine-based scaffolds, with a particular focus on the well-studied imidazo[1,2-b]pyridazine core, a close structural relative of the this compound scaffold. Understanding the selectivity of these compounds is critical for predicting their therapeutic window and potential for drug repurposing.
Comparative Cross-Reactivity Profiles
The selectivity of a kinase inhibitor is not an absolute property but rather a profile of its activity across the entire kinome. High-throughput screening methods, such as kinome scanning, are indispensable for generating these profiles. Below, we compare the selectivity of several key inhibitors based on the imidazo[1,2-b]pyridazine scaffold, highlighting their primary targets and significant off-targets.
Case Study 1: A Selective TYK2 Pseudokinase Domain Inhibitor
Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a key mediator of pro-inflammatory cytokine signaling.[1][2] Selective inhibition of TYK2 is a sought-after therapeutic strategy for autoimmune diseases. Researchers have developed potent and selective allosteric inhibitors of TYK2 that bind to its pseudokinase (JH2) domain, leveraging an imidazo[1,2-b]pyridazine (IZP) core.[1][2]
One such inhibitor, compound 29 from a published study, demonstrated high selectivity when profiled against a panel of 386 kinases.[2] At a concentration of 1 µM, only 0.5% of the kinases in the panel were inhibited by more than 67%.[2] This high degree of selectivity is crucial for avoiding the off-target effects associated with pan-JAK inhibitors.[3]
Table 1: Kinome Selectivity Profile of a TYK2 JH2 Inhibitor (Compound 29) [2]
| Primary Target | % of Kinases Inhibited >67% at 1 µM | Significant Off-Targets Identified |
| TYK2 (JH2 Domain) | 0.5% (out of 386 kinases) | Phosphodiesterase 4 (PDE4) |
The identification of PDE4 as an off-target for this series of compounds highlights the importance of broad profiling.[2] Subsequent structure-activity relationship (SAR) studies, guided by X-ray co-crystal structures, allowed for the modification of the scaffold to improve selectivity over PDE4.[2]
Case Study 2: A Potent and Selective DYRK1A Inhibitor
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in various neurological disorders and certain types of cancer.[4][5] A potent inhibitor based on the imidazo[1,2-b]pyridazine scaffold, compound 17 , was developed and profiled for its kinome-wide selectivity.[4][5]
Table 2: Kinome Scan Profile of a DYRK1A Inhibitor (Compound 17) [4]
| Primary Target | IC50 (DYRK1A) | Significant Off-Targets (Inhibition at 1 µM) |
| DYRK1A | Potent (Cellular Inhibitor) | CDK2 |
Further profiling of compound 17 revealed that while it is a potent inhibitor of DYRK1A, it also exhibits some activity against Cyclin-Dependent Kinase 2 (CDK2).[4] This cross-reactivity is not entirely unexpected, as both DYRK1A and CDK2 belong to the CMGC group of kinases.[4] The binding mode of this inhibitor was elucidated through X-ray crystallography, which enabled the rational design of subsequent analogs with improved selectivity over closely related kinases like the CLK family.[4][5]
Experimental Methodologies: A Closer Look at Kinase Profiling
The data presented in this guide are primarily generated using well-established, robust methodologies for assessing kinase inhibitor selectivity. Understanding these techniques is crucial for interpreting the results and designing further experiments.
Kinome Scanning using Competitive Binding Assays
A widely used platform for kinome-wide selectivity profiling is the KINOMEscan™ assay (DiscoverX).[6] This method is based on a competitive binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
Experimental Protocol: KINOMEscan™ Assay [7]
-
Immobilization: A specific kinase is linked to a solid support (e.g., beads).
-
Competition: The immobilized kinase is incubated with the test compound and a known, tagged ligand (e.g., an ATP-competitive probe) that binds to the active site. The test compound competes with the tagged ligand for binding to the kinase.
-
Separation: The unbound components are washed away.
-
Quantification: The amount of the tagged ligand that remains bound to the kinase is measured. A reduced signal for the tagged ligand indicates that the test compound has successfully competed for binding.
-
Data Analysis: The results are typically expressed as the percentage of the control (DMSO) signal, where a lower percentage indicates a stronger interaction between the test compound and the kinase.[7]
dot graph TD{ subgraph KINOMEscan Workflow A[Immobilized Kinase] --> B{Incubation with Test Compound + Tagged Ligand}; B --> C[Competitive Binding]; C --> D[Wash Unbound Components]; D --> E[Quantify Bound Tagged Ligand]; E --> F[Data Analysis: % of Control]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
}
KINOMEscan™ experimental workflow.
Cellular Thermal Shift Assay (CETSA)
While in vitro binding assays are powerful, it is also crucial to assess target engagement within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a valuable tool for this purpose. It relies on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified using methods like Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
dot graph TD{ subgraph CETSA Workflow A[Treat Cells with Compound] --> B[Heat to Various Temperatures]; B --> C[Lyse Cells]; C --> D[Separate Soluble & Aggregated Proteins]; D --> E[Quantify Soluble Target Protein]; E --> F[Generate Melting Curve]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }
Cellular Thermal Shift Assay (CETSA) workflow.
Navigating the Path to Selective Kinase Inhibition
The development of kinase inhibitors with well-defined cross-reactivity profiles is a critical endeavor in drug discovery. The this compound scaffold and its derivatives, such as the imidazo[1,2-b]pyridazines, represent a promising chemical space for achieving high potency and selectivity.
As demonstrated, even highly selective compounds can exhibit unexpected off-target activities. Therefore, a comprehensive and multi-faceted approach to cross-reactivity profiling is essential. This includes:
-
Broad Kinome Scanning: Utilizing platforms that cover a significant portion of the human kinome to identify both anticipated and unanticipated interactions.[6]
-
Cellular Target Engagement: Validating in vitro findings in a more physiologically relevant cellular environment.
-
Structure-Guided Drug Design: Leveraging structural biology to understand the molecular basis of both on-target and off-target binding, enabling the rational design of more selective inhibitors.[4]
By integrating these strategies, researchers can more effectively navigate the complex landscape of the kinome and develop safer, more effective targeted therapies.
References
- 1. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. (2024) | S. H. Henderson | 1 Citations [scispace.com]
- 6. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Benchmarking 5-Methylpyridazine-4-carboxylic Acid Derivatives Against Known Drugs
Introduction: The Imperative for Rigorous Benchmarking in Drug Discovery
In the landscape of modern therapeutics, the identification of a novel chemical scaffold, such as 5-methylpyridazine-4-carboxylic acid, represents the starting point of a long and rigorous journey. The true potential of its derivatives can only be ascertained through systematic, multi-tiered benchmarking against established, standard-of-care drugs.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the performance of novel inhibitors against known drugs, ensuring that only the most promising candidates advance.[3][4][5]
For the purpose of this guide, we will contextualize our benchmarking strategy within a common and well-understood therapeutic area: the inhibition of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology.[6][7] Overexpression or activating mutations of EGFR are hallmarks of many cancers, making it a prime target for therapies.[8] Our hypothetical this compound derivatives will be benchmarked against Gefitinib and Erlotinib , two first-generation EGFR tyrosine kinase inhibitors (TKIs) that serve as excellent industry standards.[6][9][10][11][12]
This document is structured to mirror a preclinical drug development workflow, moving from high-throughput biochemical assays to more complex, physiologically relevant cell-based models.[3][13][14] Each section explains not just the "what" but the "why," providing the causal logic behind experimental choices to ensure scientific integrity and generate robust, decision-driving data.
Section 1: The Competitors - A Comparative Overview
Before initiating experimental work, a clear understanding of the molecules is paramount. Our hypothetical derivatives, designated MPCA-01 and MPCA-02 , are designed around the this compound core. The central hypothesis is that this scaffold offers unique steric and electronic properties for interacting with the ATP-binding pocket of the EGFR kinase domain.
| Compound | Structure | Class | Mechanism of Action |
| Gefitinib | [Chemical Structure] | Anilinoquinazoline | Reversible, ATP-competitive inhibitor of EGFR tyrosine kinase.[10][15][16][17] |
| Erlotinib | [Chemical Structure] | Quinazoline | Reversible, ATP-competitive inhibitor of EGFR tyrosine kinase.[9][11][12][18] |
| MPCA-01 | [Hypothetical Structure] | Pyridazine Derivative | Investigational, presumed ATP-competitive EGFR inhibitor. |
| MPCA-02 | [Hypothetical Structure] | Pyridazine Derivative | Investigational, presumed ATP-competitive EGFR inhibitor. |
Section 2: Phase 1 - In Vitro Biochemical Potency
Core Objective: To establish a direct, quantitative comparison of the compounds' ability to inhibit the catalytic activity of the isolated target enzyme. This is the foundational measurement of potency.
Experiment 1: Kinase Inhibition Assay (IC50 Determination)
Expertise & Rationale: The half-maximal inhibitory concentration (IC50) is the cornerstone metric for potency.[19] It quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value signifies higher potency.[19] We choose a radiometric assay for this key experiment. While fluorescence- and luminescence-based assays are common, radiometric assays directly measure the incorporation of radioactively labeled phosphate onto a substrate, offering a highly sensitive and direct quantification of kinase activity that is less prone to certain types of compound interference.[20][21]
Trustworthiness - Detailed Protocol:
-
Reagents & Materials: Recombinant human EGFR (catalytic domain), [γ-³³P]-ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), kinase reaction buffer, 10 mM ATP solution, test compounds (dissolved in DMSO), 96-well plates, phosphocellulose paper, scintillation fluid.
-
Assay Procedure:
-
Prepare serial dilutions of MPCA-01, MPCA-02, Gefitinib, and Erlotinib in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Add diluted inhibitors or vehicle (DMSO) to the wells of a 96-well plate.
-
Add a master mix containing the EGFR enzyme and substrate peptide in kinase buffer to each well.
-
Allow a 15-minute pre-incubation at room temperature for the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mix of cold ATP and [γ-³³P]-ATP. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for EGFR to ensure a fair comparison between ATP-competitive inhibitors.[20]
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction by spotting the mixture from each well onto phosphocellulose paper. The negatively charged paper binds the phosphorylated peptide substrate while the un-incorporated [γ-³³P]-ATP is washed away.
-
Wash the paper extensively with phosphoric acid to remove free ATP.
-
Measure the radioactivity of each spot using a scintillation counter.
-
-
Data Analysis:
-
Convert raw counts per minute (CPM) into percent inhibition relative to the vehicle (DMSO) control.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound | Target | IC50 (nM) |
| Gefitinib | EGFR | 35 |
| Erlotinib | EGFR | 25 |
| MPCA-01 | EGFR | 15 |
| MPCA-02 | EGFR | 50 |
Authoritative Grounding: This protocol is based on standard radiometric kinase assay principles widely used in the industry for their robustness and direct nature of measurement.[22]
Visualization: Biochemical IC50 Workflow
Caption: Workflow for radiometric IC50 determination.
Section 3: Phase 2 - Cell-Based Efficacy
Core Objective: To determine if the biochemical potency observed translates into functional activity within a living cell.[23][24] This phase addresses critical factors like cell permeability and target engagement in a complex physiological environment.[13][25]
Experiment 2: Cellular Target Engagement (Western Blot for p-EGFR)
Expertise & Rationale: An inhibitor's ability to engage its target inside a cell is a critical validation step. For EGFR, the most direct measure of its activation is autophosphorylation.[8] A Western blot allows us to visualize and semi-quantify the levels of phosphorylated EGFR (p-EGFR) relative to total EGFR protein. A potent compound should cause a dose-dependent decrease in the p-EGFR signal without affecting total EGFR levels.[26] We use the A431 human epidermoid carcinoma cell line, which is known for its high EGFR expression.[26][27]
Trustworthiness - Detailed Protocol:
-
Cell Culture & Treatment:
-
Culture A431 cells in DMEM with 10% FBS until they reach 80% confluency.
-
Serum-starve the cells overnight to reduce basal EGFR activation.
-
Pre-treat cells with various concentrations of MPCA-01, MPCA-02, Gefitinib, or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with human EGF (e.g., 100 ng/mL) for 10 minutes to induce robust EGFR phosphorylation.
-
-
Protein Extraction:
-
Western Blotting:
-
Determine protein concentration of each lysate using a BCA assay.[26]
-
Normalize samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.[26]
-
Separate 20-30 µg of protein per lane on an 8% SDS-PAGE gel.[26]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[8]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-EGFR (e.g., Tyr1068).[26]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[26]
-
Detect the signal using an ECL chemiluminescent substrate and capture the image with a digital imager.[8]
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane of the first set of antibodies using a mild stripping buffer.
-
Re-block and re-probe the same membrane for Total EGFR and a loading control like β-Actin.[26]
-
-
Data Analysis:
-
Perform densitometry on the bands using software like ImageJ.[26]
-
Calculate the ratio of p-EGFR to Total EGFR for each treatment condition to determine the extent of inhibition.
-
Data Presentation:
| Compound | Concentration (nM) | p-EGFR / Total EGFR Ratio (Normalized) |
| Vehicle + EGF | - | 1.00 |
| Gefitinib | 100 | 0.45 |
| 500 | 0.10 | |
| MPCA-01 | 100 | 0.30 |
| 500 | 0.05 | |
| MPCA-02 | 100 | 0.85 |
| 500 | 0.60 |
Visualization: EGFR Signaling Pathway
Caption: EGFR signaling and the site of TKI action.
Experiment 3: Anti-proliferative Activity (MTT Assay)
Expertise & Rationale: The ultimate goal of an anti-cancer agent is to stop cancer cell growth. The MTT assay is a robust, colorimetric method for assessing cell viability and proliferation.[28] It measures the metabolic activity of cells, which correlates with the number of viable cells.[28] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[28] This assay allows us to determine the GI50 (Growth Inhibition 50), the concentration of a compound that inhibits cell proliferation by 50%.
Trustworthiness - Detailed Protocol:
-
Cell Seeding: Seed A431 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.[29]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds (MPCA-01, MPCA-02, Gefitinib, Erlotinib) or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[29]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.[29]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Plot the results and determine the GI50 value for each compound.
Data Presentation:
| Compound | Cell Line | GI50 (nM) |
| Gefitinib | A431 | 150 |
| Erlotinib | A431 | 120 |
| MPCA-01 | A431 | 95 |
| MPCA-02 | A431 | > 5,000 |
Section 4: Phase 3 - Early Safety & Selectivity Profiling
Core Objective: To ensure that the observed efficacy is not due to general toxicity and to understand the compound's specificity for the intended target. High selectivity can often translate to a better therapeutic window and fewer side effects.[30][31]
Experiment 4: Kinase Selectivity Profiling
Expertise & Rationale: The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[32] A promiscuous compound that inhibits many "off-target" kinases is more likely to cause unforeseen toxicities.[33][34] Therefore, profiling our lead candidates against a broad panel of kinases is a critical step in de-risking the program.[30][33] This is typically performed as a fee-for-service by specialized vendors (e.g., Eurofins' KinaseProfiler™).[22] The compounds are tested at a single high concentration (e.g., 1 µM) and the percent inhibition is reported.
Data Presentation (Abbreviated Panel):
| Kinase Target | Gefitinib (% Inh @ 1µM) | MPCA-01 (% Inh @ 1µM) | Comment |
| EGFR (On-Target) | 99% | 99% | Potent on-target activity |
| VEGFR2 (Off-Target) | 65% | 15% | MPCA-01 shows improved selectivity |
| SRC (Off-Target) | 40% | 10% | MPCA-01 shows improved selectivity |
| ABL1 (Off-Target) | 35% | 8% | MPCA-01 shows improved selectivity |
Section 5: Synthesizing the Benchmark Data & Expert Analysis
The multi-parameter data must be synthesized to make a clear, evidence-based decision on which candidate to advance.
Comprehensive Data Summary:
| Metric | Gefitinib | Erlotinib | MPCA-01 | MPCA-02 |
| Biochemical IC50 (nM) | 35 | 25 | 15 | 50 |
| Cellular p-EGFR Inh. | Strong | Strong | Very Strong | Weak |
| Cellular GI50 (nM) | 150 | 120 | 95 | > 5,000 |
| Selectivity vs VEGFR2 | Moderate | Moderate | High | N/A |
Expert Analysis & Path Forward:
The integrated data provides a clear narrative.
-
MPCA-02 can be deprioritized. Despite having a reasonable biochemical IC50, it demonstrates very poor activity in cell-based assays (weak p-EGFR inhibition and a GI50 > 5,000 nM). This classic "biochemical-to-cellular drop-off" strongly suggests issues with cell permeability or high levels of nonspecific binding within the cell.
-
MPCA-01 emerges as a superior candidate. It exhibits the most potent biochemical IC50 (15 nM) of all tested compounds. Crucially, this potency translates effectively into the cellular environment, where it shows very strong inhibition of EGFR phosphorylation and the lowest GI50 value (95 nM) in the anti-proliferation assay. Furthermore, the early selectivity screen indicates a significant advantage over Gefitinib, with much lower inhibition of key off-targets like VEGFR2 and SRC. This "cleaner" profile suggests a potentially wider therapeutic window.
References
- 1. academic.oup.com [academic.oup.com]
- 2. intelligencia.ai [intelligencia.ai]
- 3. ppd.com [ppd.com]
- 4. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profil.com [profil.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Erlotinib: an EGF receptor tyrosine kinase inhibitor in non-small-cell lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Comprehensive Guide to the Drug Development Process and Approval | Taconic Biosciences [taconic.com]
- 15. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 16. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. news-medical.net [news-medical.net]
- 24. reactionbiology.com [reactionbiology.com]
- 25. criver.com [criver.com]
- 26. benchchem.com [benchchem.com]
- 27. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 28. broadpharm.com [broadpharm.com]
- 29. MTT (Assay protocol [protocols.io]
- 30. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 33. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 34. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Comparative Molecular Field Analysis (CoMFA) of Pyridazine Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, pyridazine and its derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities. Their presence in numerous kinase inhibitors and other targeted therapies underscores their significance in medicinal chemistry. The journey from a promising pyridazine-based compound to a clinical candidate, however, is fraught with challenges, demanding a deep understanding of its structure-activity relationship (SAR). This is where computational chemistry, and specifically three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies like Comparative Molecular Field Analysis (CoMFA), becomes an indispensable tool.
This guide, curated from the perspective of a seasoned application scientist, provides an in-depth exploration of CoMFA as applied to pyridazine inhibitors. We will not only dissect the "how" but, more importantly, the "why" behind the experimental choices that lead to a robust and predictive CoMFA model. Furthermore, we will objectively compare CoMFA with other computational approaches, providing you with the critical insights needed to select the most appropriate strategy for your drug discovery program.
The Pyridazine Scaffold: A Versatile Player in Drug Discovery
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties. Its ability to act as a bioisostere for other aromatic systems, coupled with the capacity of its nitrogen atoms to form crucial hydrogen bonds with biological targets, makes it a highly attractive moiety for medicinal chemists.[1] Pyridazine-containing compounds have shown promise in a multitude of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[2][3][4][5] Notably, many of these inhibitors target protein kinases, a class of enzymes that play a pivotal role in cellular signaling and are often dysregulated in disease.[6]
Decoding the Structure-Activity Relationship: The Power of CoMFA
CoMFA is a powerful 3D-QSAR technique that correlates the biological activity of a series of compounds with their 3D molecular properties.[7] The fundamental principle of CoMFA is that differences in the biological activity of molecules are related to changes in their surrounding steric and electrostatic fields.[7] By quantifying these fields, CoMFA generates a predictive model that can not only estimate the activity of novel compounds but also provide a visual representation of the key structural features driving potency.
The CoMFA Workflow: A Step-by-Step Methodological Deep Dive
A successful CoMFA study is a multi-step process that requires careful consideration at each stage. Here, we break down the workflow, emphasizing the critical decisions and their underlying rationale.
Caption: A schematic overview of the Comparative Molecular Field Analysis (CoMFA) workflow.
1. Dataset Selection and Curation:
-
The Foundation of a Good Model: The quality of your CoMFA model is fundamentally dependent on the quality of your input data. Select a series of pyridazine inhibitors with a consistent biological activity endpoint (e.g., IC50 or Ki) measured under uniform experimental conditions. The dataset should span a wide range of activity and exhibit structural diversity.
2. 3D Structure Generation:
-
From 2D to 3D: Convert the 2D structures of your pyridazine inhibitors into 3D conformations. This is typically achieved using molecular modeling software. It is crucial to assign correct partial atomic charges, as these will directly influence the electrostatic field calculations.
3. Molecular Alignment: The Most Critical Step:
-
The Rationale of Superposition: The alignment of molecules is the most subjective and critical step in a CoMFA study.[8] The underlying assumption is that all molecules in the dataset bind to the receptor in a similar orientation. A poor alignment will lead to a non-predictive model.
-
Choosing Your Alignment Strategy:
-
Ligand-Based Alignment: When the 3D structure of the target protein is unknown, alignment is based on common substructures or pharmacophore features within the ligand series. For pyridazine inhibitors, the pyridazine ring itself often serves as a rigid core for alignment.
-
Receptor-Based Alignment (Docking): If the crystal structure of the target protein is available, molecular docking can be used to predict the binding pose of each inhibitor.[9] Aligning the docked conformations can provide a more biologically relevant alignment, especially for flexible molecules.[9] For kinase inhibitors, which often exhibit flexibility, docking-based alignment is generally preferred.[10]
-
4. Steric and Electrostatic Field Calculation:
-
Probing the Molecular Environment: The aligned molecules are placed in a 3D grid. A probe atom (typically a sp3 carbon with a +1 charge) is systematically moved to each grid point, and the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the probe and each molecule are calculated.[7] These energy values form the independent variables in the subsequent statistical analysis.
5. Partial Least Squares (PLS) Analysis:
-
Handling the Data Overload: A CoMFA study generates thousands of variables (the field values at each grid point). PLS is a statistical method that can handle a large number of correlated independent variables and relate them to the dependent variable (biological activity).[7]
6. Statistical Validation: Ensuring Trustworthiness:
-
Internal Validation (Cross-Validation): The robustness of the PLS model is assessed using cross-validation, most commonly the leave-one-out (LOO) method.[7] This yields a cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a predictive model.
-
External Validation: The predictive power of the model is further evaluated using an external test set of compounds that were not used in model generation. The predicted activities for the test set are compared to their experimental values to calculate the predictive correlation coefficient (r²_pred).
7. Contour Map Interpretation: Visualizing the SAR:
-
The Power of Visualization: The results of the CoMFA are visualized as 3D contour maps. These maps highlight regions in space where modifications to the molecular structure are likely to enhance or diminish biological activity.
-
Steric Contours: Green contours indicate regions where bulky substituents are favored, while yellow contours suggest that steric bulk is detrimental to activity.
-
Electrostatic Contours: Blue contours highlight areas where electropositive groups are preferred, and red contours indicate regions where electronegative groups are beneficial.
-
8. Design of Novel Inhibitors:
-
From Insights to Action: The insights gained from the contour maps can be used to rationally design novel pyridazine inhibitors with improved potency. For instance, if a green contour appears near a specific position on the pyridazine ring, a medicinal chemist might synthesize analogs with larger substituents at that position.
CoMFA in Action: A Comparative Analysis
CoMFA vs. CoMSIA (Comparative Molecular Similarity Indices Analysis)
CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often leads to more intuitive and easier-to-interpret contour maps.
| Method | Key Features | Statistical Performance (Typical q²) | Statistical Performance (Typical r²_pred) | Interpretability |
| CoMFA | Steric and Electrostatic Fields | 0.5 - 0.7[5][11] | 0.6 - 0.8[11] | Good |
| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor & Acceptor Fields | 0.5 - 0.7[1][5] | 0.6 - 0.8[1] | Often better than CoMFA |
Field-Proven Insight: While CoMSIA offers more descriptor fields, it doesn't always guarantee a more predictive model. The choice between CoMFA and CoMSIA should be guided by the specific nature of the ligand-receptor interactions. For pyridazine kinase inhibitors, where hydrogen bonding and hydrophobic interactions are often critical, CoMSIA can provide valuable additional insights.
CoMFA vs. 2D-QSAR and Hologram QSAR (HQSAR)
2D-QSAR methods correlate biological activity with 2D molecular descriptors (e.g., molecular weight, logP, topological indices). HQSAR is a 2D-QSAR technique that uses molecular fragments (holograms) as descriptors and does not require molecular alignment.[2][3]
| Method | Key Features | Statistical Performance (Typical q²) | Statistical Performance (Typical r²_pred) | Advantages | Disadvantages |
| CoMFA (3D-QSAR) | 3D Steric & Electrostatic Fields | 0.5 - 0.7 | 0.6 - 0.8 | Provides 3D visualization of SAR | Requires molecular alignment |
| 2D-QSAR | 2D Molecular Descriptors | 0.5 - 0.7[12] | 0.6 - 0.8[12] | Computationally less intensive, no alignment needed | Lacks 3D spatial information |
| HQSAR | 2D Fragment-Based Descriptors | 0.6 - 0.9[13][14] | 0.7 - 0.9[13][14] | No alignment needed, computationally fast | Less intuitive interpretation than CoMFA |
Field-Proven Insight: For a quick assessment of a large dataset or when 3D structural information is limited, 2D-QSAR and HQSAR can be very effective. However, for lead optimization, the 3D insights provided by CoMFA are invaluable for guiding the rational design of more potent inhibitors. A study on pyridine analogs of nimesulide showed that both CoMFA and HQSAR could generate statistically significant models, highlighting that the choice of method can depend on the specific research question.[13]
CoMFA vs. Molecular Docking
Molecular docking is a structure-based method that predicts the preferred orientation of a ligand when bound to a receptor. It provides insights into the binding mode and interactions.
| Method | Primary Output | Requirement | Application |
| CoMFA | Predictive activity model, 3D contour maps | A series of active compounds | Lead optimization, understanding SAR |
| Molecular Docking | Binding pose, interaction analysis, scoring function | 3D structure of the target protein | Virtual screening, binding mode prediction |
Field-Proven Insight: CoMFA and molecular docking are complementary, not mutually exclusive. In fact, docking is often used to generate the molecular alignment for a CoMFA study, leading to more biologically relevant models.[9][11] While docking can predict how a single molecule might bind, CoMFA provides a quantitative model for the activity of an entire series of compounds and visually guides the design of new analogs.
Experimental Protocols: A Practical Guide
To ensure the scientific integrity of your work, here are detailed, step-by-step methodologies for the key computational experiments discussed.
Protocol 1: Comparative Molecular Field Analysis (CoMFA)
-
Dataset Preparation:
-
Compile a dataset of at least 20-30 pyridazine inhibitors with reliable IC50 or Ki values.
-
Convert biological activities to pIC50 or pKi (-logIC50 or -logKi).
-
Divide the dataset into a training set (typically 70-80%) and a test set.
-
-
Molecular Modeling:
-
Build the 3D structures of all compounds using a molecular modeling package (e.g., SYBYL).
-
Assign partial atomic charges (e.g., Gasteiger-Hückel).
-
Perform energy minimization for each structure.
-
-
Molecular Alignment:
-
Ligand-Based: Select a common substructure (e.g., the pyridazine ring) and align all molecules based on this core.
-
Receptor-Based: If the receptor structure is known, dock each ligand into the active site and use the docked conformations for alignment.
-
-
CoMFA Field Calculation:
-
Define a 3D grid that encompasses the aligned molecules. A grid spacing of 2.0 Å is a common starting point.
-
Use a sp3 carbon probe with a +1 charge to calculate the steric and electrostatic fields at each grid point.
-
-
PLS Analysis:
-
Use the CoMFA fields as independent variables and the pIC50/pKi values as the dependent variable.
-
Perform a PLS analysis with leave-one-out cross-validation to determine the optimal number of components and the q² value.
-
Generate the final non-cross-validated model and obtain the r² value.
-
-
Model Validation:
-
Predict the activity of the test set compounds using the generated CoMFA model and calculate the r²_pred.
-
-
Contour Map Visualization:
-
Generate and analyze the steric and electrostatic contour maps to identify key structural features for activity.
-
Protocol 2: Molecular Docking with AutoDock Vina
-
Receptor and Ligand Preparation:
-
Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).
-
Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning charges.
-
Prepare the 3D structures of the pyridazine inhibitors.
-
-
Grid Box Definition:
-
Define a grid box that encompasses the active site of the receptor.
-
-
Docking Simulation:
-
Run the docking simulation using AutoDock Vina, which will generate multiple binding poses for each ligand.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding docking scores.
-
Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Visualizing the Logic: From Alignment to Insight
The following diagram illustrates the logical relationship between molecular alignment and the generation of predictive 3D-QSAR models.
References
- 1. Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CoMFA based de novo design of pyridazine analogs as PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3D-QSAR and molecular docking study of LRRK2 kinase inhibitors by CoMFA and CoMSIA methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α1A-Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment | MDPI [mdpi.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. ccbb.pitt.edu [ccbb.pitt.edu]
- 9. 3D-QSAR studies of JNK1 inhibitors utilizing various alignment methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Docking-based 3D-QSAR (CoMFA, CoMFA-RG, CoMSIA) study on hydroquinoline and thiazinan-4-one derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. isca.me [isca.me]
- 13. CoMFA, CoMSIA, HQSAR and Molecular Docking Analysis of Ionone-based Chalcone Derivatives as Antiprostate Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3D-QSAR, docking and molecular dynamics simulations of novel Pyrazolo-pyridazinone derivatives as covalent inhibitors of FGFR1: a scientific approach for possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methylpyridazine-4-carboxylic Acid
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, experience-driven protocol for the safe handling and disposal of 5-Methylpyridazine-4-carboxylic acid, moving beyond basic data sheets to offer practical, actionable intelligence for the laboratory environment.
The pyridazine scaffold is a significant pharmacophore in medicinal chemistry, valued for its role in developing a range of therapeutic agents.[1][2] Consequently, derivatives like this compound are increasingly common in research laboratories. Adherence to a rigorous disposal protocol is essential to protect personnel and the environment from potential harm.
Hazard Identification and Risk Assessment
Before any handling or disposal procedure, a thorough understanding of the compound's hazard profile is critical. This compound is classified under the Globally Harmonized System (GHS) as an irritant.[3] The causality behind the stringent handling protocols stems directly from this classification.
| Hazard Class | GHS Category | Hazard Statement | Practical Implication |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Direct contact can cause redness, itching, and inflammation. Prolonged exposure may lead to more severe dermatitis. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Accidental contact with eyes can result in significant pain, redness, and potential damage if not promptly addressed. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of dust or powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |
This data is synthesized from the AK Scientific, Inc. Safety Data Sheet.[3]
Personnel Protection and Safe Handling
The identified hazards dictate the necessary controls to mitigate risk. The following Personal Protective Equipment (PPE) and handling procedures are mandatory when working with this compound.
Required PPE:
-
Eye Protection: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are required to prevent eye contact.[4]
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile) to prevent skin contact.[3][4] Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is required to protect against incidental skin contact.[4]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3][4] If a fume hood is not available or if handling large quantities, a NIOSH-approved respirator is necessary.[4][5]
Safe Handling Practices:
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][6]
-
Do not eat, drink, or smoke in laboratory areas where chemicals are handled or stored.[4][7]
-
Keep the container tightly closed when not in use to prevent the release of dust into the laboratory environment.[3][5][7]
Spill Management Protocol
In the event of an accidental spill, a swift and correct response is crucial to contain the hazard.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of significant airborne dust.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.
-
Containment: For a solid spill, carefully sweep up the material.[6] Avoid actions that generate dust. Use a dustpan and brush designated for chemical waste or a vacuum equipped with a HEPA filter.
-
Collection: Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels) into a clearly labeled, sealable hazardous waste container.[3][4]
-
Decontamination: Clean the spill area with soap and water.
-
Dispose of Waste: The container with the spill cleanup materials must be disposed of as hazardous waste, following the protocol in Section 4.
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is that it must not be disposed of down the drain or in regular trash.[4] The only acceptable method is collection for disposal by a licensed hazardous waste management company.[3][6][7]
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled container for this compound waste.[4][8] The original product container is often a suitable choice.[7]
-
Label Correctly: The waste container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Skin/Eye/Respiratory Irritant")
-
-
Collect All Contaminated Materials: This includes not only the unused chemical but also any contaminated items such as weighing papers, gloves, and spill cleanup materials.[4] These items must be placed in the same designated hazardous waste container.
Step 2: Storage Pending Disposal
-
Seal the Container: Ensure the waste container is always tightly sealed when not actively adding waste to it.[3][5][7]
-
Store Safely: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] This storage location should be a designated satellite accumulation area for hazardous waste.
Step 3: Disposal of Empty Containers
-
An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.[9]
-
To decontaminate, the container must be triple-rinsed with a suitable solvent (e.g., water or ethanol).
-
The rinsate from this process is considered hazardous waste and must be collected in a designated container for hazardous liquid waste.[9]
-
Only after triple-rinsing can the defaced container be disposed of in the regular trash or recycling.[8]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup of the sealed and labeled waste container.[10]
-
Follow all institutional and local regulations for waste hand-off.[7]
Disposal Decision Workflow
The following diagram outlines the critical decision points in the handling and disposal process for this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. vumc.org [vumc.org]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
A Senior Application Scientist's Guide to Handling 5-Methylpyridazine-4-carboxylic Acid
This document provides a comprehensive operational and safety guide for the handling and disposal of 5-Methylpyridazine-4-carboxylic acid (CAS No. 1108712-51-1). As a heterocyclic compound integrating a pyridazine ring and a carboxylic acid moiety, its unique chemical properties demand a rigorous and informed approach to laboratory safety. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols to ensure minimal exposure and operational integrity.
Immediate Safety Profile: At-a-Glance
Before handling this compound, it is critical to understand its hazard profile as defined by the Globally Harmonized System (GHS). This compound is classified as a warning-level hazard, primarily due to its irritant properties.[1]
| Hazard Category | GHS Classification & Statement | Required Personal Protective Equipment (PPE) |
| Skin Contact | Skin Irritation (Category 2) - H315: Causes skin irritation.[1] | Primary: Nitrile rubber gloves, fully buttoned lab coat.[2] Secondary: Chemical-resistant apron for bulk handling. |
| Eye Contact | Eye Irritation (Category 2A) - H319: Causes serious eye irritation.[1] | Primary: Chemical safety goggles meeting ANSI Z87.1 standards.[3] Secondary: Full-face shield when splashing or dust generation is possible.[2][4] |
| Inhalation | STOT - Single Exposure (Category 3) - H335: May cause respiratory irritation.[1] | Primary: Use within a certified chemical fume hood.[2][3] Secondary: NIOSH-approved respirator for dusts if fume hood is unavailable or insufficient.[3] |
The Causality of Hazard: Why This Protocol is Essential
This compound's hazard profile stems directly from its chemical structure. The carboxylic acid group imparts acidic properties, which can irritate and damage biological tissues upon contact. The pyridazine core, while lending valuable properties for drug discovery, can also contribute to respiratory tract irritation when the compound is in powdered or aerosolized form.[1][5] This protocol is therefore designed not merely as a set of rules, but as a self-validating system to mitigate these specific chemical risks at every stage of handling.
Core Directive: Personal Protective Equipment (PPE) Protocol
Adherence to a comprehensive PPE strategy is non-negotiable. The following equipment must be worn before entering an area where this compound is handled.
-
Eye and Face Protection : Due to the risk of serious eye irritation, chemical safety goggles are mandatory.[1] Should the protocol involve heating, potential splashing, or handling quantities that could generate significant dust, a full-face shield must be worn over the goggles.[2][4]
-
Skin and Body Protection : A standard laboratory coat, fully buttoned, is the minimum requirement. For handling larger quantities or during procedures with a high risk of spillage, a chemical-resistant apron should be worn over the lab coat.[2]
-
Gloves : Nitrile rubber gloves are required for their resistance to a broad range of chemicals, including acidic compounds.[2][4] Gloves must be inspected for tears or pinholes before each use. If contact with the chemical occurs, gloves should be removed immediately using the proper technique to avoid skin contamination, and hands should be washed thoroughly.
-
-
Respiratory Protection : All manipulations of solid this compound must be performed within a certified and properly functioning chemical fume hood to control airborne dust and fumes.[1][3] If engineering controls are insufficient, a NIOSH-approved particulate respirator is required.[4]
Operational Plan: A Step-by-Step Handling Workflow
This workflow is designed to ensure a logical and safe progression from preparation to post-handling cleanup.
Caption: Safe Handling Workflow for this compound.
Detailed Methodology:
-
Preparation :
-
Confirm that the chemical fume hood has been certified within the last year.
-
Designate a specific area within the hood for the procedure.
-
Gather all necessary apparatus (e.g., spatulas, weigh boats, glassware) to avoid leaving the designated area mid-procedure.[3]
-
Prepare and label dedicated hazardous waste containers for solid and liquid waste.[2]
-
-
Chemical Handling :
-
Always handle the solid compound within the fume hood to prevent inhalation of dust.[1]
-
When not actively dispensing, keep the container tightly sealed.[1][6]
-
Use caution to avoid generating excessive dust during transfer.
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1]
-
-
Post-Handling Decontamination :
-
Wipe down the work area, balance, and any contaminated equipment with an appropriate solvent, followed by soap and water.
-
Dispose of all contaminated disposable materials (e.g., weigh boats, wipes, gloves) in the designated solid hazardous waste container.[3]
-
Contingency Planning: Emergency and Disposal Protocols
Emergency First Aid Procedures
Immediate and correct first aid is crucial in mitigating harm from exposure.[1]
-
If Inhaled : Immediately move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][6]
-
If on Skin : Remove all contaminated clothing at once. Immediately flush the affected skin with copious amounts of running water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.[1]
-
If in Eyes : Immediately flush eyes with a gentle stream of running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[1][7]
-
If Swallowed : Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Management
For small, manageable spills within a chemical fume hood:
-
Ensure appropriate PPE is worn, including respiratory protection if dust is present.
-
Prevent the spill from spreading further.
-
Carefully sweep or vacuum the solid material into a designated hazardous waste container. Avoid actions that create airborne dust.[1][6]
-
Decontaminate the spill area thoroughly.
For large spills, or any spill outside of a containment area, evacuate the immediate vicinity, restrict access, and follow your institution's emergency response procedures.
Compliant Waste Disposal
Regulatory compliance in waste disposal is mandatory to ensure environmental and public safety.
-
Segregation : All materials contaminated with this compound, including gloves, wipes, and unused compound, must be collected in a clearly labeled, sealed hazardous waste container.[2][3]
-
Disposal Method : Do not discharge into drains or the environment.[1] The recommended disposal method is to have the waste managed by a licensed professional waste disposal service, typically involving incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] Always follow all applicable federal, state, and local environmental regulations.
Conclusion
The safe handling of this compound is predicated on a foundational understanding of its hazards and the diligent application of engineering controls, personal protective equipment, and established protocols. By integrating these practices into every workflow, researchers can effectively mitigate risks, ensuring both personal safety and the integrity of their scientific work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
